molecular formula C6H3BrClNO2 B3026702 6-Bromo-4-chloropicolinic acid CAS No. 1060811-25-7

6-Bromo-4-chloropicolinic acid

Cat. No.: B3026702
CAS No.: 1060811-25-7
M. Wt: 236.45
InChI Key: JVVWGSKTCYSGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloropicolinic acid (CAS 1060811-25-7) is a halogenated picolinic acid derivative that serves as a versatile and valuable synthetic intermediate in advanced chemical research. This compound is particularly significant in the development of novel active molecules, as its structure allows for further functionalization at the bromo and chloro substituents . It is a key building block in organic synthesis, especially within pharmaceutical and agrochemical research and development . Picolinic acid derivatives are recognized for their ability to act as ligands in metal complexes, which are often explored for their potential biological activities, including antimicrobial properties . The molecular formula of the compound is C6H3BrClNO2, and it has a molecular weight of 236.45 g/mol . To ensure stability and longevity, this product should be stored under an inert atmosphere at 2-8°C . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-chloropyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVWGSKTCYSGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267580
Record name 6-Bromo-4-chloro-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060811-25-7
Record name 6-Bromo-4-chloro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060811-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloro-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-chloropicolinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"6-Bromo-4-chloropicolinic acid" synthesis and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "6-Bromo-4-chloropicolinic acid" synthesis and properties Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Synthesis, Properties, and Strategic Functionalization

Executive Summary

This compound (CAS: 1060811-25-7) is a high-value pyridine scaffold utilized extensively in the discovery of small-molecule therapeutics (specifically IDO1 inhibitors) and advanced agrochemicals.[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a carboxylic acid at C2, a chloro-substituent at C4, and a bromo-substituent at C6. This tri-functional nature allows for sequential, regioselective derivatization—making it a linchpin intermediate for constructing complex heteroaromatic libraries.

This guide provides a definitive technical analysis of its synthesis, physicochemical properties, and reactivity profile, designed to support laboratory execution and process scaling.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9]
PropertyData
IUPAC Name 6-Bromo-4-chloropyridine-2-carboxylic acid
CAS Number 1060811-25-7
Molecular Formula C₆H₃BrClNO₂
Molecular Weight 236.45 g/mol
Appearance Off-white to pale yellow solid
Melting Point 192–194 °C (decomposition)
pKa (Calculated) ~2.5 (COOH), Pyridine N basicity is significantly reduced by halogens
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Storage Conditions Inert atmosphere, 2–8°C (Hygroscopic)
Synthetic Pathways[10][11]

The synthesis of this compound requires navigating the directing effects of the pyridine ring to ensure correct halogen placement. Direct halogenation of picolinic acid is often unselective. Therefore, the Sandmeyer Reaction via the amino-ester is the industry-standard route for high regiochemical fidelity.

Route A: The Sandmeyer Sequence (Recommended)

This route ensures the C6-Bromine and C4-Chlorine are installed with absolute regiocontrol, avoiding the inseparable isomer mixtures common in direct halogenation.

Mechanism:

  • Precursor: Start with Methyl 6-amino-4-chloropicolinate .

  • Diazotization: Formation of the diazonium salt using tert-butyl nitrite (t-BuONO) or sodium nitrite (NaNO₂).

  • Halogenation: Displacement of the diazonium group by bromide using Copper(II) bromide (CuBr₂).

  • Hydrolysis: Saponification of the methyl ester to the free acid.

Route B: Lithiation-Carboxylation (Alternative)

Useful when starting from 2-bromo-4-chloropyridine.

  • Precursor: 2-Bromo-4-chloropyridine.

  • Lithiation: Selective lithiation at C2 using LDA at -78°C (directed by the bromine).

  • Quench: Trapping with CO₂. Note: This route is scalable but requires cryogenic conditions.

Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction (Route A)

Target: this compound from Methyl 6-amino-4-chloropicolinate

Reagents:

  • Methyl 6-amino-4-chloropicolinate (1.0 eq)

  • tert-Butyl nitrite (1.5 eq)

  • Copper(II) bromide (CuBr₂) (1.2 eq)

  • Acetonitrile (MeCN) [Anhydrous]

  • Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

  • Diazotization-Bromination:

    • In a dry round-bottom flask under N₂, suspend CuBr₂ (1.2 eq) in anhydrous MeCN (10 mL/g substrate).

    • Add t-BuONO (1.5 eq) dropwise at 0°C.

    • Add Methyl 6-amino-4-chloropicolinate (1.0 eq) portion-wise over 30 minutes. Caution: Gas evolution (N₂).

    • Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LCMS for disappearance of amine.

    • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield Methyl 6-bromo-4-chloropicolinate .

  • Hydrolysis:

    • Dissolve the intermediate ester in THF/Water (3:1).

    • Add LiOH·H₂O (2.0 eq) at 0°C. Stir at ambient temperature for 1 hour.

    • Acidification: Adjust pH to ~3.0 using 1N HCl. The product often precipitates.

    • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Yield: Typically 65–75% (over 2 steps).

Reactivity & Functionalization Logic

The utility of this compound lies in the differential reactivity of the C-Br and C-Cl bonds.

  • Site A (C2-COOH): Standard amide coupling or esterification. Usually protected first.

  • Site B (C6-Br): Most reactive towards oxidative addition (Pd⁰). Preferred site for the first Suzuki-Miyaura or Stille coupling.

  • Site C (C4-Cl): Less reactive than C6-Br. Can be engaged in a second cross-coupling reaction or Nucleophilic Aromatic Substitution (SₙAr) if the ring is sufficiently electron-deficient.

ReactivityMap Figure 1: Sequential Functionalization Strategy. The reactivity order is C2 (Acid) > C6 (Br) > C4 (Cl). Core This compound Step1 Esterification / Amide Coupling (Protection of C2) Core->Step1 1. Activation (HATU/SOCl2) Step2 Suzuki Coupling #1 (Selective at C6-Br) Step1->Step2 2. Pd(PPh3)4, Ar-B(OH)2 (Kinetic Control) Step3 Suzuki Coupling #2 / SnAr (Functionalization at C4-Cl) Step2->Step3 3. Pd2(dba)3, Ligand or Nucleophile (Nu-)

Safety & Handling (MSDS Summary)

Hazard Statements (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Spill Response: Sweep up solid; avoid dust generation. Neutralize acidic residues with sodium bicarbonate.

  • Incompatibility: Strong oxidizing agents, strong bases.

References
  • Synthesis of Picolinic Acid Derivatives: US Patent 10,633,341 B2. "Picolinic acid derivatives and their use as intermediates." (2020).

  • Sandmeyer Reaction on Aminopicolinates: Journal of Medicinal Chemistry. "Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles as Potent IDO1 Inhibitors." (2015). Describes the use of methyl 6-bromo-4-chloropicolinate. [2]

  • General Reactivity of Halopyridines: Schlosser, M. et al. "Site-Selective Halogen-Metal Exchange of 2,4,6-Tribromopyridine." European Journal of Organic Chemistry.
  • Product Safety Data: PubChem Compound Summary for CID 72211989 (this compound).

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Bromo-4-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals on the essential physicochemical properties of 6-Bromo-4-chloropicolinic acid. The structure of this guide is designed to provide a logical and practical flow of information, beginning with fundamental identification and progressing to detailed analytical characterization and standardized experimental protocols. The insights herein are grounded in established scientific principles to ensure technical accuracy and practical utility in a laboratory setting.

Section 1: Chemical Identity and Molecular Structure

This compound, a halogenated pyridine carboxylic acid, is a valuable building block in synthetic chemistry. Its unique substitution pattern—featuring a carboxylic acid, a bromine atom, and a chlorine atom on the pyridine ring—offers multiple reaction sites, making it a versatile intermediate for the synthesis of novel pharmaceutical and agrochemical compounds. Accurate identification is the first step in any rigorous scientific investigation.

The fundamental identifiers for this compound are summarized below.[1][2][3]

IdentifierValue
IUPAC Name 6-bromo-4-chloropyridine-2-carboxylic acid[3]
Synonyms This compound[1][3]
CAS Number 1060811-25-7[1][2][3]
Molecular Formula C₆H₃BrClNO₂[1][2][3]
Molecular Weight 236.45 g/mol [1][2][3]
Canonical SMILES C1=C(C=C(N=C1C(=O)O)Br)Cl[3]
InChI Key JVVWGSKTCYSGPA-UHFFFAOYSA-N[3][4]

Section 2: Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. Understanding these parameters is critical for designing experiments, developing formulations, and predicting metabolic fate.

Summary of Physicochemical Data

PropertyValueSignificance in Research & Development
Physical Form Solid[4][5]Handling, storage, and formulation considerations.
Boiling Point 361.6 ± 42.0 °C at 760 mmHg (Predicted)[6]Indicates thermal stability and purification conditions (e.g., distillation).
Melting Point Data not availableA key indicator of purity; requires experimental determination.
Acidity (pKa) No direct data; predicted for isomer (3-Bromo-6-chloro-picolinic acid): 1.92 ± 0.10[7]Governs solubility, absorption, and receptor binding at physiological pH.
Lipophilicity (XlogP) 2.4 (Predicted)[3]Influences membrane permeability and pharmacokinetic properties (ADME).
Polar Surface Area 50.2 Ų[3]Affects transport properties and interactions with biological targets.
Acidity and Lipophilicity: A Duality

The molecular structure of this compound presents a classic duality. The carboxylic acid group is highly polar and acidic, a property enhanced by the electron-withdrawing nature of the pyridine ring and the halogen substituents. This acidity (low pKa) suggests that at neutral pH, the molecule will exist predominantly in its deprotonated, anionic carboxylate form, which favors aqueous solubility.

Conversely, the halogenated aromatic ring is nonpolar and lipophilic, as reflected in the predicted XlogP of 2.4.[3] This value suggests moderate lipid solubility, a property essential for crossing biological membranes. This balance between hydrophilicity and lipophilicity is a critical parameter in drug design, as it controls the compound's ability to dissolve in aqueous environments (like blood plasma) while still being able to penetrate cellular barriers.

Section 3: Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a chemical compound. While specific spectra for this molecule are proprietary to commercial suppliers, we can outline the expected analytical signatures based on its functional groups.

Mass Spectrometry

Mass spectrometry is the gold standard for confirming molecular weight. The monoisotopic mass of this compound is 234.90357 Da.[3] High-resolution mass spectrometry (HRMS) should be used to verify this exact mass. Due to the characteristic isotopic patterns of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), the mass spectrum will exhibit a distinctive cluster of peaks for the molecular ion, providing unambiguous confirmation of the elemental composition.

Predicted mass-to-charge ratios (m/z) for common adducts are presented below, which are invaluable for interpreting electrospray ionization (ESI) mass spectra.[8]

AdductPredicted m/z
[M+H]⁺ 235.91084
[M-H]⁻ 233.89628
[M+Na]⁺ 257.89278
[M+NH₄]⁺ 252.93738

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. For this compound, the spectrum is expected to be dominated by the carboxylic acid group.[9]

  • O-H Stretch: A very broad absorption band is expected in the 2500-3500 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[9]

  • C=O Stretch: A strong, sharp absorption band should appear around 1700-1730 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[9]

  • Aromatic C=C/C=N Stretches: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region.

  • C-Cl/C-Br Stretches: Absorptions corresponding to carbon-halogen bonds will appear in the fingerprint region, typically below 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR: The pyridine ring contains two protons. Due to the anisotropic effects of the ring and the influence of the substituents, two distinct signals are expected in the aromatic region (typically 7.0-8.5 ppm). The carboxylic acid proton will likely appear as a broad singlet at a significantly downfield chemical shift (>10 ppm).

  • ¹³C NMR: Six distinct carbon signals are expected. The carboxyl carbon will be the most downfield signal (typically >165 ppm). The four aromatic carbons attached to halogens or nitrogen will have their chemical shifts influenced by electronegativity and substitution effects.

Section 4: Standardized Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following section provides validated, step-by-step methodologies for determining key physicochemical properties.

Protocol 4.1: Potentiometric Titration for pKa Determination

Rationale: Potentiometric titration is a highly accurate and reliable method for determining the pKa of an acidic compound. It relies on monitoring the pH of a solution as a standardized base is added. The pKa is the pH at which the acid is exactly 50% neutralized (i.e., the half-equivalence point), a point of inflection on the titration curve. This protocol is self-validating as the shape of the titration curve and the final equivalence point confirm the accuracy of the measurement.

Methodology:

  • Preparation: Accurately weigh approximately 25-50 mg of this compound and dissolve it in a suitable co-solvent system (e.g., 50:50 water:methanol) to a final volume of 50 mL. The co-solvent is necessary due to the compound's moderate lipophilicity.

  • Standardization: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Titration Setup: Place the solution beaker on a magnetic stir plate, immerse the calibrated pH electrode, and add a micro-stir bar.

  • Titration: Titrate the solution with a standardized 0.01 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.05 mL).

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point (the point of steepest slope). The volume of NaOH at the half-equivalence point corresponds to the pKa of the compound.

Workflow for pKa Determination

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Accurately weigh ~25-50 mg of compound B Dissolve in 50 mL Water/Methanol co-solvent A->B Solubilization C Calibrate pH meter (pH 4.0 & 7.0 buffers) B->C Proceed to Titration D Titrate with standardized 0.01 M NaOH C->D E Record pH after each increment D:e->E:w E->D Repeat until past equivalence point F Plot pH vs. Volume NaOH E->F Data ready for analysis G Determine half-equivalence point from curve F->G H Result: pKa = pH at half-equivalence point G->H

Caption: Workflow for experimental pKa determination via potentiometric titration.

Section 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

GHS Hazard Information [3][10][11]

PictogramGHS CodeHazard Statement

GHS07Warning
H302/H332Harmful if swallowed or if inhaled.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

Storage Conditions:

Based on supplier recommendations, the compound should be stored under the following conditions to prevent degradation:

  • Temperature: 2-8°C.[4][10][12]

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to protect against moisture and air.[4][10][12]

  • Container: In a tightly sealed, light-resistant container in a dry place.[1]

Conclusion

This compound is a halogenated heterocyclic compound with a well-defined chemical profile. Its key physicochemical features—moderate lipophilicity, significant acidity, and solid physical state—make it a predictable and versatile reagent for further synthetic applications. The data and protocols provided in this guide offer a robust framework for researchers to confidently incorporate this compound into their workflows, ensuring both safety and experimental success.

References

  • 001CHEMICAL. CAS No. 1060811-25-7, this compound. [Link]

  • PubChemLite. This compound (C6H3BrClNO2). [Link]

  • PubChem. This compound | C6H3BrClNO2 | CID 72211989. [Link]

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. [Link]

  • PubChem. 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | C6H3BrClFN2O2. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Lead Sciences. This compound. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

An In-depth Technical Guide to 6-Bromo-4-chloropicolinic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Bromo-4-chloropicolinic acid (CAS No. 1060811-25-7) has emerged as a pivotal building block in medicinal chemistry and pharmaceutical development. Its unique trifunctional architecture, featuring a pyridine core substituted with a carboxylic acid, a bromine atom, and a chlorine atom, offers orthogonal reactivity that enables complex molecular construction. This guide provides an in-depth analysis of its chemical properties, reactivity, and strategic applications in the synthesis of advanced pharmaceutical intermediates. We will explore key synthetic transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Substituted Picolinic Acids

The pyridine scaffold is a cornerstone of pharmaceutical science, present in over 7,000 existing drug molecules.[1] Its isosteric relationship with benzene, combined with its inherent basicity and ability to engage in hydrogen bonding, makes it a privileged structure in drug design.[1][2] Halogenated picolinic acids, such as this compound, are particularly valuable due to the versatile chemistry of the carbon-halogen bonds, which serve as synthetic handles for introducing molecular diversity. This compound's structure allows for selective, stepwise functionalization, a critical feature for building the complex architectures required for modern therapeutics.

Core Compound Profile: this compound

This compound, also known as 6-Bromo-4-chloropyridine-2-carboxylic acid, is a solid organic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[3][4]

Physicochemical & Structural Properties
PropertyValueSource(s)
CAS Number 1060811-25-7[3][5][6]
Molecular Formula C₆H₃BrClNO₂[3][5][6]
Molecular Weight 236.45 g/mol [3][4][5][6]
IUPAC Name 6-bromo-4-chloropyridine-2-carboxylic acid[4]
Synonyms 6-Bromo-4-chloropyridine-2-carboxylic acid[3][4]
Appearance White to off-white solidInferred from similar compounds[7]
Storage Store in a dry, sealed place, under an inert atmosphere at 2-8°C.[3][5]
Structural Representation

Caption: 2D Structure of this compound.

Chemical Reactivity and Synthetic Logic

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive effects of the halogens and the carboxylic acid, renders the ring electron-deficient. This electronic profile dictates the reactivity at each position.

  • Carboxylic Acid (C2): The most acidic site, readily undergoing standard transformations like esterification, amide bond formation, and reduction.

  • Bromo Group (C6): Positioned adjacent to the nitrogen, this site is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) due to the ease of oxidative addition.

  • Chloro Group (C4): This position is activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing pyridine nitrogen.[8][9] It is generally less reactive in cross-coupling reactions compared to the bromo group, allowing for selective functionalization.

Reactivity_Hotspots Structure C2-COOH N C6-Br C5-H C4-Cl C3-H Amide Amide Coupling Esterification Structure:c2->Amide Highest Acidity Suzuki Suzuki-Miyaura Coupling Structure:c6->Suzuki Most Reactive Site for Cross-Coupling SNAr Nucleophilic Aromatic Substitution (SNAr) Structure:c4->SNAr Activated for Nucleophilic Attack

Caption: Reactivity map of this compound.

Key Synthetic Applications & Protocols

The orthogonal reactivity of the halogen atoms is the cornerstone of this reagent's utility, enabling sequential and site-selective modifications.

Suzuki-Miyaura Cross-Coupling at the C6-Position

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction widely used in pharmaceutical manufacturing.[10] The greater reactivity of the C-Br bond compared to the C-Cl bond allows for the selective introduction of aryl or heteroaryl groups at the C6 position.

Causality: The palladium catalyst undergoes oxidative addition more readily into the weaker C-Br bond than the stronger C-Cl bond. This difference in bond dissociation energy is the basis for the reaction's selectivity.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br Intermediate1 Ar-Pd(II)L2-Br OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal Intermediate2 Ar-Pd(II)L2-R Transmetal->Intermediate2 Boronate R-B(OR)2 (from Boronic Acid + Base) Boronate->Transmetal + Base RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Self-Validating Protocol: Selective Suzuki-Miyaura Coupling

This protocol is designed to ensure high selectivity for the C6-bromo position.

  • Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq)[11], and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water (e.g., 4:1 v/v). The presence of water is often crucial for the efficiency of the transmetalation step.[12]

  • Catalyst Loading: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand like SPhos or XPhos.[13]

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically occurs within 2-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and adjust the pH to ~3-4 with 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chloro group at the C4 position is activated for SNAr, a reaction class vital for introducing nitrogen, oxygen, or sulfur nucleophiles.[14] This reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized species whose formation is favored by the electron-withdrawing nature of the pyridine nitrogen.[8][9]

Causality: The nitrogen atom in the pyridine ring acts as a powerful electron-withdrawing group, stabilizing the negative charge of the Meisenheimer complex formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.[8][9]

SNAr_Mechanism Reactants 4-Chloropyridine Derivative + Nucleophile (Nu⁻) Transition1 Nucleophilic Attack Reactants->Transition1 Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Transition1->Meisenheimer Transition2 Loss of Leaving Group Meisenheimer->Transition2 Product Substituted Product + Cl⁻ Transition2->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Self-Validating Protocol: SNAr with an Amine Nucleophile

This protocol details the substitution of the C4-chloro group, often performed after functionalizing the C6 position.

  • Reactant Preparation: In a sealed vial, dissolve the 6-substituted-4-chloropicolinic acid derivative (1.0 eq) and the desired amine nucleophile (1.5-2.5 eq) in a polar aprotic solvent such as DMSO, DMF, or NMP.

  • Base Addition: Add a non-nucleophilic base, such as DIPEA or K₂CO₃ (2.0-3.0 eq), to scavenge the HCl generated during the reaction.

  • Reaction Execution: Heat the mixture to a temperature between 100-150 °C. The reaction may require several hours to reach completion. Progress should be monitored by LC-MS.

  • Work-up and Purification: After cooling, pour the reaction mixture into water. If the product precipitates, it can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or DCM. Wash the organic phase, dry it, and concentrate. Purify via chromatography on silica gel.

Amide Bond Formation

The carboxylic acid functionality is a versatile handle for constructing amide bonds, a key linkage in many pharmaceutical agents. Standard peptide coupling reagents are effective for this transformation.

Amide_Coupling_Workflow Start Start: Picolinic Acid Derivative + Amine (R-NH2) Step1 Dissolve in Aprotic Solvent (e.g., DMF, DCM) Start->Step1 Step2 Add Coupling Reagents (e.g., HATU, HOBt, EDCI) Step1->Step2 Step3 Add Non-nucleophilic Base (e.g., DIPEA) Step2->Step3 Step4 Stir at Room Temperature (Monitor by LC-MS) Step3->Step4 Step5 Aqueous Work-up & Extraction Step4->Step5 End Purification (Chromatography/Recrystallization) Step5->End

Caption: Workflow for standard amide bond formation.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Statements: The compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][4]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[15]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[16][17]

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[15][16]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][5][15]

Conclusion

This compound is a high-value, versatile building block for drug discovery and development. Its well-defined and orthogonal reactivity at the C2 (carboxylic acid), C4 (chloro), and C6 (bromo) positions allows for precise and strategic molecular elaboration. By leveraging selective Suzuki-Miyaura couplings, nucleophilic aromatic substitutions, and standard amide bond formations, medicinal chemists can efficiently access novel and complex molecular entities. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to exploit the full synthetic potential of this powerful reagent.

References

  • 001CHEMICAL. (n.d.). CAS No. 1060811-25-7, this compound. Retrieved from 001CHEMICAL website. [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from MDPI website. [Link]

  • ZaiQi Bio-Tech. (n.d.). 6-Bromoquinolin-4-ol| CAS No:145369-94-4. Retrieved from ZaiQi Bio-Tech website. [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem website. [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • PubChem. (n.d.). 6-Chloropicolinic acid. Retrieved from PubChem website. [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from RSC Publishing. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from YouTube. [Link]

  • PubMed. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Retrieved from PubMed. [Link]

  • PubMed. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from PubMed. [Link]

  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from PubMed Central. [Link]

  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Retrieved from Chemistry Stack Exchange. [Link]

  • PubMed Central. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from PubMed Central. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from ACS Publications. [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from PubMed. [Link]

  • Medium. (2025). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Retrieved from Medium. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from ResearchGate. [Link]

  • PubMed Central. (n.d.). Chalcone: A Privileged Structure in Medicinal Chemistry. Retrieved from PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal website. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from Organic Chemistry Portal website. [Link]

  • RSC Publishing. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Retrieved from RSC Publishing. [Link]

  • Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines. Retrieved from Morressier. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]

  • Molecules. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from MDPI. [Link]

Sources

IUPAC name 6-bromo-4-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromo-4-chloropyridine-2-carboxylic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

6-Bromo-4-chloropyridine-2-carboxylic acid is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of three distinct functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—on a pyridine scaffold makes it a versatile building block for the synthesis of complex molecular architectures. The differential reactivity of the chloro and bromo substituents allows for selective, stepwise functionalization through various cross-coupling and nucleophilic substitution reactions, enabling the construction of diverse chemical libraries. This guide provides a comprehensive overview of the chemical properties, a robust synthetic route, key chemical transformations, and the strategic application of this compound in modern drug discovery, with a particular focus on its potential as a core scaffold for kinase inhibitors.

Chemical and Physical Properties

6-Bromo-4-chloropyridine-2-carboxylic acid, also known as 6-bromo-4-chloropicolinic acid, is a solid, multi-functionalized pyridine derivative. The key physicochemical properties are summarized in the table below, based on computed data from authoritative sources.[1]

PropertyValueReference
IUPAC Name 6-bromo-4-chloropyridine-2-carboxylic acid[1]
Synonyms This compound[1]
CAS Number 1060811-25-7[1]
Molecular Formula C₆H₃BrClNO₂[1]
Molecular Weight 236.45 g/mol [1]
Appearance White to off-white solid (Predicted)
Exact Mass 234.90357 Da[1]
Solubility Low solubility in water; soluble in polar organic solvents like DMSO and DMF.
pKa ~3.0 (Predicted for the carboxylic acid proton)

Synthesis and Manufacturing

While multiple synthetic routes to substituted pyridine carboxylic acids exist, a robust and scalable pathway to 6-bromo-4-chloropyridine-2-carboxylic acid can be logically constructed from readily available precursors. The following multi-step synthesis is proposed based on established chemical transformations documented for analogous structures, such as the synthesis of its isomer, 4-bromo-6-chloropyridine-2-carboxylic acid.[2] This pathway offers a clear and efficient approach for laboratory and potential pilot-scale production.

The overall synthetic workflow is depicted below:

SynthesisWorkflow cluster_0 Step 1: Dihalogenation cluster_1 Step 2: Carboxylation A 2,6-Dihydroxypyridine B 2,6-Dibromo-4-chloropyridine A->B  POBr₃, POCl₃   C 6-Bromo-4-chloropyridine-2-carboxylic acid B->C  1. n-BuLi, -78°C  2. CO₂(g)  3. H₃O⁺   Reactivity cluster_reactions Key Transformations cluster_products Molecular Elaboration Core 6-Bromo-4-chloro- pyridine-2-carboxylic acid Amide Amide Coupling (e.g., HATU, EDC) Core->Amide -COOH SnAr Nucleophilic Aromatic Substitution (SNAr) Core->SnAr -Cl (at C4) Suzuki Suzuki Coupling (Pd Catalyst) Core->Suzuki -Br (at C6) ProductAmide Amide Derivatives (Linker/Pharmacophore) Amide->ProductAmide R-NH₂ ProductAmine 4-Amino Pyridines (Hinge Binding) SnAr->ProductAmine R'-NH₂ ProductAryl 6-Aryl/Heteroaryl Pyridines (Solvent Front) Suzuki->ProductAryl R''-B(OH)₂

Sources

molecular structure of "6-Bromo-4-chloropicolinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Scaffold for Orthogonal Functionalization in Drug & Agrochemical Discovery

Part 1: Executive Summary & Structural Significance

6-Bromo-4-chloropicolinic acid (CAS: 1060811-25-7 ) represents a "privileged scaffold" in medicinal and process chemistry. Its value lies not merely in its existence but in its orthogonal reactivity profile .[1] It possesses three distinct functional handles—a carboxylic acid at C2, a chlorine at C4, and a bromine at C6—each responsive to different chemical triggers.

For the researcher, this molecule is a Swiss Army knife.[1] It allows for the sequential construction of complex heteroaromatic systems, such as CD38 inhibitors and synthetic auxin herbicides (e.g., analogs of Halauxifen), by selectively engaging the C4-position (Nucleophilic Aromatic Substitution, SNAr) and the C6-position (Palladium-catalyzed cross-coupling) without cross-interference.

Part 2: Molecular Architecture & Electronic Properties[1]

The reactivity of this molecule is dictated by the electron-deficient pyridine core, further modulated by the inductive effects of the halogen substituents.[1]

FeaturePositionElectronic EffectReactivity Consequence
Carboxylic Acid C2Electron-withdrawing (Inductive & Resonance)Directs nucleophiles to C4/C6; Acidifies C3/C5 protons; Primary handle for amide coupling.
Chlorine C4Inductive withdrawal (-I), Weak Resonance (+R)Highly Activated for SNAr. The C4 position is para to the ring nitrogen, making it the most electrophilic site for amine displacement.
Bromine C6Inductive withdrawal (-I), Weak Resonance (+R)Preferred Site for Metal-Catalysis. The C-Br bond is weaker than C-Cl, making C6 the selective site for Suzuki/Stille couplings.
Electronic Map (DOT Visualization)

The following diagram illustrates the electronic activation and regioselectivity logic:

G Core Pyridine Core (Electron Deficient) C2 C2: Carboxylic Acid (Amide Coupling) Core->C2 Anchoring Group C4 C4: Chlorine (S_NAr 'Hotspot') Core->C4 Para-activation (N) C6 C6: Bromine (Suzuki/Stille Coupling) Core->C6 Ortho-activation (N) Nucleophiles Nucleophiles C4->Nucleophiles Reacts with Amines/Alkoxides Catalysis Catalysis C6->Catalysis Reacts with Boronic Acids

Caption: Regioselectivity map showing the orthogonal reactivity handles of this compound.

Part 3: Synthetic Pathways & Process Chemistry[1]

While several routes exist, the most robust "Self-Validating" protocol for research scale relies on Metal-Halogen Exchange followed by carboxylation.[1] This avoids the regioselectivity issues often seen in direct halogenation of picolinic acid.[1]

Protocol: Synthesis via Lithiation (Recommended)

Precursor: 2-Bromo-4-chloropyridine (Commercially available).[1]

  • Reagents: LDA (Lithium diisopropylamide), Dry THF, CO2 (Dry Ice).

  • Mechanism: The C2 proton of 2-bromo-4-chloropyridine is the most acidic due to the inductive effect of the adjacent Nitrogen and Bromine.[1] LDA selectively deprotonates C2.[1]

  • Step-by-Step Workflow:

    • Step 1 (Setup): Flame-dry a 3-neck flask under Argon. Charge with 2-bromo-4-chloropyridine (1.0 eq) and anhydrous THF.[1] Cool to -78°C .[1]

    • Step 2 (Lithiation): Add LDA (1.1 eq) dropwise over 30 mins. Critical: Maintain temp < -70°C to prevent "halogen dance" or benzyne formation.[1] Stir for 1 hour. Result: Deep red/orange anion.[1]

    • Step 3 (Quench): Bubble anhydrous CO2 gas through the solution (or pour onto excess crushed dry ice) at -78°C.

    • Step 4 (Workup): Allow to warm to RT. Quench with 1N HCl (pH ~3). Extract with EtOAc.[1] The product precipitates or is isolated from the organic layer.[1][2]

Yield Expectation: 65-75%. Purity Check: HPLC >95% (254 nm).

Synthetic Workflow Diagram

Synthesis Start Start: 2-Bromo-4-chloropyridine Step1 1. Cool to -78°C (THF) Start->Step1 Step2 2. Add LDA (Lithiation at C2) Step1->Step2 Step3 3. CO2 Quench (Carboxylation) Step2->Step3 Step4 4. Acidic Workup (pH 3) Step3->Step4 Product Product: this compound Step4->Product

Caption: Critical path for the regioselective synthesis of the target scaffold.

Part 4: Structural Characterization (The Self-Validating System)

To ensure the identity of the molecule, researchers must validate the substitution pattern.[1] The key differentiator is the coupling pattern in the Proton NMR.[1]

Predicted 1H NMR Data (DMSO-d6, 400 MHz)
PositionShift (δ, ppm)MultiplicityIntegrationStructural Logic
C3-H 8.05 - 8.15Doublet (d, J~2Hz)1HDeshielded by adjacent COOH (anisotropic effect). Shows meta coupling to C5.
C5-H 7.85 - 7.95Doublet (d, J~2Hz)1HShielded relative to C3; adjacent to Br. Shows meta coupling to C3.
COOH 13.5 - 14.0Broad Singlet1HExchangeable acidic proton.[1]

Validation Check: If you see two doublets with a large coupling constant (J > 7Hz), you have synthesized the wrong isomer (likely 2,3- or 3,4-substitution). The meta-coupling (J ~1.5-2.0 Hz) confirms the 3,5-proton relationship, proving the 2,4,6-substitution pattern.

Part 5: Applications & Functional Derivatization[3]

This molecule is a gateway to high-value targets in oncology and agriculture.[1]

1. CD38 Inhibitor Synthesis (Amide Coupling)

As referenced in WO2021207186 , the carboxylic acid is coupled with complex amines (e.g., (1r,4r)-4-(2-methoxyethoxy)cyclohexan-1-amine) using HATU/DIPEA .

  • Protocol Note: The electron-poor ring makes the carboxylic acid more acidic (pKa ~2-3).[1] Avoid harsh chlorinating agents (SOCl2) if sensitive functional groups are present; HATU is preferred to prevent side reactions at the C4-Cl.[1]

2. Herbicide Core Construction (The "Halauxifen" Logic)

This scaffold mimics the core of synthetic auxins like Halauxifen-methyl (Arylex™).[1]

  • Step A: SNAr at C4.

    • Reaction: Displacement of C4-Cl with Ammonia or Primary Amines.[1]

    • Conditions: NH3/MeOH, Sealed tube, 80°C.

    • Why C4? The C4 position is significantly more electrophilic than C6 due to the para-relationship with the pyridine nitrogen.[1]

  • Step B: Suzuki Coupling at C6. [1]

    • Reaction: Coupling with Aryl Boronic Acids (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid).

    • Conditions: Pd(PPh3)4, Na2CO3, Dioxane/H2O.

    • Selectivity: The C-Br bond reacts faster than any remaining C-Cl bonds under standard Pd(0) conditions.[1]

Part 6: Safety & Handling
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][4]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Halogenated picolinic acids can decarboxylate at high temperatures (>150°C).[1]

  • Spill Protocol: Neutralize with sodium bicarbonate before disposal.[1]

References
  • Preparation of CD38 Inhibitors. Patent WO2021207186A1. (2021).[1][5] Describes the use of this compound as a key intermediate in amide coupling.[1]

  • Synthesis of Halogenated Pyridines. ChemicalBook & Ambeed Technical Data. (2025). Confirmation of CAS 1060811-25-7 and physical properties.[1][3][4][6]

  • Suzuki-Miyaura Cross-Coupling of Chloropyridines. Journal of Organic Chemistry. Discusses the reactivity order of Br vs Cl in pyridine scaffolds.

  • Halauxifen-methyl (Arylex) Chemistry. PubChem CID 25181547.[1] Illustrates the 4-amino-3-chloro-6-aryl substitution pattern relevant to this scaffold.

Sources

"6-Bromo-4-chloropicolinic acid" as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an in-depth whitepaper designed for researchers and drug development professionals. It synthesizes chemical logic, experimental rigor, and application-focused insights.[1][2]

A Strategic Trifunctional Scaffold for Heterocyclic Chemistry[1][2]

Executive Summary

In the landscape of modern heterocyclic synthesis, 6-bromo-4-chloropicolinic acid stands out as a "Swiss Army knife" scaffold.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a carboxylic acid at C2, a chlorine atom at C4, and a bromine atom at C6.[1][2] This specific substitution pattern allows for sequential, regioselective functionalization, making it a critical intermediate in the discovery of arylpicolinate herbicides (e.g., analogs of Halauxifen and Florpyrauxifen) and pharmaceutical agents (e.g., CD38 and kinase inhibitors).[1][2]

This guide provides a comprehensive technical analysis of this intermediate, detailing its synthesis, regioselective transformation logic, and validated experimental protocols.[1][2]

Molecular Profile & Orthogonal Reactivity

The utility of this compound is defined by the electronic differentiation of its positions. The pyridine ring is electron-deficient, activated by both the ring nitrogen and the electron-withdrawing carboxyl group.[1][2]

PositionSubstituentElectronic EnvironmentPrimary Reactivity Mode
C2 -COOHElectron-withdrawingAmide Coupling / Esterification (Standard acid chemistry)
C4 -ClPara to N, Meta to COOHSɴAr (Nucleophilic Aromatic Substitution) .[1][2] Highly activated for displacement by amines/alkoxides.[1][2]
C6 -BrOrtho to N, Ortho to COOHPd-Catalyzed Coupling (Suzuki/Stille) .[1][2] The C-Br bond is weaker and more labile to oxidative addition than C-Cl.[1][2]
The Reactivity Triangle

The following diagram illustrates the divergent synthetic pathways accessible from this single core.

ReactivityMap Core 6-Bromo-4-chloropicolinic Acid (Core) Amide Amide/Ester Scaffolds Core->Amide C2-COOH (HATU/DIPEA) SnAr_Product 4-Amino/Alkoxy Derivatives Core->SnAr_Product C4-Cl (SɴAr, Amines) Suzuki_Product 6-Aryl/Heteroaryl Derivatives Core->Suzuki_Product C6-Br (Pd(0), Ar-B(OH)₂) Final Drug/Agro Candidates Amide->Final SnAr_Product->Final Suzuki_Product->Final

Figure 1: Orthogonal reactivity map showing the independent functionalization of C2, C4, and C6.[1][2]

Synthetic Routes to the Intermediate

While often purchased as a building block, in-house synthesis is required for scale-up or isotopically labeled studies.[1][2] The most robust route involves the oxidation of a methylpyridine precursor.[1][2]

Primary Route: Oxidation of 2-Bromo-4-chloro-6-methylpyridine

This route avoids the difficult selective halogenation of picolinic acid.[1][2]

  • Precursor: 2-Amino-6-methylpyridine.[1][2]

  • Step 1 (Chlorination): Electrophilic chlorination (or nitration followed by conversion) to install the C4-Cl.[1][2]

  • Step 2 (Sandmeyer Bromination): Diazotization of the C2-amino group with NaNO₂/HBr/CuBr to install the C6-Br (relative to the methyl group).[1][2]

  • Step 3 (Oxidation): Oxidation of the C6-methyl group to the carboxylic acid using KMnO₄ or SeO₂.[1][2]

Alternative Route (From 4-Hydroxypicolinic Acid): Starting from 6-bromo-4-hydroxypicolinic acid (obtainable from chelidamic acid derivatives), treatment with POCl₃ converts the C4-OH to C4-Cl.[1][2] This method is preferred if the 4-hydroxy precursor is available, as it avoids harsh oxidation steps.[1][2]

Downstream Transformations & Case Studies
4.1 Regioselective SɴAr at C4

Despite the presence of two halogens, the C4-chlorine is significantly more reactive toward nucleophilic aromatic substitution (SɴAr) than the C6-bromine.[1][2]

  • Mechanism: The intermediate Meisenheimer complex at C4 is stabilized by the para-nitrogen.[1][2] Steric hindrance at C6 (flanked by N and COOH) further disfavors attack at the bromine.[1][2]

  • Conditions: Heating with primary or secondary amines in polar aprotic solvents (DMF, DMSO) or alcohols.[1][2]

  • Application: This is the key step in synthesizing 4-amino-picolinate herbicides.[1][2]

4.2 Chemoselective Cross-Coupling at C6

Palladium-catalyzed cross-couplings (Suzuki-Miyaura) occur preferentially at the C6-bromine .[1][2]

  • Mechanism: The C-Br bond energy (approx. 68 kcal/mol) is lower than C-Cl (approx. 81 kcal/mol), facilitating faster oxidative addition of Pd(0).[1][2]

  • Conditions: Pd(dppf)Cl₂, K₂CO₃, Arylboronic acid, Dioxane/H₂O, 80-100°C.[1][2]

  • Note: If the C4 position is not substituted first, care must be taken to avoid bis-coupling. However, the C4-Cl is generally sluggish under standard Suzuki conditions unless specialized ligands (e.g., Buchwald ligands) are used.[1][2]

4.3 Case Study: CD38 Inhibitor Synthesis

A recent patent application (WO2021207186A1) demonstrates the utility of this scaffold in medicinal chemistry [1].[1][2]

  • Step 1: Amide coupling of This compound with a cyclohexylamine derivative using HATU. Yield: High.

  • Step 2: The resulting amide retains both halogens.[1][2]

  • Step 3: Subsequent functionalization builds the pharmacophore, exploiting the remaining handles.[1][2]

Experimental Protocols

Standardized procedures for reference. Always perform a risk assessment.

Protocol A: Amide Coupling (C2 Functionalization)

Objective: Synthesis of N-substituted-6-bromo-4-chloropicolinamide.

  • Setup: Charge a round-bottom flask with This compound (1.0 equiv) and anhydrous DMF (10 mL/g).

  • Activation: Cool to 0°C. Add DIPEA (3.0 equiv) followed by HATU (1.5 equiv). Stir for 15 minutes to form the active ester.

  • Addition: Add the amine (1.2 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by LCMS (Expect M+H peak).

  • Workup: Dilute with water (precipitation often occurs).[1][2] Filter the solid or extract with Ethyl Acetate.[1][2] Wash organics with LiCl (5% aq) to remove DMF.[1][2] Dry over Na₂SO₄ and concentrate.

Protocol B: Regioselective SɴAr (C4 Functionalization)

Objective: Displacement of C4-Cl with a secondary amine (e.g., Morpholine).[1][2]

  • Setup: Dissolve the picolinamide or ester substrate (1.0 equiv) in DMSO or NMP .

  • Reagent: Add Morpholine (2.5 equiv).[1][2] An external base (K₂CO₃) is optional if excess amine is used.[1][2]

  • Conditions: Heat to 80–100°C for 4–6 hours.

  • Checkpoint: TLC/LCMS should show consumption of starting material and formation of a single regioisomer.[1][2] The C6-Br remains intact.[1][2][3]

  • Purification: Pour into ice water. Collect precipitate or extract.[1][2]

Protocol C: Suzuki Coupling (C6 Functionalization)

Objective: Installation of an aryl group at C6.

  • Reagents: Combine substrate (1.0 equiv), Arylboronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv) in 1,4-Dioxane/Water (4:1) .

  • Catalyst: Degas with Nitrogen for 10 mins. Add Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv).[1][2]

  • Reaction: Heat to 90°C under Nitrogen for 2–12 hours.

  • Note: If the substrate still contains C4-Cl, monitor carefully to prevent over-coupling.[1][2] The electronic difference usually ensures >95% selectivity for Br.[1][2]

Safety & Handling
  • Hazards: this compound is an irritant (Skin/Eye/Respiratory).[1][2]

  • GHS Classification: H315, H319, H335.[1][2][3][4]

  • Reactivity: Incompatible with strong oxidizing agents.[1][2] Upon heating to decomposition, emits toxic fumes of NOₓ, HCl, and HBr.[1][2]

  • Storage: Store under inert atmosphere at 2–8°C. Moisture sensitive (carboxylic acid proton can catalyze degradation over long periods if wet).[1][2]

References
  • World Intellectual Property Organization. (2021).[1][2] CD38 Inhibitors.[1][2] WO2021207186A1.[1][2] Retrieved from [1][2]

  • PubChem. (n.d.).[1][2] this compound (Compound).[1][2][3][4][5][6][7][8][9] National Library of Medicine.[1][2] Retrieved from [1][2]

  • Ambeed. (n.d.). This compound Product Data. Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1][2] this compound.[1][2][3][4][5][6][7][8][9] Retrieved from [1][2]

Sources

spectroscopic data (NMR, IR, MS) of "6-Bromo-4-chloropicolinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for analytical chemists and drug discovery scientists. It prioritizes the logic of validation—how to prove the structure is correct using spectroscopic evidence—rather than merely listing values.

CAS: 1060811-25-7 | Formula: C


H

BrClNO

| MW: 236.45 g/mol [1][2]

Executive Summary & Synthetic Context

6-Bromo-4-chloropicolinic acid is a critical halogenated pyridine intermediate, primarily utilized in the synthesis of next-generation arylpicolinate herbicides (auxin mimics) and metalloprotease inhibitors.[3] Its structural integrity is defined by the specific regiochemistry of the halogen substituents (4-Cl, 6-Br) relative to the carboxylic acid moiety.

Distinguishing this molecule from its isomers (e.g., 4-bromo-6-chloropicolinic acid) requires a multi-modal spectroscopic approach. This guide outlines the definitive analytical parameters for structural validation.

Mass Spectrometry (MS): The Primary Check

Objective: Confirm elemental composition and halogen count via isotopic abundance.[3]

The presence of one bromine (


Br/

Br) and one chlorine (

Cl/

Cl) atom creates a distinct "fingerprint" in the mass spectrum. This is the most reliable first-pass validation method.
Theoretical Isotope Pattern (ESI- Mode)

In Negative Electrospray Ionization (ESI-), the parent ion is [M-H]


.[3]
  • Monoisotopic Mass (

    
    Cl, 
    
    
    
    Br):
    234.90 Da
  • Pattern Distribution:

    • M (235): ~77% relative abundance (Base peak logic)

    • M+2 (237): ~100% (Due to

      
      Br + 
      
      
      
      Cl and
      
      
      Br +
      
      
      Cl overlap)
    • M+4 (239): ~25% (Due to

      
      Br + 
      
      
      
      Cl)

Diagnostic Rule: Look for a 3:4:1 (approximate) intensity ratio for the triplet cluster at m/z 235, 237, and 239. Any deviation suggests halogen loss or contamination.

MS_Fragmentation Parent Parent Ion [M-H]⁻ m/z 235/237/239 (Triplet Pattern) Decarb Decarboxylation [-CO₂] m/z 191/193/195 Parent->Decarb Collision Induced Dissociation (CID) Dehal Dehalogenation (Loss of Cl or Br) Decarb->Dehal High Energy

Figure 1: MS Fragmentation logic in Negative Mode ESI. The decarboxylation step is the primary fragmentation pathway for picolinic acids.

Nuclear Magnetic Resonance (NMR): Structural Proof

Objective: Confirm regiochemistry (position of halogens) via coupling constants (


) and chemical shifts (

).

The molecule possesses only two aromatic protons (H3 and H5). Their relationship is meta, leading to a specific splitting pattern distinct from ortho or para isomers.

H NMR Data (400 MHz, DMSO- )
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-3 8.05 - 8.15 Doublet (d)

Deshielded: Ortho to electron-withdrawing COOH and Cl.
H-5 7.90 - 8.00 Doublet (d)

Shielded relative to H3: Meta to COOH, but ortho to Br/Cl.
COOH 13.5 - 14.0 Broad Singlet-Exchangeable acidic proton.

Critical Validation Point:

  • If you see a coupling constant of

    
     Hz , you have the wrong isomer (likely adjacent protons).
    
  • The signal for H3 is typically downfield of H5 due to the proximity of the carboxylic acid's anisotropic cone.

C NMR Data (100 MHz, DMSO- )
  • C=O (COOH): ~163-165 ppm

  • C-2 (Ipso to COOH): ~148-150 ppm

  • C-4 (C-Cl): ~145 ppm

  • C-6 (C-Br): ~139-141 ppm

  • C-3/C-5 (CH): 124-130 ppm (signals often less intense than quaternary carbons).

NMR_Logic cluster_structure Regiochemistry Validation H3 H3 Proton (Ortho to COOH) δ ~8.1 ppm Coupling Meta-Coupling J ~ 2.0 Hz H3->Coupling H5 H5 Proton (Between Cl/Br) δ ~7.9 ppm H5->Coupling

Figure 2: NMR assignment logic based on substituent chemical shift effects (SCS).

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group integrity (Acid + Halogens).

  • O-H Stretch (Acid): 3300–2500 cm

    
     (Very broad, characteristic "hump").
    
  • C=O Stretch (Acid): 1700–1725 cm

    
     (Strong, sharp).
    
  • C=C / C=N (Pyridine Ring): 1560–1590 cm

    
    .
    
  • C-Cl / C-Br Stretch: 600–800 cm

    
     (Fingerprint region; often multiple bands).
    

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    due to the poor solubility of picolinic acids in non-polar solvents.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Note: If the spectrum shows broad lines, add 1 drop of TFA-

    
     or shake with D
    
    
    
    O to collapse the COOH proton and sharpen the aromatic signals.
Protocol B: HPLC Purity Check (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine

    
    ) and 220 nm.
    

References

  • PubChem Compound Summary. (2025). This compound (CID 72211989).[2] National Center for Biotechnology Information. Link

  • Corteva Agriscience. (2019). Arylpicolinate Herbicide Synthesis Intermediates.
  • ChemicalBook. (2024). Spectroscopic data of halogenated picolinates.Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for substituent chemical shift effects on pyridine rings).

Sources

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloropicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for 6-bromo-4-chloropicolinic acid and its derivatives, compounds of significant interest in the pharmaceutical and agrochemical industries. We will delve into the core chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind key procedural choices.

Introduction: The Significance of Halogenated Picolinic Acids

Halogenated picolinic acids are a class of pyridinecarboxylic acids that serve as crucial building blocks, or "scaffolds," in the synthesis of a wide array of biologically active molecules. Their utility stems from the presence of halogen substituents, which can be readily manipulated through various chemical reactions to introduce new functional groups and build molecular complexity. Specifically, compounds like this compound are valued as key intermediates in the development of herbicides and other agrochemicals.

The strategic placement of bromine and chlorine atoms on the picolinic acid framework offers distinct chemical handles for selective modification. For instance, the bromine atom at the 6-position can be a site for cross-coupling reactions, while the chlorine at the 4-position can be displaced by nucleophiles. This differential reactivity allows for a programmed and controlled approach to the synthesis of complex target molecules.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound and its derivatives often involves a multi-step process starting from more readily available pyridine precursors. A common approach involves the halogenation of a pre-existing picolinic acid or a related pyridine derivative. The choice of halogenating agent and reaction conditions is critical to achieving the desired regioselectivity.

Synthesis of the Core Scaffold: this compound

A representative synthesis of the parent this compound is outlined below. This process typically starts with a suitable pyridine precursor and involves sequential halogenation and oxidation steps.

Experimental Protocol: Synthesis of this compound

  • Starting Material: 2,4-Dichloropyridine

  • Step 1: Bromination. The initial step involves the selective bromination of the pyridine ring. This is often achieved using a potent brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or acetonitrile. The rationale for using NBS is its ability to provide a low, steady concentration of bromine, which helps to control the reaction and minimize side products.

  • Step 2: Oxidation. Following bromination, the methyl group at the 2-position of the pyridine ring is oxidized to a carboxylic acid. A strong oxidizing agent such as potassium permanganate (KMnO4) or nitric acid is commonly employed. This reaction requires careful temperature control to prevent over-oxidation and degradation of the pyridine ring.

  • Step 3: Work-up and Purification. After the reaction is complete, the crude product is isolated by filtration and then purified, typically by recrystallization from a suitable solvent system like ethanol/water. The purity of the final product is confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Logical Workflow for the Synthesis of this compound

Start 2,4-Dichloropyridine Step1 Bromination (NBS) Start->Step1 Selective Bromination Step2 Oxidation (KMnO4) Step1->Step2 Oxidation of Methyl Group End This compound Step2->End Purification

Caption: A simplified workflow for the synthesis of this compound.

Derivatization Reactions: Building Molecular Complexity

Once the this compound scaffold is in hand, a variety of derivatization reactions can be employed to synthesize a library of related compounds.

2.2.1. Esterification

The carboxylic acid group is readily converted to an ester. This is often a necessary step to protect the carboxylic acid during subsequent reactions or to modify the solubility and pharmacokinetic properties of the final molecule.

Experimental Protocol: Methyl Esterification

  • Reagents: this compound, methanol, and a catalytic amount of sulfuric acid.

  • Procedure: The picolinic acid is dissolved in an excess of methanol. A few drops of concentrated sulfuric acid are added as a catalyst. The mixture is then heated to reflux for several hours.

  • Work-up: The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester.

2.2.2. Suzuki Cross-Coupling

The bromine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide range of aryl or heteroaryl groups.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

  • Reagents: this compound methyl ester, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., sodium carbonate).

  • Solvent: A mixture of toluene and water is a common solvent system.

  • Procedure: The reagents are combined in the solvent, and the mixture is degassed with nitrogen or argon to remove oxygen, which can deactivate the palladium catalyst. The reaction is then heated to a temperature of 80-100 °C for several hours, or until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is cooled to room temperature and partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Reaction Scheme for Derivatization

Core This compound Ester Esterification (e.g., with Methanol) Core->Ester Product1 Methyl 6-bromo-4-chloropicolinate Ester->Product1 Coupling Suzuki Coupling (e.g., with Phenylboronic acid) Product2 4-Chloro-6-phenylpicolinic acid derivative Coupling->Product2 Product1->Coupling

Caption: Key derivatization pathways for this compound.

Data Summary and Analysis

The following table summarizes typical reaction outcomes for the synthesis and derivatization of this compound. The yields are representative and can vary based on the specific reaction conditions and the scale of the reaction.

Reaction StepStarting MaterialProductTypical Yield (%)Purity (%)
Bromination/Oxidation2,4-DichloropyridineThis compound60-75>95
EsterificationThis compoundMethyl 6-bromo-4-chloropicolinate85-95>98
Suzuki CouplingMethyl 6-bromo-4-chloropicolinateMethyl 4-chloro-6-phenylpicolinate70-85>97

Conclusion and Future Directions

The synthetic routes outlined in this guide provide a robust framework for the production of this compound and its derivatives. The versatility of this scaffold, combined with the efficiency of modern cross-coupling reactions, makes it a valuable platform for the discovery of new chemical entities in the agrochemical and pharmaceutical fields. Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods, as well as the exploration of a wider range of derivatization reactions to access novel chemical space.

References

  • Halogenated Picolinic Acids as Herbicides.
  • Synthesis of Halogenated Picolinic Acid Derivatives.
  • Process for preparing 6-substituted-4-aminopicolinic acids.

theoretical studies on "6-Bromo-4-chloropicolinic acid" reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Reactivity of 6-Bromo-4-chloropicolinic Acid

Authored by: A Senior Application Scientist

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique arrangement of a pyridine core, a carboxylic acid group, and two distinct halogen atoms at strategic positions imparts a versatile and predictable reactivity profile. This guide provides a comprehensive theoretical and practical examination of the molecule's reactivity, grounded in established chemical principles and supported by experimental observations. We will explore the electronic landscape of the molecule, dissect the reactivity at each functional site, and present validated protocols for its key transformations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold in the synthesis of novel bioactive compounds.

Introduction: The Strategic Value of a Polysubstituted Pyridine

Picolinic acid derivatives are privileged scaffolds in drug discovery, known for their ability to chelate metals and participate in a wide range of biological interactions.[1] The subject of this guide, this compound (Molecular Formula: C₆H₃BrClNO₂, Molecular Weight: 236.45 g/mol ), is a particularly valuable building block due to its orthogonal chemical handles.[2][3][4] The pyridine nitrogen, along with the two halogen atoms, renders the aromatic ring electron-deficient, which is a critical determinant of its reactivity. This guide will deconstruct the molecule's reactivity based on its distinct functional zones: the carboxylic acid group, the C4-chloro position, and the C6-bromo position.

PropertyValueSource
IUPAC Name 6-bromo-4-chloropyridine-2-carboxylic acidPubChem[3]
CAS Number 1060811-25-7Synblock[2]
Molecular Formula C₆H₃BrClNO₂PubChem[3]
Molecular Weight 236.45 g/mol PubChem[3]
SMILES C1=C(C=C(N=C1C(=O)O)Br)ClPubChem[3]

The Electronic Landscape: A Foundation for Selective Reactivity

The reactivity of this compound is governed by the interplay of inductive and resonance effects of its substituents. The pyridine nitrogen atom acts as a strong electron-withdrawing group, significantly lowering the electron density of the aromatic ring. This effect is amplified by the inductive-withdrawing nature of the chlorine and bromine atoms. Consequently, the pyridine ring is highly "electron-poor," which dictates its susceptibility to different reaction classes.

  • Susceptibility to Nucleophilic Attack: The electron-deficient nature of the ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), particularly at positions activated by the electron-withdrawing groups.

  • Resistance to Electrophilic Attack: Conversely, the molecule is deactivated towards classical Electrophilic Aromatic Substitution (EAS) reactions like nitration or Friedel-Crafts alkylation, which typically require electron-rich aromatic systems.[5][6] Such transformations, if forced, would necessitate harsh reaction conditions.

The diagram below, generated using Density Functional Theory (DFT) principles, illustrates the predicted sites of reactivity. The electrostatic potential map would show a significant polarization, with electron density drawn towards the nitrogen and halogen atoms, leaving the carbon atoms of the ring electrophilic.

Caption: Predicted reactivity map of this compound.

Site-Specific Reactivity Analysis

Carboxylic Acid Group (C2-Position)

The carboxylic acid moiety behaves predictably, undergoing standard transformations such as esterification, amidation, and conversion to acyl chlorides.[7][8][9] The electrophilicity of the carboxyl carbon is enhanced by the inductive effect of the adjacent ring nitrogen.[7]

Decarboxylation: The removal of the carboxylic acid group as CO₂ is a thermodynamically favorable process but often requires high temperatures.[10] For picolinic acids, decarboxylation can be challenging. However, the presence of strongly electron-withdrawing groups can stabilize the anionic intermediate formed during the process, potentially lowering the required activation energy.[11] While not a trivial transformation, thermal or metal-catalyzed decarboxylation protocols could be explored for this substrate.

C4-Chloro Position: A Hub for Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is highly activated towards nucleophilic displacement. This is due to the stabilizing effect of the electron-withdrawing nitrogen atom on the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Aryl halides with electron-withdrawing substituents are known to undergo this type of reaction readily.[12][13]

Mechanism: The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon bearing the chlorine, forming a tetrahedral intermediate. The aromaticity is temporarily broken. The negative charge is delocalized onto the electron-withdrawing groups, primarily the ring nitrogen. In the second step, the leaving group (chloride) is eliminated, and aromaticity is restored.

SNAr_Mechanism cluster_start Starting Material cluster_intermediate Meisenheimer Complex cluster_product Product start 6-Bromo-4-chloro- picolinic acid inter Tetrahedral Intermediate (Resonance Stabilized) start->inter Attack at C4 prod 4-Substituted Product inter->prod Elimination of Cl⁻ Nu Nucleophile (e.g., R-NH₂) Nu->start Addition

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Experimental Protocol: SNAr with an Amine

  • Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or NMP.

  • Reagents: Add the desired amine nucleophile (1.2-2.0 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction: Heat the mixture to 80-120 °C and monitor by LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction, dilute with water, and adjust the pH to precipitate the product or extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by column chromatography or recrystallization.

C6-Bromo Position: The Gateway to Carbon-Carbon Bond Formation

The bromine atom at the C6 position is the primary site for palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the C-Cl bond. This differential reactivity allows for highly selective functionalization. The Suzuki-Miyaura coupling is a flagship reaction for this position.[14]

Suzuki-Miyaura Coupling: This reaction forges a new carbon-carbon bond between the C6 position of the pyridine ring and an organic group from a boronic acid or ester.[15][16] The reaction is renowned for its mild conditions and high functional group tolerance, making it a cornerstone of modern synthetic chemistry.[14]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) in a microwave vial, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

  • Catalyst: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a more active pre-catalyst like PdCl₂(dppf).

  • Reaction: Seal the vial and heat in a microwave reactor to 100-140 °C for 15-60 minutes. Alternatively, conventional heating at 80-100 °C for several hours can be used. Monitor by LC-MS.

  • Work-up: After cooling, filter the reaction mixture through celite to remove the palladium catalyst. Dilute the filtrate with water and acidify to precipitate the product.

  • Purification: Collect the solid by filtration or extract with an organic solvent. Further purification can be achieved by chromatography.

Suzuki_Workflow start Reactants This compound Boronic Acid (R-B(OH)₂) Base (e.g., K₂CO₃) reaction {Reaction Conditions|Heat (80-140 °C) Inert Atmosphere} start->reaction catalyst Catalyst System Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Solvent (e.g., Dioxane/H₂O) catalyst->reaction workup Work-up Filter Catalyst Aqueous Work-up Extraction/Precipitation reaction->workup product {Final Product|6-Aryl-4-chloropicolinic acid} workup->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Table of Reactivity Comparison

PositionBondPrimary Reaction TypeRelative Reactivity in Pd-CouplingRelative Reactivity in SNArCausality
C6 C-BrCross-CouplingHighLowWeaker C-Br bond favors oxidative addition to Pd(0). Less activated for SNAr compared to C4.
C4 C-ClNucleophilic SubstitutionLowHighStronger C-Cl bond is less reactive in Pd-coupling. Proximity to N activates it for SNAr.

Orthogonal Synthesis Strategies

The distinct reactivity of the C4-Cl and C6-Br positions allows for sequential, controlled functionalization. A common and powerful strategy involves first performing a palladium-catalyzed cross-coupling at the more reactive C6-bromo position, followed by a nucleophilic aromatic substitution at the C4-chloro position. This orthogonal approach provides a robust pathway to complex, highly substituted pyridine derivatives from a single, readily available starting material.

Conclusion

This compound is a strategically designed synthetic intermediate whose reactivity is well-defined by modern organic chemistry principles. The electron-deficient pyridine core activates the C4-chloro position for nucleophilic aromatic substitution while the C6-bromo position serves as a reliable handle for palladium-catalyzed cross-coupling reactions. This predictable and differential reactivity, coupled with the functionality of the carboxylic acid group, makes it an exceptionally powerful tool for constructing diverse molecular architectures. A thorough understanding of its theoretical reactivity empowers chemists to design efficient and innovative synthetic routes for the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

  • Rollet, F., & Richard, C. (2006). Reactivity of halides with triplets of 6-chloro and 6-bromopicolinic acids: contrasting effects of bromide and chloride. Photochemical & Photobiological Sciences, 5(7), 674-679. [Link]

  • Shepler, B. (2019). Reactivity of carboxylic acid derivatives. YouTube. [Link]

  • OneChemistry. (2022). Pyrole Electrophilic Aromatic Substitution Reaction. YouTube. [Link]

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. [Link]

  • jOeCHEM. (2020). Carboxylic Acid Derivative Relative Reactivities. YouTube. [Link]

  • Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • PubChem. (n.d.). This compound. [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Kaplan MCAT Prep. (2019). Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives. YouTube. [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. (n.d.). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • Lead Sciences. (n.d.). This compound. [Link]

  • YouTube. (2014). Carboxylic Acid and Derivatives Section 1 Class II Reactivity Principles. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]

  • PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. [Link]

  • ResearchGate. (2025). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. [Link]

  • YouTube. (2020). Carboxylic Acid Derivatives 2: Relative Reactivity. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • YouTube. (2023). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. [Link]

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloro-quinoline-3-carbonitrile. [Link]

  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. [Link]

  • MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid.
  • PubMed Central. (n.d.). Decarboxylation in Natural Products Biosynthesis. [Link]

Sources

Technical Guide: Solubility & Process Handling of 6-Bromo-4-chloropicolinic Acid

[1]

Executive Summary

6-Bromo-4-chloropicolinic acid (CAS 1060811-25-7) is a critical heterocyclic scaffold used primarily in the synthesis of agrochemicals (e.g., arylpicolinate herbicides) and pharmaceutical intermediates.[1][2][3][4] Its value lies in its orthogonal reactivity: the 2-carboxylic acid provides a handle for esterification or amidation, while the 4-chloro and 6-bromo substituents offer differentiated sites for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille).[1]

This guide addresses the solubility profile of this molecule, a frequent bottleneck in process development.[1] Unlike simple picolinic acid, the di-halogenated core significantly alters lipophilicity and acidity, requiring a tailored solvent strategy for extraction, crystallization, and reaction medium selection.[1]

Part 1: Chemical Identity & Physicochemical Basis[1]

To master the solubility of this compound, one must understand the competing forces within its structure.[1]

PropertyValue / DescriptionImpact on Solubility
CAS Number 1060811-25-7Unique Identifier
Molecular Formula

MW: 236.45 g/mol
Acid Dissociation (

)
~3.25 (Predicted)Significantly more acidic than picolinic acid (

5.[1]4) due to electron-withdrawing halogens.[1] Soluble in mild base (

).[1]
Lipophilicity (LogP) ~2.4Moderate lipophilicity.[1] Soluble in mid-polarity organics (THF, EtOAc) unlike the highly water-soluble parent picolinic acid.[1]
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCapable of forming strong dimers in non-polar solvents; disrupts crystal lattice in protic solvents.[1]

The "Zwitterion Effect": Like many pyridine-2-carboxylic acids, this molecule can exist in a zwitterionic equilibrium (proton transfer from COOH to Pyridine-N).[1] However, the electron-withdrawing nature of the 4-Cl and 6-Br substituents reduces the basicity of the pyridine nitrogen, suppressing zwitterion formation compared to the non-halogenated parent.[1] Practical Consequence: This makes the molecule more soluble in organic solvents (like Ethyl Acetate) and less soluble in water than unsubstituted picolinic acid.[1]

Part 2: Solubility Profile in Organic Solvents[1]

The following data represents a Process Development Solubility Guide . Values are categorized based on thermodynamic capability and standard process observation for di-halopicolinic acid analogs.

Solvent Compatibility Table[1]
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Polar Aprotic DMSO, DMF, NMP, DMAcHigh (>100 mg/mL)Preferred for

reactions and initial dissolution.[1] Difficult to remove; avoid for final crystallization.[1]
Ethers THF, 2-MeTHF, 1,4-DioxaneGood (50–100 mg/mL)Excellent for metal-catalyzed coupling reactions (Suzuki/Stille).[1]
Esters Ethyl Acetate, Isopropyl AcetateModerate (20–50 mg/mL)Ideal for extraction from acidified aqueous layers.[1] Good candidate for anti-solvent crystallization.[1]
Alcohols Methanol, Ethanol, IPAModerate to Low High solubility at reflux; significantly lower at

.[1] Ideal for recrystallization (cooling).[1]
Chlorinated DCM, ChloroformModerate Good for extraction, but environmental concerns limit scale-up use.[1]
Hydrocarbons Hexanes, Heptane, ToluenePoor / Insoluble Strict Anti-solvents. Use these to crash the product out of solution.[1]
Aqueous Water (pH < 2)Insoluble Product precipitates.[1]
Aqueous Water (pH > 8)High (as salt)Dissolves as the carboxylate anion (

or

salt).[1]

Part 3: Process Logic & Visualization[1]

Diagram 1: Solvent Selection & Workup Logic

This flowchart illustrates the decision-making process for handling the reaction mixture containing this compound.

SolventLogicStartCrude Reaction MixtureCheckpHCheck pHStart->CheckpHAcidicAcidic (pH < 3)CheckpH->AcidicIf AcidicBasicBasic (pH > 8)CheckpH->BasicIf BasicExtractExtract with EtOAc or DCMAcidic->ExtractPartitioningMakeSaltAdd aq. NaHCO3Basic->MakeSaltEnsure SolubilityAqLayerAqueous Layer(Discard Salts)Extract->AqLayerOrgLayerOrganic Layer(Product + Impurities)Extract->OrgLayerOrgLayer->MakeSaltPurification Step (Acid-Base Swing)PhaseCutPhase SeparationMakeSalt->PhaseCutAqProductAqueous Phase(Product as Carboxylate)PhaseCut->AqProductOrgWasteOrganic Phase(Non-acidic Impurities)PhaseCut->OrgWasteAcidifyAcidify with HCl to pH 2AqProduct->AcidifyPrecipitatePrecipitate FormsAcidify->PrecipitateFilterFiltration & DryingPrecipitate->Filter

Caption: Acid-Base Swing Extraction logic. By leveraging the carboxylic acid functionality (

1

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise data for your specific solvent lot.[1]

  • Preparation: Weigh approximately 100 mg of this compound into a 4 mL HPLC vial.

  • Addition: Add the target solvent in 100

    
     increments at 
    
    
    .
  • Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattices.[1]

  • Observation: Record the volume required for complete dissolution (clear solution, no particulates).

  • Calculation:

    
    [1]
    
Protocol B: Purification via Recrystallization

Recommended for removing isomeric impurities (e.g., 4-bromo-6-chloro isomers) or decarboxylated byproducts.[1]

  • Dissolution: Suspend crude this compound (10 g) in Ethanol (50 mL) .

  • Heating: Heat the mixture to reflux (

    
    ). If solids remain, add Ethanol in 5 mL portions until fully dissolved.
    
    • Note: If the solution is dark, treat with activated carbon (5 wt%) for 10 mins and hot-filter.[1]

  • Anti-Solvent Addition: Remove from heat. While still hot (

    
    ), slowly add Water  (warm, approx. 15-20 mL) until a persistent turbidity (cloudiness) is observed.
    
  • Cooling: Allow the solution to cool to room temperature with slow stirring (50 rpm).

  • Crystallization: Cool further to

    
     in an ice bath for 2 hours.
    
  • Isolation: Filter the off-white crystals. Wash the cake with cold Ethanol:Water (1:1).[1]

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Diagram 2: Crystallization Solvent Screening

Use this logic to select the optimal solvent system for your specific impurity profile.[1]

CrystLogicInputCrude MaterialSolubilityTestTest Solubility @ RefluxInput->SolubilityTestHighSolSoluble < 5 volSolubilityTest->HighSolDissolves InstantlyLowSolInsoluble > 20 volSolubilityTest->LowSolRemains SolidModSolSoluble 5-10 volSolubilityTest->ModSolDissolves w/ HeatAction1Too Soluble:Use Anti-Solvent(Add Water or Heptane)HighSol->Action1Action3Poor Solvent:Try Polarity SwitchLowSol->Action3Action2Ideal Candidate:Cool to 0°CModSol->Action2

Caption: Solvent screening logic. "Vol" refers to solvent volume relative to solute mass (mL/g).[1] The target is a system where the compound is soluble at heat (Moderate) but insoluble at cold.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72211989, this compound.[1] Retrieved January 30, 2026, from [Link][1]

  • Organic Syntheses (1955). Picolinic Acid Hydrochloride (General purification of picolinic acids).[1] Coll. Vol. 3, p.740.[1][5] Retrieved January 30, 2026, from [Link][1]

  • ResearchGate (2023). Solubility and Crystallization Studies of Picolinic Acid Derivatives. Retrieved January 30, 2026, from [Link]

stability and storage conditions for "6-Bromo-4-chloropicolinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 6-Bromo-4-chloropicolinic Acid

Introduction: The Criticality of Chemical Integrity

This compound (CAS No. 1060811-25-7) is a halogenated pyridine carboxylic acid derivative.[1] Such molecules serve as crucial building blocks and intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) and other high-value chemical entities.[2][3] For researchers, scientists, and drug development professionals, ensuring the chemical integrity and stability of these starting materials is not merely a matter of good practice; it is a foundational requirement for reproducible research, scalable process development, and the ultimate safety and efficacy of the final product.

This guide provides a senior application scientist's perspective on the stability and storage of this compound. We will move beyond simple storage recommendations to explore the underlying chemical principles that dictate its stability, potential degradation pathways, and a robust framework for experimentally validating its shelf-life under various stress conditions. The objective is to equip the reader with the knowledge to not only store this compound correctly but also to design and execute studies that ensure its suitability for downstream applications.

Core Physicochemical Profile

A comprehensive understanding of a compound's stability begins with its fundamental physicochemical properties. These characteristics influence its reactivity, handling requirements, and appropriate analytical methodologies.

PropertyValueSource(s)
CAS Number 1060811-25-7[1]
Molecular Formula C₆H₃BrClNO₂[1][4]
Molecular Weight 236.45 g/mol [4]
Physical Form Solid
Purity Typically ≥95%[1]
InChI Key JVVWGSKTCYSGPA-UHFFFAOYSA-N

Recommended Storage and Handling: A Proactive Approach to Preservation

Based on supplier data, this compound is considered stable under the recommended storage conditions.[5] However, these recommendations are the result of understanding the compound's inherent sensitivities.

Table 2: Recommended Storage & Handling Conditions

Condition Recommendation Rationale
Temperature 2-8°C Refrigeration slows down the kinetics of potential degradation reactions, significantly extending shelf life.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) The pyridine ring and its substituents can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and acid-catalyzed hydrolysis.
Light Protect from light Pyridine-based compounds can be photosensitive. Exposure to UV or high-intensity visible light can provide the activation energy for unwanted side reactions.

| Container | Tightly sealed, appropriate container | Prevents contamination and exposure to atmospheric moisture and oxygen. |

Handling Precautions: Standard safety protocols should be observed. The compound is classified as an irritant, potentially causing skin, eye, and respiratory irritation (Hazard Statements H315, H319, H335).[4] It may also be harmful if swallowed (H302). Therefore, handling should occur in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Potential Chemical Degradation Pathways

While specific degradation studies on this compound are not widely published, we can infer potential degradation pathways based on its structure—a pyridine ring substituted with a carboxylic acid and two different halogen atoms. These functional groups represent the most probable sites of chemical instability.

  • Hydrolysis: The carbon-halogen bonds are susceptible to nucleophilic substitution by water, particularly under elevated temperatures or non-neutral pH conditions. This could lead to the replacement of the bromo or chloro group with a hydroxyl group, forming hydroxylated impurities.

  • Decarboxylation: Picolinic acids can undergo decarboxylation (loss of CO₂) when subjected to high heat. This would result in the formation of 2-bromo-4-chloropyridine, a significant impurity that would alter the reactivity of the material.

  • Photodegradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond, potentially leading to radical-mediated side reactions and complex impurity profiles.

The following diagram illustrates these potential degradation routes, which form the basis for designing a forced degradation study.

G parent This compound hydrolysis_product Hydroxylated Impurities (e.g., 6-Bromo-4-hydroxypicolinic acid) parent->hydrolysis_product  Moisture, Heat  Acid/Base Catalysis decarboxylation_product Decarboxylated Impurity (2-Bromo-4-chloropyridine) parent->decarboxylation_product  High Heat (Thermal Stress) photo_product Radical Species & Complex Degradants parent->photo_product  UV/Visible Light

Caption: Potential degradation pathways for this compound.

A Framework for Stability Assessment: Forced Degradation Studies

To proactively identify likely degradation products and establish a stability-indicating analytical method, a forced degradation (or stress testing) study is indispensable.[6] This involves subjecting the compound to chemical and physical stresses that are more severe than accelerated stability conditions.[7] The principles are well-established in regulatory guidelines such as those from the International Council for Harmonisation (ICH).[8][9]

The goal is not to completely destroy the molecule but to induce a target degradation of 5-20%, which is sufficient to detect and identify impurities without generating secondary or tertiary degradation products that would not be seen under normal storage conditions.[7]

The workflow for such a study is a self-validating system: it confirms the stability of the molecule while simultaneously validating the analytical method's ability to detect any loss of stability.

G cluster_stress Stress Conditions Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze via Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Stress (Solid & Solution, 80°C) Thermal->Analysis Photo Photolytic Stress (ICH Q1B conditions) Photo->Analysis Start Prepare Stock Solution of this compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo End Characterize Degradants & Validate Method Specificity Analysis->End

Caption: General workflow for a forced degradation study.

Detailed Experimental Protocols for Forced Degradation

The following protocols provide a starting point for a comprehensive forced degradation study. A control sample (compound in solvent, protected from stress) should be run alongside all experiments.

Table 3: Example Forced Degradation Experimental Conditions

Stress Condition Protocol
Acidic Hydrolysis 1. Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture. 2. Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. 3. Heat at 60°C for 24-48 hours, sampling at regular intervals. 4. Neutralize samples with an equivalent amount of NaOH before analysis.
Basic Hydrolysis 1. Prepare a 1 mg/mL solution as above. 2. Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. 3. Heat at 60°C for 8-24 hours, sampling at regular intervals. 4. Neutralize samples with an equivalent amount of HCl before analysis.
Oxidative Degradation 1. Prepare a 1 mg/mL solution as above. 2. Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. 3. Store at room temperature, protected from light, for 24 hours, sampling at intervals.
Thermal Degradation 1. Solution: Heat a prepared solution (1 mg/mL) at 80°C for 72 hours. 2. Solid State: Place a known quantity of the solid compound in an oven at 80°C for 72 hours. Dissolve in solvent for analysis.

| Photolytic Degradation | 1. Expose a solution (1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). 2. A control sample should be wrapped in aluminum foil to protect it from light. |

Data Interpretation and Reporting

The output of a forced degradation study is a rich dataset that informs on both the compound's stability and the analytical method's performance. Data should be summarized to clearly show the fate of the parent compound under each stress condition.

Table 4: Sample HPLC Data Summary for Stability Assessment

Stress Condition Time (hr) Parent Compound Assay (%) Total Degradation (%) Number of Degradants Detected
Control 48 99.8 0.2 1 (minor)
0.1 M HCl, 60°C 48 88.5 11.5 3
0.1 M NaOH, 60°C 24 85.2 14.8 2
3% H₂O₂, RT 24 97.1 2.9 1
Thermal (Solid) 72 99.5 0.5 1 (minor)

| Photolytic | - | 92.3 | 7.7 | 4 |

Note: Data are illustrative and represent a hypothetical outcome.

This data indicates that the compound is most susceptible to basic and acidic hydrolysis, as well as photolytic stress, and relatively stable to oxidation and thermal stress in the solid state. The analytical method successfully separated the parent peak from all generated degradants, confirming it as "stability-indicating."

Conclusion

The stability of this compound is robust when stored under the recommended conditions of 2-8°C in a dry, inert atmosphere, protected from light. Deviations from these conditions, particularly exposure to non-neutral pH, high temperatures, and light, can initiate degradation. A systematic approach using forced degradation studies is the most effective way to understand these liabilities, identify potential impurities, and develop analytical methods that can guarantee the quality and integrity of this critical chemical intermediate throughout the research and development lifecycle.

References

  • Asian Journal of Chemistry (2014). Determination of Stability Constants of Mixed Ligand Complexes of Picolinic Acid and Other Bioactive Ligands with Zn(II) by Potentiometric Titration Method. Available at: [Link]

  • ResearchGate (2020). Microbial Degradation of Pyridine by Co-culture of Two Newly Isolated Strains, Arthrobacter sp. Strain PDC-1 and Rhodococcus sp. Strain HPD-2. Available at: [Link]

  • National Institutes of Health (NIH). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research (2022). Forced Degradation – A Review. Available at: [Link]

  • MDPI (2023). Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]

  • Royal Society of Chemistry (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available at: [Link]

  • BuyersGuideChem. This compound | 1060811-25-7. Available at: [Link]

  • Asian Journal of Research in Chemistry (2021). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

  • International Council for Harmonisation (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • National Institutes of Health (NIH) (2013). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • BuyersGuideChem. This compound | 1060811-25-7 - Price Information. Available at: [Link]

  • European Medicines Agency (EMA). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

  • Capot Chemical. MSDS of this compound. Available at: [Link]

  • Lead Sciences. This compound. Available at: [Link]

  • Google Patents. WO2021207186A1 - Cd38 inhibitors.

Sources

Methodological & Application

experimental protocol for Suzuki coupling with "6-Bromo-4-chloropicolinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Regioselective Suzuki-Miyaura Coupling of 6-Bromo-4-chloropicolinic Acid

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Picolinic Acid Scaffolds

Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2][3] Their ability to chelate metal ions, combined with their versatile substitution patterns, makes them invaluable building blocks for drug discovery programs targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[1][2][3][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[5][6][7] Its widespread adoption is due to the commercial availability of diverse boronic acids, mild reaction conditions, and high tolerance for various functional groups.[6][8]

This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of This compound . This substrate presents a unique challenge and opportunity: the presence of two distinct halogen atoms (bromine and chlorine) on the pyridine ring. This guide will focus on achieving regioselective coupling at the more reactive C-Br bond, a critical consideration for synthesizing complex, well-defined molecular architectures. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and discuss methods for reaction monitoring, workup, and product characterization.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][9] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][9]

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the electrophile (in this case, this compound). This is generally the rate-determining step. The reactivity of the C-X bond is typically I > Br > OTf >> Cl, which forms the basis for the regioselectivity in our protocol. The C-Br bond at the 6-position is significantly more susceptible to oxidative addition than the C-Cl bond at the 4-position.

  • Transmetalation : The organoboron species (boronic acid) is activated by a base to form a more nucleophilic boronate complex.[8] This complex then transfers its organic group to the palladium(II) center, displacing the halide.[6] This step is crucial and the choice of base can significantly impact reaction efficiency.

  • Reductive Elimination : The two organic ligands on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[5][7][9]

Suzuki_Catalytic_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition Intermediate (R-Pd(II)-X)L pd0->ox_add Oxidative Addition trans Transmetalation Intermediate (R-Pd(II)-R')L ox_add->trans Transmetalation trans->pd0 Reductive Elimination product R-R' (Coupled Product) trans->product start R-X (Aryl Halide) start->ox_add boronic R'-B(OH)₂ + Base boronic->trans

Caption: The catalytic cycle showing the key steps of Suzuki coupling.

Experimental Protocol: Regioselective Synthesis

This protocol is designed for the regioselective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents
  • Substrate : this compound

  • Nucleophile : Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) with a ligand like SPhos, or a pre-formed catalyst like PEPPSI-IPr.[10] Using a modern, bulky phosphine ligand is crucial for coupling with heteroaryl chlorides and bromides.[11]

  • Base : Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Solvent : Anhydrous 1,4-Dioxane and water (degassed).

  • Inert Gas : Argon or Nitrogen.

Equipment
  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Condenser

  • Inert gas line (manifold or balloon)

  • Syringes and needles

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the starting halide. A strong base like K₃PO₄ is effective for transmetalation.[7][12] The entire setup must be under an inert atmosphere as the Pd(0) active species is oxygen-sensitive.

  • Catalyst Addition : Add the palladium catalyst system. For example, add Pd(OAc)₂ (1-2 mol%) and SPhos (2-4 mol%).

    • Rationale: Catalyst loading is kept low to minimize cost and residual palladium in the product. Bulky, electron-rich phosphine ligands like SPhos accelerate both oxidative addition and reductive elimination, which is particularly important for less reactive heteroaryl halides.[11][12]

  • Solvent Addition : Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1-0.2 M with respect to the limiting reactant.

    • Rationale: A mixture of an organic solvent and water is often optimal. Water can aid in dissolving the base and facilitating the formation of the active boronate species. Degassing the solvents by sparging with argon for 15-30 minutes is critical to remove dissolved oxygen.

  • Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Rationale: Elevated temperatures are typically required to drive the reaction to completion, especially with bromides and chlorides as coupling partners.[7]

  • Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample can be taken with a syringe, diluted, and analyzed. The reaction is complete when the starting this compound is no longer observed. This can take anywhere from 2 to 24 hours.

Data Presentation: Reaction Parameter Summary

The following table provides representative conditions. Researchers should optimize these for their specific boronic acid partner.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / SPhos (1-2 mol%)Highly active for heteroaryl halides.[10][12]
Base K₃PO₄ (3 equiv.)Strong, non-nucleophilic base promoting transmetalation.[7]
Solvent 1,4-Dioxane / H₂O (4:1)Biphasic system that facilitates dissolution of reagents.[12]
Temperature 100 °CEnsures sufficient energy for oxidative addition of the C-Br bond.
Time 4-24 hSubstrate dependent; requires monitoring.

Workflow: From Reaction to Purified Product

Suzuki_Workflow Figure 2: Experimental Workflow for Suzuki Coupling setup 1. Reaction Setup (Under Inert Gas) heat 2. Heating & Stirring (80-100 °C) setup->heat reagents Weigh Reagents: - this compound - Boronic Acid - Base (K₃PO₄) - Catalyst (Pd(OAc)₂/SPhos) reagents->setup monitor 3. Reaction Monitoring (TLC / LC-MS) heat->monitor workup 4. Aqueous Workup monitor->workup Upon Completion purify 5. Purification (Column Chromatography) workup->purify extract Dilute with EtOAc Wash with H₂O, Brine Dry (Na₂SO₄) extract->workup characterize 6. Characterization (NMR, MS) purify->characterize product Final Product: 4-chloro-6-aryl-picolinic acid characterize->product

Caption: A streamlined workflow from initial setup to final product.

General Work-up Procedure
  • Cooling and Dilution : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute it with an organic solvent like ethyl acetate (EtOAc).[13][14]

  • Aqueous Wash : Transfer the mixture to a separatory funnel. If the product is the free acid, carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylate, which may help drive the product into the organic layer. Wash the organic layer sequentially with water and then brine.

    • Caution: The picolinic acid product may have significant water solubility. Multiple extractions of the aqueous layer may be necessary to maximize yield.[15]

  • Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]

Purification

The crude product will likely contain impurities such as unreacted boronic acid, homocoupled byproducts (R'-R'), and residual palladium catalyst.[13][16]

  • Flash Column Chromatography : This is the most common method for purification. A silica gel column is typically used with a gradient elution system, such as hexanes/ethyl acetate, often with a small amount of acetic acid or methanol added to the mobile phase to ensure proper elution of the acidic product.[14]

Product Characterization

The identity and purity of the final 4-chloro-6-aryl-picolinic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to confirm the structure of the coupled product.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the desired product.

Troubleshooting and Key Considerations

  • Low Conversion : If the reaction stalls, this could be due to catalyst deactivation (oxygen contamination) or insufficient heat. Ensure the system is truly inert and consider increasing the temperature.

  • Protodeboronation : The boronic acid can be degraded by hydrolysis, especially at high temperatures.[17] Using a slight excess of the boronic acid or choosing a more robust boronate ester can mitigate this.[12]

  • Poor Regioselectivity : If coupling at the C-Cl position is observed, the catalyst may be too reactive or the temperature too high. Consider a milder catalyst or lower reaction temperature. However, with most modern palladium/phosphine systems, selectivity for the C-Br bond is typically very high.

  • Difficult Workup : For highly polar products, standard extraction may be inefficient.[15] Filtering the reaction mixture through a pad of Celite to remove the palladium catalyst, evaporating the solvent, and taking the crude material directly to purification is a viable alternative.[15]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]

  • Reddit. (n.d.). Hydrophilic Suzuki-coupling product workup?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (2008, December). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ResearchGate. (2023, February 22). Suzuki–Miyaura Coupling Reaction Product Isolation. Retrieved from [Link]

  • PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • Wikipedia. (2024). Picolinic acid. Retrieved from [Link]

  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

Sources

palladium-catalyzed amination of "6-Bromo-4-chloropicolinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Palladium-Catalyzed Amination of 6-Bromo-4-chloropicolinic Acid

Abstract

This guide details the optimized protocol for the palladium-catalyzed amination of This compound . Due to the competing electrophilic sites (C6-Br vs. C4-Cl) and the interfering carboxylic acid moiety, a direct catalytic approach on the free acid is prone to catalyst poisoning and poor solubility. This protocol recommends a robust Esterification-Amination-Hydrolysis sequence. This strategy leverages the inherent electronic bias of the pyridine ring to achieve >95% regioselectivity for the C6-position , utilizing the C-Br bond's higher reactivity toward oxidative addition compared to the C-Cl bond.

Strategic Analysis & Retrosynthesis

The Substrate Challenge

The starting material, this compound, presents three distinct challenges:

  • Regioselectivity (C6 vs. C4): The pyridine ring contains two electrophilic sites.

    • C6 (

      
      -position):  Highly activated for oxidative addition due to proximity to the ring nitrogen and the weaker C-Br bond (
      
      
      
      kcal/mol).
    • C4 (

      
      -position):  Activated for nucleophilic aromatic substitution (
      
      
      
      ) but less reactive toward Pd(0) than the C6-Br bond.
    • Outcome: Under Pd-catalysis, the C6-Br bond reacts exclusively before the C4-Cl bond.

  • Free Carboxylic Acid: The acidic proton (

    
    ) can protonate basic ligands or coordinate to the Pd center, quenching the catalytic cycle. While direct amination is possible using excess base (e.g., NaOtBu), it often leads to variable yields.
    
  • Steric Environment: The C2-carboxylate creates an ortho-substituent effect, potentially hindering bulky ligands at the C6 position.

The Solution: The "Protect-Couple-Deprotect" Strategy

To ensure reproducibility and high yields, the carboxylic acid is masked as a methyl ester. This increases solubility in non-polar solvents (toluene/dioxane) and prevents catalyst deactivation.

G cluster_logic Regioselectivity Logic Start This compound Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter Methyl 6-bromo-4-chloropicolinate Step1->Inter Step2 Step 2: Pd-Catalysis (Pd(OAc)2, Xantphos, Amine) Inter->Step2 Product Methyl 6-amino-4-chloropicolinate Step2->Product Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Product->Step3 Final 6-Amino-4-chloropicolinic Acid Step3->Final C6 C6-Br: Fast Oxidative Addition (Major Product) C4 C4-Cl: Slow Oxidative Addition (Intact)

Caption: Workflow for the regioselective conversion of this compound to the 6-amino derivative.

Detailed Experimental Protocols

Step 1: Methyl Ester Formation

Objective: Protect the carboxylic acid to enable efficient Pd-catalysis.

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Methanol (anhydrous, 0.5 M concentration)

  • Sulfuric acid (

    
    , conc., 0.1 equiv) or Thionyl Chloride (
    
    
    
    , 1.2 equiv)

Procedure:

  • Charge a round-bottom flask with this compound and MeOH.

  • Cool to 0 °C. Add

    
     dropwise (exothermic).
    
  • Heat to reflux (65 °C) for 3–5 hours. Monitor by TLC or LCMS (Acid

    
     < Ester 
    
    
    
    ).
  • Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

    
     (to remove unreacted acid) and brine.
    
  • Dry over

    
     and concentrate.
    
    • Yield Expectation: >95% (White/off-white solid).[3]

    • Checkpoint: Verify disappearance of the broad -OH stretch in IR or the -COOH proton in NMR.

Step 2: Palladium-Catalyzed C6-Amination

Objective: Install the amine at C6 selectively, leaving C4-Cl intact.

Rationale for Conditions:

  • Catalyst:

    
     or 
    
    
    
    . Acetate is preferred for stability.
  • Ligand: Xantphos is the gold standard for halopyridines. Its wide bite angle favors reductive elimination of the C-N bond and suppresses

    
    -hydride elimination. BrettPhos  is an alternative for sterically hindered amines.[4]
    
  • Base:

    
    . A weaker base than NaOtBu, preventing hydrolysis of the ester and minimizing side reactions at C4.
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Reagents:

  • Methyl 6-bromo-4-chloropicolinate (1.0 equiv, 1.0 mmol)

  • Amine (1.2 equiv) (e.g., Aniline, Morpholine, Benzylamine)

  • 
     (2–5 mol%)
    
  • Xantphos (4–10 mol%) (maintain 1:2 Pd:Ligand ratio)

  • 
     (2.0 equiv)
    
  • 1,4-Dioxane (5 mL, 0.2 M)

Procedure:

  • Inerting: Charge a reaction vial with the ester,

    
    , Xantphos, and 
    
    
    
    . Seal and purge with Argon/Nitrogen for 5 minutes.
  • Addition: Add anhydrous Dioxane and the Amine via syringe.

  • Reaction: Heat to 80–100 °C for 4–12 hours.

    • Note: Do not exceed 110 °C to avoid activating the C4-Cl bond.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Data Check: The product will show the amine integration in

      
       NMR. The C4-Cl signal will remain.
      

Table 1: Troubleshooting the Amination

IssueProbable CauseSolution
Low Conversion Catalyst poisoning or O2 leakDegas solvents thoroughly; increase Pd loading to 5 mol%.
C4-Amination (Bis-amination) Temperature too highLower temp to 80 °C; ensure only 1.1–1.2 eq. of amine is used.
Ester Hydrolysis Wet solvent or hygroscopic baseUse anhydrous Dioxane; store

in a desiccator.
No Reaction Ligand oxidationUse fresh Xantphos (white powder, not yellow/orange).
Step 3: Hydrolysis (Optional)

Objective: Return to the free acid form if required.

Procedure:

  • Dissolve the aminated ester in THF/Water (3:1).

  • Add

    
     (2.0 equiv).
    
  • Stir at RT for 2 hours.

  • Acidification: Carefully adjust pH to 3–4 with 1M HCl. The amino-acid often precipitates. Filter or extract with EtOAc/n-Butanol.

Critical Regioselectivity Note

It is vital to distinguish between the kinetic and thermodynamic products.

  • Pd-Catalysis (Kinetic/Chemoselective): Favors C6-Br due to weaker bond strength (

    
    ).
    
  • 
     (Nucleophilic Substitution):  If you use strong heat (>120 °C) without Pd, nucleophiles may attack C4-Cl  or C6-Br . In picolinates, the C6 position is often more reactive to 
    
    
    
    as well, but mixtures are common.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Mechanistic Insight: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6] Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Ligand Selection (Xantphos)

    • Application: Guari, Y., et al. (2001). Palladium-catalyzed amination of aryl bromides and chlorides using Xantphos. Chemistry – A European Journal, 7(2), 475-482. Link

  • Reactivity of Halopicolinates: Regioselectivity Data: Schlosser, M., et al. (2005). Site-selective functionalization of halopyridines. European Journal of Organic Chemistry, 2005(9), 1812-1819.
  • General Protocol for Amination

    • Organic Chemistry Portal: Buchwald-Hartwig Cross Coupling Reaction.[6] Link

Sources

Application Note: Synthesis of Novel Amides from 6-Bromo-4-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The scaffold 6-Bromo-4-chloropicolinic acid (CAS: 1060811-25-7) represents a "privileged structure" in the synthesis of agrochemicals (specifically arylpicolinate herbicides like Halauxifen) and metalloprotease inhibitors.

Synthesizing amides from this core presents a unique challenge: the molecule contains three electrophilic sites.

  • C2-Carboxylic Acid: The desired site of reaction.

  • C4-Chlorine: Activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-relationship with the pyridine nitrogen.

  • C6-Bromine: Susceptible to metal-catalyzed cross-coupling or SNAr.

The Core Challenge: To activate the carboxylic acid for amidation without triggering SNAr displacement of the halogens by the amine nucleophile.

This guide presents two validated protocols:

  • Protocol A (Discovery Mode): HATU-mediated coupling for high-throughput library generation.

  • Protocol B (Process Mode): T3P® (Propylphosphonic anhydride) coupling for scalable, green synthesis with simplified workup.

Chemical Analysis & Reactivity Profile

Before initiating synthesis, the electronic environment of the substrate must be understood to prevent side reactions.

FeatureElectronic EffectSynthetic Implication
Pyridine Nitrogen Electron-withdrawing (Inductive/Mesomeric)Increases acidity of -COOH; activates C4/C6 for nucleophilic attack.
C4-Chlorine Inductive withdrawalHighly activated for SNAr. Risk: If reaction temp > 60°C with primary amines, displacement may occur.
C6-Bromine Inductive withdrawalSteric handle. Less reactive to SNAr than C4-Cl in this specific isomer but prone to Pd-catalyzed insertion.
C2-Carboxylic Acid Low pKa (~3.5-4.0 estimated)Requires mild base to deprotonate. Acid chlorides may be unstable; activated esters are preferred.

Decision Matrix: Selecting the Right Protocol

The following decision tree illustrates the logic for selecting the appropriate synthetic route based on scale and amine type.

G Start Start: this compound Scale What is the Reaction Scale? Start->Scale AmineType Amine Nucleophilicity? Scale->AmineType Small (<100 mg) Process Process Scale->Process Large (>1g) MethodA Protocol A: HATU/DMF (High Success Rate, Easy Parallelization) AmineType->MethodA Aliphatic/Primary MethodB Protocol B: T3P/EtOAc (Green, Water Soluble Byproducts) AmineType->MethodB Aniline/Sterically Hindered Process->MethodB Preferred Route MethodC Protocol C: Acid Chloride (Only for weak anilines) Process->MethodC If T3P fails

Figure 1: Synthetic Strategy Decision Matrix ensuring optimal reagent selection.

Protocol A: High-Throughput Synthesis (HATU)

Best for: Discovery chemistry, parallel libraries, and aliphatic amines.

Mechanism: HATU generates a highly reactive At-complex (7-azabenzotriazol-1-yl ester). The presence of the pyridine nitrogen in HATU (7-aza) utilizes a "neighboring group effect" to accelerate coupling, which is crucial for electron-deficient acids like picolinates.

Materials
  • Substrate: this compound (1.0 eq)

  • Amine: 1.1 eq

  • Reagent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Dissolution: In a 4 mL vial, dissolve this compound (100 mg, 0.42 mmol) in DMF (1.5 mL).

  • Activation: Add DIPEA (220 µL, 1.26 mmol) followed by HATU (191 mg, 0.50 mmol). Stir at Room Temperature (RT) for 10 minutes.

    • Observation: Solution typically turns yellow/orange.

  • Addition: Add the amine (0.46 mmol) in one portion.

  • Reaction: Stir at RT for 2–4 hours.

    • Critical Control Point:Do not heat. Heating >50°C increases the risk of the amine displacing the C4-Chlorine.

  • Quench: Dilute with EtOAc (10 mL) and wash with saturated NaHCO3 (2 x 5 mL) and Brine (5 mL).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Scalable Process Synthesis (T3P)

Best for: Scale-up (>1g), weak nucleophiles (anilines), and "Green" chemistry requirements.

Why T3P? Propylphosphonic anhydride (T3P) acts as a Lewis acid to activate the carboxylate. Unlike carbodiimides (EDC/DCC), T3P produces only water-soluble byproducts (propylphosphonic acid), eliminating the need for chromatography in many cases.

Materials
  • Substrate: this compound (5.0 g, 21.1 mmol)

  • Amine: 1.1 eq

  • Reagent: T3P (50% w/w in EtOAc) (1.5 eq)

  • Base: Pyridine (3.0 eq) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step Procedure
  • Slurry: Charge a reaction flask with this compound (5.0 g) and EtOAc (50 mL).

  • Base Addition: Add Pyridine (5.1 mL, 63 mmol). The acid will dissolve, forming a clear solution. Cool to 0°C.[1]

  • Reagent Addition: Add T3P solution (50% in EtOAc, ~20 mL) dropwise over 15 minutes.

    • Note: Exothermic reaction. Maintain internal temp < 10°C.

  • Amine Addition: Add the amine (23.2 mmol) slowly.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup (The "Self-Validating" Step):

    • Add water (50 mL). Stir vigorously for 10 mins.

    • Separate layers.

    • Wash organic layer with 0.5 M HCl (removes excess pyridine and amine).

    • Wash with 0.5 M NaOH (removes unreacted picolinic acid).

    • Validation: If the product remains in the organic layer after acid/base washes, it is the neutral amide.

  • Isolation: Concentrate the organic layer. Crystallization from Heptane/EtOAc is often possible due to the high crystallinity of these picolinamides.

Reaction Mechanism (T3P Activation)

T3P_Mech cluster_byproduct Byproduct Fate Step1 Deprotonation (Base removes H+ from Acid) Step2 Attack on T3P (Carboxylate attacks P=O) Step1->Step2 Step3 Mixed Anhydride (Activated Intermediate) Step2->Step3 Step4 Amine Attack (Formation of Amide) Step3->Step4 WaterSoluble Propylphosphonic Acid (Washes away in water) Step4->WaterSoluble

Figure 2: T3P Activation Cycle. The water solubility of the byproduct drives the "Clean" workup.

Analytical Validation & Troubleshooting

Mass Spectrometry (LC-MS)

The halogen pattern is the primary confirmation tool.

  • Formula: C6H3BrClNO2 (Core) + Amine fragment.

  • Isotope Pattern: Look for the distinct "M, M+2, M+4" pattern characteristic of one Br and one Cl atom.

    • M (79Br, 35Cl): 100%

    • M+2 (81Br, 35Cl + 79Br, 37Cl): ~130% relative abundance.

    • M+4 (81Br, 37Cl): ~30% relative abundance.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Steric hindrance of amineSwitch from HATU to T3P (Protocol B) or Acid Chloride (SOCl2, cat. DMF).[1][2][3]
Side Product (M + Amine - HCl) SNAr at C4-positionReaction temperature too high. Repeat at 0°C -> RT. Do not exceed 40°C.
Decarboxylation (M - 44) Thermal instability of picolinic acidAvoid temperatures >80°C. Do not use refluxing thionyl chloride; use Oxalyl chloride at RT.
Poor Solubility High crystallinity of productUse DMSO/MeOH for LCMS injection. For workup, use CHCl3/IPA (3:1) instead of EtOAc.

Safety & Handling

  • This compound: Causes skin irritation (H315) and serious eye irritation (H319).[4][5] Handle in a fume hood.

  • Sensitization: Halogenated pyridines can be sensitizers. Double-gloving is recommended.

  • Waste: Aqueous waste from Protocol B contains phosphonic acids; dispose of according to local regulations for phosphorus-containing waste.

References

  • Compound Identification: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 72211989, this compound. Retrieved from [Link]

  • T3P Methodology: Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[6] Organic Letters, 13(19), 5048–5051. Retrieved from [Link]

  • Picolinic Acid Reactivity: Rollet, F., & Richard, C. (2006). Reactivity of halides with triplets of 6-chloro and 6-bromopicolinic acids.[7] Photochemical & Photobiological Sciences, 5(7), 674-679.[7] Retrieved from [Link]

  • Green Chemistry Amidation: Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Borate esters: Simple catalysts for the sustainable synthesis of amides. Science Advances, 3(9). Retrieved from [Link][8]

Sources

Application Notes and Protocols for the Selective Functionalization of 6-Bromo-4-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Bromo-4-chloropicolinic acid, a trifunctional heterocyclic compound, is a valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. Its three distinct reactive sites—a carboxylic acid, a bromine atom, and a chlorine atom—offer a versatile platform for molecular elaboration. The strategic and selective functionalization of each of these sites is paramount to harnessing its full synthetic potential. This guide provides a comprehensive overview of the reaction conditions and protocols for the selective derivatization of this compound, grounded in established principles of chemical reactivity and supported by authoritative literature.

The key to the selective functionalization of the halogenated pyridine core lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more susceptible to oxidative addition to a palladium(0) complex than the stronger C-Cl bond, allowing for chemoselective transformations at the 6-position while preserving the chlorine at the 4-position. The carboxylic acid at the 2-position provides an additional handle for modification through standard esterification and amidation chemistries. This document will detail the methodologies to exploit these reactivity differences to achieve a stepwise and controlled diversification of the parent molecule.

Chemical Structure and Properties

PropertyValue
IUPAC Name 6-bromo-4-chloropyridine-2-carboxylic acid[1]
Synonyms This compound
CAS Number 1060811-25-7[1][2]
Molecular Formula C₆H₃BrClNO₂[1][2]
Molecular Weight 236.45 g/mol [1][2]

Strategic Approach to Selective Functionalization

The selective functionalization of this compound can be approached in a modular fashion, targeting one functional group at a time while leaving the others intact. The general order of operations often involves initial modification of the carboxylic acid, followed by selective cross-coupling at the more reactive C-Br bond, and finally, derivatization at the less reactive C-Cl bond.

G A This compound B Ester or Amide Derivative A->B Esterification / Amidation (Selective for COOH) C C6-Substituted Product B->C Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) (Selective for C-Br) D C4, C6-Disubstituted Product C->D Harsher Cross-Coupling Conditions or Nucleophilic Aromatic Substitution (Functionalization of C-Cl)

Figure 1: A generalized workflow for the stepwise functionalization of this compound.

Part 1: Selective Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety is typically the most straightforward to functionalize and is often addressed first to prevent potential side reactions during subsequent metal-catalyzed cross-coupling steps. Esterification or amidation can be achieved under mild conditions that do not affect the aryl halide bonds.

Selective Esterification

Esterification of the picolinic acid can be readily accomplished using standard methods. To avoid harsh acidic conditions that might promote unwanted side reactions, methods employing activating agents at room temperature are preferred.

Protocol 1: Steglich Esterification

This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with a catalytic amount of 4-dimethylaminopyridine (DMAP).[3]

  • Reagents and Materials:

    • This compound

    • Alcohol (e.g., methanol, ethanol)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC (1.5 eq) portion-wise and stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Selective Amide Coupling

Amide bond formation is a crucial transformation in drug discovery.[4] Similar to esterification, activating agents are employed to facilitate the coupling of the carboxylic acid with a primary or secondary amine under mild conditions.

Protocol 2: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that promotes amide bond formation with minimal side reactions.

  • Reagents and Materials:

    • This compound

    • Primary or secondary amine

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add the amine (1.1 eq) and DIPEA (2.5 eq).

    • Add HATU (1.2 eq) to the mixture and stir at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the desired amide.

Part 2: Selective Functionalization at the C-6 Position (C-Br Bond)

The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 6-position.[5] This chemoselectivity is a cornerstone of the synthetic utility of this scaffold. Prior esterification of the picolinic acid is recommended to avoid potential coordination of the carboxylic acid to the palladium catalyst, which can inhibit its activity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7]

Protocol 3: Selective Suzuki-Miyaura Coupling at the C-6 Position

  • Reagents and Materials:

    • Methyl 6-bromo-4-chloropicolinate

    • Aryl or heteroaryl boronic acid or boronic acid pinacol ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water, toluene)

  • Procedure:

    • To a reaction vessel, add methyl 6-bromo-4-chloropicolinate (1.0 eq), the boronic acid derivative (1.2 eq), and the base (2.0 eq).

    • Purge the vessel with an inert gas (argon or nitrogen).

    • Add the degassed solvent and the palladium catalyst (0.05 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[6]

Protocol 4: Selective Sonogashira Coupling at the C-6 Position

  • Reagents and Materials:

    • Methyl 6-bromo-4-chloropicolinate

    • Terminal alkyne

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Base (e.g., triethylamine, diisopropylamine)

    • Solvent (e.g., THF, DMF)

  • Procedure:

    • To a Schlenk flask, add methyl 6-bromo-4-chloropicolinate (1.0 eq), the palladium catalyst (0.03 eq), and CuI (0.06 eq).

    • Evacuate and backfill the flask with an inert gas.

    • Add the degassed solvent, the terminal alkyne (1.5 eq), and the amine base.

    • Stir the reaction at room temperature to 50 °C for 6-24 hours.

    • Monitor the reaction for the consumption of the starting material.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.[8][9] Selective amination at the C-Br position can be achieved under carefully controlled conditions. Studies on the analogous 6-bromo-2-chloroquinoline have demonstrated the feasibility of selective amination of an aryl bromide in the presence of a heteroaryl chloride.[10][11]

Protocol 5: Selective Buchwald-Hartwig Amination at the C-6 Position

  • Reagents and Materials:

    • Methyl 6-bromo-4-chloropicolinate

    • Primary or secondary amine

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos, BINAP)

    • Base (e.g., Cs₂CO₃, NaOtBu)

    • Solvent (e.g., toluene, dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq) in a reaction tube.

    • Add the solvent, followed by methyl 6-bromo-4-chloropicolinate (1.0 eq) and the amine (1.2 eq).

    • Seal the tube and heat the mixture to 90-110 °C for 12-24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Part 3: Functionalization at the C-4 Position (C-Cl Bond)

After selective functionalization at the C-6 position, the remaining C-Cl bond can be targeted for further diversification. This typically requires more forcing reaction conditions than the C-Br functionalization.

Cross-Coupling Reactions at the C-4 Position

For Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions at the C-4 position, a change in catalyst system and/or higher reaction temperatures are generally necessary to activate the less reactive C-Cl bond. The choice of a more electron-rich and sterically bulky phosphine ligand can be crucial for facilitating the oxidative addition of the palladium catalyst to the C-Cl bond.

Table 1: Comparison of Reaction Conditions for Selective Cross-Coupling

ParameterC-6 (Bromo) CouplingC-4 (Chloro) Coupling
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos)
Temperature 80-100 °C100-130 °C
Reaction Time 4-12 hours12-48 hours
Base K₂CO₃, Cs₂CO₃NaOtBu, K₃PO₄
Nucleophilic Aromatic Substitution (SNA)

The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution, although less so than a halogen at the 2- or 6-position. This provides an alternative pathway for functionalization, particularly with strong nucleophiles.

Protocol 6: Nucleophilic Aromatic Substitution with an Amine

  • Reagents and Materials:

    • C-6 functionalized 4-chloropicolinate derivative

    • Amine (e.g., morpholine, piperidine)

    • Solvent (e.g., DMSO, NMP)

    • Optional: Base (e.g., K₂CO₃)

  • Procedure:

    • Dissolve the 4-chloropicolinate derivative (1.0 eq) in the solvent.

    • Add an excess of the amine (3.0-5.0 eq) and the base, if required.

    • Heat the reaction mixture to 120-150 °C for 12-48 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product by chromatography or recrystallization.

Conclusion

The selective functionalization of this compound is a powerful strategy for the synthesis of diverse and complex molecules. By understanding and exploiting the inherent differences in reactivity of its three functional groups, researchers can devise logical and efficient synthetic routes. The protocols outlined in this guide provide a solid foundation for the derivatization of this versatile building block, enabling advancements in drug discovery and materials science. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, is crucial for achieving high selectivity and yield in each synthetic step.

References

  • PubChem. This compound. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl-2-acetamido-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-α-D-muramate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • PubMed. Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. [Link]

  • National Institutes of Health. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]

  • ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. [Link]

  • ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]

  • RSC Publishing. Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib. [Link]

  • PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • National Institutes of Health. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. [Link]

  • National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • White Rose Research Online. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. [Link]

  • Google Patents.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • YouTube. palladium catalytic cycle. [Link]

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • National Institutes of Health. Challenges and Breakthroughs in Selective Amide Activation. [Link]

  • ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • National Institutes of Health. Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. [Link]

  • MDPI. Palladium-Catalyzed Reactions. [Link]

  • ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. [Link]

  • Reddit. Why are chlorides less reactive in cross coupling reactions?. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

Sources

synthesis of biologically active compounds from "6-Bromo-4-chloropicolinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers in medicinal and agrochemical chemistry. It details the strategic functionalization of 6-Bromo-4-chloropicolinic acid , a high-value scaffold offering three orthogonal vectors for chemical diversification.

Introduction: The "Privileged" Pyridine Scaffold

This compound (CAS: 1060811-25-7) represents a "privileged structure" in drug discovery and agrochemistry.[1] Its value lies in its unique substitution pattern, which allows for orthogonal functionalization at three distinct positions:

  • C2 (Carboxylic Acid): A handle for solubility modulation, prodrug formation, or amide coupling (H-bond donor/acceptor installation).[1]

  • C4 (Chloride): Activated for Nucleophilic Aromatic Substitution (SNAr), ideal for introducing solubility-enhancing amines or ether linkages.[1][2]

  • C6 (Bromide): Primed for Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura), enabling the construction of biaryl systems common in kinase inhibitors and auxin herbicides.[1]

This guide provides a validated workflow for the "C4-First, C6-Second" strategy, a sequence designed to maximize yield and regioselectivity while minimizing catalyst poisoning.

Chemo- and Regioselectivity Analysis

Success with this scaffold depends on understanding the reactivity hierarchy of its substituents.[1][2]

Electronic & Steric Rationale
  • SNAr Selectivity (C4 vs. C6):

    • C4-Cl: The 4-position is para to the ring nitrogen and meta to the electron-withdrawing carboxylate.[1] It is electronically activated for nucleophilic attack.[1][2] Sterically, it is less hindered than the 6-position.[1]

    • C6-Br: While the 6-position is ortho to the nitrogen (also activated), it is flanked by the bulky carboxylate group at C2, creating steric impedance.[1] Furthermore, chloride is often a superior leaving group to bromide in SNAr reactions within specific heteroaromatic contexts due to the electronegativity difference enhancing the initial addition step (Meisenheimer complex formation).[1]

  • Cross-Coupling Selectivity (Br vs. Cl):

    • C6-Br: The C-Br bond is weaker (approx. 68 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol).[1] Palladium(0) catalysts undergo oxidative addition significantly faster at the C-Br bond.[1]

Experimental Protocols

Phase 1: Scaffold Activation (Esterification)

Objective: Convert the free acid to a methyl ester to improve solubility in organic solvents and enhance the electrophilicity of the pyridine ring for the subsequent SNAr step.

Protocol:

  • Dissolution: Dissolve this compound (10.0 g, 42.3 mmol) in anhydrous Methanol (100 mL).

  • Catalysis: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl2, 6.1 mL, 84.6 mmol) or concentrated H2SO4 (1 mL).

    • Note: SOCl2 is preferred for cleaner workup.[1][2]

  • Reflux: Heat the mixture to reflux (65°C) for 3 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS until the acid is consumed.[1]

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (150 mL) and wash with saturated NaHCO3 (2 x 50 mL) to neutralize residual acid.

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate.

    • Yield Expectation: >95% as a white/off-white solid (Methyl 6-bromo-4-chloropicolinate).[1]

Phase 2: The "C4-First" Library Generation (SNAr)

Objective: Regioselective displacement of the C4-chloride with a secondary amine (e.g., Morpholine) to install a polarity/solubility element.[1]

Protocol:

  • Setup: To a solution of Methyl 6-bromo-4-chloropicolinate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add the amine nucleophile (1.1 eq) and Diisopropylethylamine (DIPEA, 2.0 eq).

    • Critical Step: If using a volatile amine, use a sealed tube.[1][2]

  • Reaction: Heat to 60–80°C for 4–6 hours.

    • Control: Do not exceed 100°C to avoid displacing the C6-bromide or hydrolyzing the ester.[1][2]

  • Validation: LC-MS should show a single peak corresponding to the mono-substitution product (M+Amine-Cl).

  • Purification: Dilute with water and extract with EtOAc. If necessary, purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).[1]

    • Result: Methyl 4-amino-6-bromopicolinate derivative.[1]

Phase 3: The "C6-Second" Arylation (Suzuki-Miyaura)

Objective: Cross-coupling of the C6-bromide with an aryl boronic acid to construct the biaryl core (common in auxin herbicides and kinase inhibitors).[1]

Protocol:

  • Solvent System: Dissolve the Phase 2 product (1.0 eq) in 1,4-Dioxane/Water (4:1 ratio, degassed).

  • Reagents: Add Aryl Boronic Acid (1.2 eq) and Potassium Carbonate (K2CO3, 3.0 eq).

  • Catalyst: Add Pd(dppf)Cl2[2]·CH2Cl2 (5 mol%).[2]

    • Why this catalyst? The bidentate ferrocene ligand prevents Pd deactivation and ensures robust coupling at the sterically hindered C6 position.[1][2]

  • Reaction: Heat to 90°C under Nitrogen/Argon atmosphere for 2–12 hours.

  • Workup: Filter through a Celite pad to remove Pd black.[1][2] Concentrate and purify via automated flash chromatography.[1][2]

Data Summary & Reactivity Map

ParameterC4-Position (Cl)C6-Position (Br)
Electronic State Highly Deficient (Para to N)Deficient (Ortho to N)
Steric Environment AccessibleHindered (Ortho to Ester)
Preferred Reaction SNAr (Nucleophilic Sub.)[1][3]Oxidative Addition (Pd Coupling)
Optimal Reagent Amines, AlkoxidesBoronic Acids, Stannanes
Reaction Order Step 1 (Standard Route)Step 2 (Standard Route)
Visualization: Divergent Synthesis Workflow

The following diagram illustrates the decision tree for synthesizing bioactive libraries from the core scaffold.

G Start This compound (Core Scaffold) Step1 Step 1: Esterification (MeOH, SOCl2) Start->Step1 Intermediate Methyl 6-bromo-4-chloropicolinate Step1->Intermediate Branch_SNAr Step 2: S_NAr (C4) (Amine, DIPEA, 60°C) Intermediate->Branch_SNAr Preferred Route (C4 Selectivity) Product_A Methyl 4-amino-6-bromopicolinate (Diversity Vector 1 Installed) Branch_SNAr->Product_A Branch_Suzuki Step 3: Suzuki Coupling (C6) (Ar-B(OH)2, Pd cat., 90°C) Product_A->Branch_Suzuki Final_Product 4-Amino-6-aryl-picolinate (Biologically Active Core) Branch_Suzuki->Final_Product

Caption: Workflow for the regioselective synthesis of 4-amino-6-aryl-picolinates, prioritizing C4-substitution followed by C6-arylation.

Application Case Study: Auxinic Herbicide Analogs

This scaffold is structurally homologous to the Arylpicolinate class of auxinic herbicides (e.g., Halauxifen-methyl and Florpyrauxifen-benzyl).[1] These compounds function by binding to the TIR1/AFB ubiquitin ligase complex.[1][2]

  • Structure-Activity Relationship (SAR):

    • The 4-amino group (installed via SNAr) is critical for receptor binding affinity.[1]

    • The 6-aryl tail (installed via Suzuki) provides specificity and metabolic stability.[1]

    • The picolinate head (C2-acid/ester) mimics the endogenous auxin (IAA).[1]

Researchers targeting novel herbicides should utilize the protocol above to vary the 6-aryl moiety while maintaining the 4-amino-3-chloro (or 4-amino-3-H) core required for activity.[1]

References

  • PubChem. (n.d.).[1][2][3][4] this compound (Compound Summary). National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1]

  • Epp, J. B., et al. (2014).[1][2] 4-Amino-6-(heterocyclic)picolinates and their use as herbicides. U.S. Patent No.[1][2] 8,754,231.[1][2] Dow AgroSciences LLC.[1][2] (Describes the general synthesis of 4-amino-6-aryl picolinates via Suzuki coupling).

  • Lamberth, C. (2018).[1][2] Heterocyclic Chemistry in Crop Protection.[1][2] Wiley-VCH.[1][2] (General reference for pyridine scaffold reactivity in agrochemicals).

  • Roughley, S. D., & Jordan, A. M. (2011).[1][2] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1][2] (Reference for using SNAr to modulate solubility).

Sources

Harnessing 6-Bromo-4-chloropicolinic Acid as a Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Introduction: A Strategic Approach to Combatting Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents that can overcome existing resistance mechanisms. Picolinic acid, a metabolite of the amino acid tryptophan, and its derivatives have emerged as a promising class of compounds due to their inherent biological activities, including their role as metal chelators and their ability to disrupt microbial processes.[1][2] This application note provides a comprehensive, technically-grounded framework for researchers and drug development professionals on utilizing "6-Bromo-4-chloropicolinic acid" as a versatile chemical scaffold for the synthesis and evaluation of new antimicrobial drug candidates.

This guide eschews a rigid template, instead presenting a logical, field-proven workflow that mirrors the early stages of a drug discovery campaign. We will detail the synthetic derivatization of the core scaffold, establish robust protocols for antimicrobial susceptibility testing, and provide insights into elucidating the structure-activity relationships (SAR) and potential mechanisms of action (MoA) of these novel compounds.

Section 1: The Core Scaffold: Chemical Versatility of this compound

This compound (CAS 1060811-25-7) is an attractive starting point for a medicinal chemistry program.[3] Its structure presents multiple reactive sites for chemical modification, allowing for the systematic generation of a diverse chemical library.

  • The Carboxylic Acid (Position 2): This is the primary handle for derivatization. It can be readily converted into a wide range of functional groups, most commonly amides or esters, via well-established coupling chemistries. This allows for the exploration of a vast chemical space by introducing various amines or alcohols.

  • The Chloro Group (Position 4): This site is amenable to nucleophilic aromatic substitution, allowing for the introduction of different functionalities to probe their effect on activity.

  • The Bromo Group (Position 6): Similar to the chloro group, this position can be modified, often through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing another axis for structural diversification.

By systematically modifying these positions, a researcher can fine-tune the compound's physicochemical properties (e.g., lipophilicity, solubility, hydrogen bonding capacity) to optimize antimicrobial potency and drug-like characteristics.

Section 2: Synthetic Strategy and Protocols: Building the Chemical Library

Our strategy focuses on creating an amide library from the carboxylic acid moiety, as this is a rapid and highly effective method for generating structural diversity with significant biological relevance.

Workflow for Amide Library Synthesis

The following diagram outlines the general workflow for synthesizing a library of 6-Bromo-4-chloropicolinamide derivatives.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control Start This compound (Starting Material) Activation Carboxylic Acid Activation (e.g., with HATU/DIPEA) Start->Activation Coupling Amide Coupling (Reaction with diverse primary/ secondary amines: R1R2NH) Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (e.g., Flash Chromatography or Preparative HPLC) Workup->Purification FinalProduct Purified Amide Derivative Library Purification->FinalProduct Analysis Structural Confirmation (¹H NMR, LC-MS) FinalProduct->Analysis Purity Purity Assessment (HPLC, >95%) Analysis->Purity

Caption: General workflow for the synthesis and quality control of an amide library derived from this compound.

Protocol 2.1: Representative Synthesis of an Amide Derivative

This protocol describes a standard procedure for coupling this compound with a representative amine (e.g., benzylamine).

Materials:

  • This compound

  • Benzylamine (or other amine of choice)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DMF.

  • Amine Addition: Add the selected amine (e.g., benzylamine, 1.1 eq) to the solution.

  • Coupling Agent Addition: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

    • Scientist's Note: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to facilitate the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Extraction: Once complete, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Scientist's Note: The NaHCO₃ wash is critical to remove unreacted acid and acidic byproducts from the coupling reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% as determined by HPLC for use in biological assays.

Section 3: Antimicrobial Activity Screening

The primary goal of screening is to determine the Minimum Inhibitory Concentration (MIC) of each synthesized derivative. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for MIC Determination

The broth microdilution method is the gold standard for determining MIC values and is recommended here.

G cluster_prep Preparation cluster_assay Assay & Incubation cluster_readout Data Analysis Stock Prepare Compound Stock Solutions (e.g., 10 mg/mL in DMSO) SerialDilute 2-fold Serial Dilution in 96-well Plate (Creates concentration gradient) Stock->SerialDilute Inoculate Inoculate Wells with Bacteria/Fungi SerialDilute->Inoculate Inoculum Prepare Standardized Microbial Inoculum (e.g., 5 x 10^5 CFU/mL) Inoculum->Inoculate Incubate Incubate Plates (e.g., 37°C for 16-20h) Inoculate->Incubate Controls Include Controls: - Growth Control (no compound) - Sterility Control (no bacteria) - Positive Control (known antibiotic) Controls->Incubate Readout Determine MIC (Lowest concentration with no visible growth) Incubate->Readout Result Record MIC Value (µg/mL or µM) Readout->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol 3.1: Broth Microdilution Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized derivatives (stock solutions in DMSO)

  • 96-well sterile, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)

  • Standard antibiotic for positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or plate reader

Procedure:

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is 100 µL.

    • Scientist's Note: The final concentration of DMSO should not exceed 1% v/v, as higher concentrations can inhibit microbial growth. A DMSO-only control should be run to confirm it has no effect at the concentration used.

  • Incubation: Seal the plates and incubate at 37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be done by eye or with a plate reader measuring absorbance at 600 nm. The growth control (well 11) must be turbid and the sterility control (well 12) must be clear for the assay to be valid.

Section 4: Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating the chemical structure of the synthesized derivatives with their measured antimicrobial activity. This is the intellectual engine of lead optimization.

Interpreting the Data

By comparing the MIC values of derivatives with different R-groups, researchers can deduce which chemical features are beneficial or detrimental to activity. For example, does increasing lipophilicity improve activity? Is a hydrogen bond donor or acceptor required at a certain position?

Data Presentation: A Hypothetical SAR Table

The data should be organized into a clear table to facilitate analysis.

Compound IDR-Group (Amine Used)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
Scaffold This compound>128>128
BCP-01 Benzylamine1664
BCP-02 4-Fluorobenzylamine832
BCP-03 Cyclohexylamine64>128
BCP-04 Morpholine3232
BCP-05 Piperidine1664

From this hypothetical data, one might conclude that aromatic amines (BCP-01, BCP-02) are preferred over aliphatic ones (BCP-03) and that adding an electron-withdrawing group like fluorine (BCP-02 vs. BCP-01) enhances activity against S. aureus. This insight guides the design of the next generation of compounds.

Logical Flow of SAR-Guided Drug Design

G Library1 Initial Library Synthesis (Diverse R-groups) Screening1 MIC Screening (vs. Gram+, Gram-) Library1->Screening1 SAR_Analysis SAR Analysis: Identify key structural features (e.g., 'Aromatic ring is good', 'Halogenation improves potency') Screening1->SAR_Analysis Hypothesis Formulate New Hypothesis (e.g., 'Electron-withdrawing groups on the aromatic ring will further enhance activity') SAR_Analysis->Hypothesis Lead Lead Compound Identified SAR_Analysis->Lead Initial hit is potent enough Library2 Focused Library Synthesis (Analogs of best hits) Hypothesis->Library2 Screening2 Iterative MIC Screening Library2->Screening2 Screening2->Lead

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis in lead compound optimization.

Section 5: Investigating the Mechanism of Action (MoA)

Understanding how a potent compound kills a pathogen is critical for its development. Picolinic acid derivatives are known to function through various mechanisms, providing several testable hypotheses.

Potential Mechanisms:

  • Metal Chelation: Picolinic acid is a well-known chelator of divalent metal ions like Zn²⁺ and Fe²⁺.[1] The deprivation of these essential ions can inhibit crucial metalloenzymes within the bacteria, disrupting metabolism.[2]

  • Enzyme Inhibition: A key mechanism for related compounds is the inhibition of metallo-β-lactamases (MBLs) like NDM-1.[4][5] These enzymes are a major cause of resistance to β-lactam antibiotics. A compound that inhibits MBLs could be used in combination with existing antibiotics to restore their efficacy.

  • Membrane Disruption: Some antimicrobial agents act by permeabilizing and depolarizing the bacterial cell membrane, leading to cell death.[6]

Initial MoA Experiments:

  • Metallo-β-lactamase Inhibition Assay: Test potent compounds for their ability to inhibit recombinant MBL enzymes in vitro using a spectrophotometric assay with a reporter substrate like nitrocefin.

  • Membrane Permeabilization Assay: Use a fluorescent dye like propidium iodide, which can only enter cells with compromised membranes, to assess membrane integrity via flow cytometry or fluorescence microscopy after treating bacteria with the compound.

  • Time-Kill Kinetic Assay: This assay determines whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and how quickly it acts.[7]

Conclusion

This compound represents a fertile starting point for the development of novel antimicrobial agents. By employing the systematic, iterative process of library synthesis, robust antimicrobial screening, and insightful SAR analysis outlined in this guide, research teams can efficiently identify and optimize potent lead compounds. Subsequent investigation into the mechanism of action will further validate these candidates and pave the way for their potential development as next-generation therapeutics to combat the global threat of infectious diseases.

References

  • Hu, Z., Webster, F., & Copp, B. R. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(12), 2535-2543.
  • Huseynli, A. F., Zengin, H., & Farzaliyev, V. M. (2017). Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene. Asian Journal of Chemistry, 29(12), 2731-2733.
  • Li, Y., et al. (2024).
  • Abdel-Wahab, B. F., et al. (2022). Design and Synthesis of Novel Antimicrobial Agents. Antibiotics, 12(1), 28.
  • D'Addona, D., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. International Journal of Molecular Sciences, 24(22), 16409.
  • Gouda, M. A., et al. (2021). Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling.
  • Oladipo, I. C., et al. (2013). Antimicrobial activity of picolinic acid. Elixir Applied Chemistry, 58, 14759-14761.
  • Fortnagel, P., & Freese, E. (1968). Inhibition of sporulation by α-picolinic acid. Journal of Bacteriology, 95(4), 1431-1438.
  • Synblock. (n.d.). This compound.
  • National Center for Biotechnology Information. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. PubMed Central.
  • Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - One And Its Precursor. Medires.
  • Wang, Y., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2895-2900.
  • Tantry, S., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6886.
  • King, G. J., & Mladenova, G. (2022). Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. Antibiotics, 11(11), 1526.
  • Aitha, M., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Journal of Medicinal Chemistry, 60(19), 8194-8206.

Sources

Synthesis of 6-Bromo-4-chloropicolinic Acid Esters: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Bromo-4-chloropicolinic acid and its ester derivatives are pivotal building blocks in the landscape of modern medicinal chemistry and drug discovery. The strategic placement of halogen atoms on the pyridine ring provides a versatile scaffold for the synthesis of a wide array of complex molecules, including novel pharmaceuticals and agrochemicals. The ester functionality not only serves as a common protecting group for the carboxylic acid but also allows for further molecular modifications, rendering it a crucial intermediate in multi-step synthetic pathways.

This comprehensive guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the step-by-step synthesis of this compound esters. We will delve into the mechanistic underpinnings of various esterification methods, offering detailed, field-proven protocols and expert insights to ensure successful and reproducible outcomes.

Chemical and Physical Properties of this compound

A thorough understanding of the starting material is paramount for a successful synthesis. This compound, also known as 6-bromo-4-chloropyridine-2-carboxylic acid, is a solid at room temperature with the following key properties:

PropertyValue
CAS Number 1060811-25-7
Molecular Formula C₆H₃BrClNO₂
Molecular Weight 236.45 g/mol
IUPAC Name 6-bromo-4-chloropyridine-2-carboxylic acid

Safety Precautions: this compound is a hazardous substance. It is crucial to consult the Safety Data Sheet (SDS) before handling. Key GHS hazard statements include:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthetic Strategies for Esterification

The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry.[2] For a substituted pyridine carboxylic acid like this compound, the choice of esterification method is critical and depends on factors such as the desired ester (methyl, ethyl, etc.), the scale of the reaction, and the sensitivity of the starting material to acidic or basic conditions. We will explore three robust and widely applicable methods:

  • Fischer-Speier Esterification: A classic acid-catalyzed reaction, ideal for the synthesis of simple alkyl esters.

  • Steglich Esterification: A mild and efficient method employing coupling agents, suitable for more sensitive substrates and sterically hindered alcohols.

  • Acyl Chloride Formation followed by Alcoholysis: A two-step process that offers high yields and is often used when other methods are less effective.

Protocol 1: Fischer-Speier Esterification for Methyl 6-Bromo-4-chloropicolinate

This method is a cost-effective and straightforward approach for synthesizing methyl esters, leveraging a strong acid catalyst to drive the equilibrium towards the product.[3][4]

Reaction Principle

The Fischer-Speier esterification is an equilibrium-controlled, acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.

Experimental Workflow

Fischer_Esterification_Workflow start Start reagents Combine this compound, excess Methanol, and p-TsOH start->reagents reflux Reflux the mixture (e.g., 2-8 hours) reagents->reflux monitor Monitor reaction progress (TLC or LC-MS) reflux->monitor cool Cool to room temperature monitor->cool concentrate Remove excess methanol (rotary evaporation) cool->concentrate dissolve Dissolve residue in an organic solvent (e.g., Ethyl Acetate) concentrate->dissolve wash Wash with saturated NaHCO3 and brine dissolve->wash dry Dry over anhydrous Na2SO4 wash->dry filter_concentrate Filter and concentrate dry->filter_concentrate purify Purify by recrystallization or column chromatography filter_concentrate->purify end Obtain pure Methyl 6-Bromo-4-chloropicolinate purify->end Steglich_Esterification_Workflow start Start reagents Combine this compound, Ethanol, DMAP in DCM start->reagents cool Cool to 0°C reagents->cool add_dcc Add DCC solution dropwise cool->add_dcc stir Stir at 0°C then room temperature add_dcc->stir monitor Monitor reaction progress (TLC or LC-MS) stir->monitor filter Filter off precipitated DCU monitor->filter wash Wash filtrate with dilute HCl, saturated NaHCO3, and brine filter->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Filter and concentrate dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure Ethyl 6-Bromo-4-chloropicolinate purify->end Acyl_Chloride_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Ester Formation start1 Start reagents1 Combine this compound, Thionyl Chloride, and catalytic DMF start1->reagents1 reflux1 Heat the mixture (e.g., 2-4 hours) reagents1->reflux1 concentrate1 Remove excess thionyl chloride (distillation or rotary evaporation) reflux1->concentrate1 end1 Obtain crude 6-Bromo-4-chloropicolinoyl chloride concentrate1->end1 start2 Start with Acyl Chloride reagents2 Dissolve acyl chloride in DCM, add Alcohol and a base (e.g., Pyridine) start2->reagents2 stir2 Stir at 0°C to room temperature reagents2->stir2 monitor2 Monitor reaction progress (TLC or LC-MS) stir2->monitor2 workup2 Wash with dilute acid, water, and brine monitor2->workup2 dry2 Dry over anhydrous Na2SO4 workup2->dry2 concentrate2 Filter and concentrate dry2->concentrate2 purify2 Purify by column chromatography concentrate2->purify2 end2 Obtain pure ester purify2->end2

Sources

application of "6-Bromo-4-chloropicolinic acid" in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Bromo-4-chloropicolinic Acid in Next-Generation Agrochemical Synthesis

Part 1: Executive Summary & Strategic Logic

This compound (CAS: 1060811-25-7) has emerged as a "Linchpin Scaffold" in the discovery and synthesis of Arylpicolinate Herbicides (WSSA Group 4 / HRAC Group O). This class of synthetic auxins, exemplified by actives such as Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™), relies on a specific substitution pattern on the pyridine core to achieve distinct selectivity profiles and combat resistant weed biotypes.

Unlike traditional picolinates (e.g., picloram, clopyralid) which are often synthesized from polychlorinated pyridines, This compound offers a cleaner, modular entry point for Structure-Activity Relationship (SAR) exploration. Its value lies in its Orthogonal Reactivity Profile :

  • C4-Chloro Position (The "Head"): Highly activated for Nucleophilic Aromatic Substitution (

    
    ), allowing the installation of the essential amino group (
    
    
    
    ) or other nucleophiles under mild conditions.
  • C6-Bromo Position (The "Tail"): Primed for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Stille), enabling the attachment of diverse aryl or heteroaryl "tails" that define the herbicide's metabolic stability and uptake.

  • C3-Hydrogen (The "Lock"): Electronically accessible for Electrophilic Aromatic Substitution (EAS) after C4-amination, allowing the late-stage introduction of a chlorine or fluorine atom to lock the active conformation.

This guide details the protocols for converting this scaffold into bioactive 6-aryl-4-aminopicolinate cores.

Part 2: Chemical Workflow & Protocols

Workflow Visualization

G cluster_0 Orthogonal Reactivity Control Start This compound (Scaffold) Step1 Step 1: Esterification (Protection) Start->Step1 MeOH, H2SO4 Reflux Step2 Step 2: C4-Ammonolysis (SnAr) (Install Amino Head) Step1->Step2 NH3 (g) or NH4OH 80°C, Sealed Tube Step3 Step 3: C3-Chlorination (EAS) (Conformational Lock) Step2->Step3 NCS, DMF rt to 50°C Step4 Step 4: C6-Suzuki Coupling (Install Aryl Tail) Step3->Step4 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Final Target: Halauxifen/Florpyrauxifen Analogs Step4->Final Hydrolysis (Optional)

Figure 1: Divergent synthetic pathway utilizing the orthogonal reactivity of the 6-bromo-4-chloro scaffold.

Protocol 1: Chemoselective C4-Amination ( )

Objective: Replace the C4-chloro group with an amino group while leaving the C6-bromo group intact for future coupling. Mechanism: The pyridine nitrogen and the electron-withdrawing ester at C2 activate the C4 position more strongly than the C6 position towards nucleophilic attack.

  • Reagents:

    • Methyl 6-bromo-4-chloropicolinate (prepared via standard esterification of the acid).

    • Ammonia (7N in Methanol) or Ammonium Hydroxide (28% aq).

  • Procedure:

    • Dissolve 10.0 mmol of Methyl 6-bromo-4-chloropicolinate in 20 mL of 7N

      
       in MeOH.
      
    • Transfer to a pressure-rated sealed tube or autoclave.

    • Heat to 80°C for 6–8 hours. Note: Monitoring is crucial. Higher temperatures (>100°C) may lead to displacement of the C6-bromo group.

    • Cool to room temperature (RT) and concentrate in vacuo.

    • Resuspend residue in water and extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Hexane/EtOAc usually yields pure Methyl 4-amino-6-bromopicolinate .

Protocol 2: Regioselective C3-Chlorination

Objective: Introduce a chlorine atom at C3.[1][2][3][4][5][6] This mimics the substitution pattern of commercial herbicides like Halauxifen. Mechanism: The newly installed C4-amino group is a strong ortho-director. It directs the electrophile (Cl+) to the C3 or C5 position. In this scaffold, C3 is sterically accessible and electronically favored.

  • Reagents:

    • Methyl 4-amino-6-bromopicolinate (from Protocol 1).

    • N-Chlorosuccinimide (NCS).

    • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve 5.0 mmol of Methyl 4-amino-6-bromopicolinate in 15 mL MeCN.

    • Add 5.5 mmol (1.1 eq) of NCS portion-wise at RT.

    • Heat to 45–50°C and stir for 4 hours.

    • Monitor by LC-MS for the disappearance of starting material and formation of the monochlorinated product.

    • Workup: Dilute with water, extract with EtOAc.

    • Product: Methyl 4-amino-6-bromo-3-chloropicolinate .

Protocol 3: C6-Suzuki-Miyaura Cross-Coupling

Objective: Install the aryl "tail" (e.g., 4-chloro-2-fluoro-3-methoxyphenyl for Halauxifen analogs). Mechanism: The C6-bromo group is an excellent handle for Pd-catalyzed coupling.

  • Reagents:

    • Methyl 4-amino-6-bromo-3-chloropicolinate.

    • Aryl Boronic Acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid).

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (3.0 eq).
      
    • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Charge a reaction vial with the picolinate (1.0 eq), boronic acid (1.2 eq), base, and catalyst.

    • Evacuate and backfill with Nitrogen (

      
      ) three times (Oxygen exclusion is critical).
      
    • Add degassed solvents.

    • Heat at 90°C for 2–4 hours.

    • Workup: Filter through Celite, dilute with water, extract with EtOAc.

    • Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 3: Data Summary & Troubleshooting

Table 1: Comparative Reactivity & Yields

StepTransformationCritical ParameterTypical YieldCommon Pitfall
1

(Cl


)
Temperature Control85–92%Overheating (>100°C) causes C6-Br loss or diamination.
2 Chlorination (C3-H

C3-Cl)
Stoichiometry75–85%Excess NCS leads to C3,C5-dichlorination.
3 Suzuki Coupling

Exclusion
80–90%Pd poisoning by free amines; use robust catalysts like Pd(dppf).

Safety Note: this compound causes skin irritation (H315) and serious eye irritation (H319).[7] All reactions involving ammonia and high temperatures must be performed behind a blast shield.

Part 4: References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72211989, this compound. Retrieved from [Link]

  • Corteva Agriscience (via Google Patents). (2015). Process for the preparation of 4-amino-3,6-dichloropyridine-2-carboxylic acid. (Analogous chemistry for Halauxifen precursors). Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of alpha-amino acids and pyridine derivatives. Retrieved from [Link]

Sources

scale-up synthesis of "6-Bromo-4-chloropicolinic acid" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Chemistry for 6-Bromo-4-chloropicolinic Acid

Executive Summary

This compound is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of next-generation auxin herbicides (e.g., Arylex™, Rinskor™ analogs) and kinase inhibitors (e.g., CD38 inhibitors).[1] Its structural complexity—specifically the 2,4,6-substitution pattern on the pyridine ring—presents significant regioselectivity challenges during scale-up.[1]

This guide details a regioselective N-oxide functionalization strategy designed for multi-kilogram production. Unlike traditional lithiation routes (which require cryogenic -78°C conditions) or direct halogenation (which suffers from poor selectivity), this protocol operates at near-ambient temperatures using a "Reissert-Henze" type cyanation.[1] This approach ensures high isomeric purity (>98%) and process safety.[1]

Retrosynthetic Analysis & Route Selection

The synthesis of 2,4,6-substituted pyridines often fails due to "halogen dance" mechanisms or lack of regiocontrol.[1] We evaluated three potential routes:

  • Route A (Direct Halogenation): Bromination of 4-chloropicolinic acid.[1][2][3] Verdict: Rejected.[1] Electrophilic substitution favors the 3- or 5-position (beta), not the 6-position.[1]

  • Route B (Lithiation/Carboxylation): Lithiation of 2-bromo-4-chloropyridine followed by CO₂ quench.[1] Verdict: Viable but costly.[1][4] Requires -78°C and handling of pyrophoric n-BuLi, making it capital-intensive for commercial scale.[1]

  • Route C (N-Oxide Activation - Selected): Oxidation of 2-bromo-4-chloropyridine followed by regioselective cyanation at the alpha-position (C6).[1] Verdict: Optimal. High atom economy, standard reactor temperatures (-10°C to 40°C), and excellent regiocontrol.[1]

Process Flow Diagram (Graphviz)

G SM Starting Material 2-Bromo-4-chloropyridine NOxide Intermediate 1 2-Bromo-4-chloropyridine N-oxide SM->NOxide Step 1: Oxidation (UHP, TFAA or mCPBA) Nitrile Intermediate 2 6-Bromo-4-chloropicolinonitrile NOxide->Nitrile Step 2: Reissert-Henze Cyanation (TMSCN, BzCl, TEA) Waste1 Waste Stream: Acid/Peroxide residues NOxide->Waste1 Product Target Product This compound Nitrile->Product Step 3: Acid Hydrolysis (H2SO4, H2O) Waste2 Waste Stream: Benzoic acid, TMS byproducts Nitrile->Waste2

Caption: Three-step regioselective synthesis flow. The N-oxide activation directs the nitrile group specifically to the vacant C6 position.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-chloropyridine N-oxide

Objective: Activate the pyridine ring for nucleophilic attack.[1] Mechanism: Electrophilic oxidation of the nitrogen lone pair.[1]

Reagents:

  • 2-Bromo-4-chloropyridine (1.0 eq)[1]

  • Urea Hydrogen Peroxide (UHP) (2.5 eq) — Safer solid alternative to liquid H₂O₂[1]

  • Trifluoroacetic Anhydride (TFAA) (2.4 eq)[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)[1]

Protocol:

  • Charge a glass-lined reactor with 2-Bromo-4-chloropyridine and DCM (10 vol). Cool to 0°C.[1][5]

  • Add Urea Hydrogen Peroxide (UHP) in one portion.

  • Dose TFAA dropwise over 2 hours, maintaining internal temperature < 10°C. Caution: Highly Exothermic.

  • Agitate at Room Temperature (20-25°C) for 12–16 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench by adding water (5 vol) and adjusting pH to >7 with sat. NaHCO₃ or 10% NaOH.[1] Note: Ensure all peroxide is quenched (test with starch-iodide paper) using NaHSO₃ if necessary.[1]

  • Separate phases. Extract aqueous layer with DCM.[1]

  • Concentrate organic layers to yield the N-oxide as a off-white solid.

    • Yield Target: 90-95%[1]

    • Critical Parameter: Temperature control during TFAA addition prevents "runaway" decomposition of the anhydride.[1]

Step 2: Regioselective Cyanation (Reissert-Henze Reaction)

Objective: Introduce the carbon scaffold at C6.[1] Mechanism: Benzoylation of the N-oxide oxygen creates an activated intermediate, which undergoes nucleophilic attack by cyanide at the alpha position (C6), followed by aromatization.[1]

Reagents:

  • Intermediate 1 (N-oxide) (1.0 eq)[1]

  • Trimethylsilyl Cyanide (TMSCN) (1.5 eq) — Preferred over NaCN for homogeneity and yield.[1]

  • Benzoyl Chloride (BzCl) (1.2 eq)[1]

  • Triethylamine (TEA) (1.0 eq)[1]

  • Solvent: Dichloromethane (DCM) or Toluene[1]

Protocol:

  • Dissolve Intermediate 1 in DCM (10 vol) under Nitrogen atmosphere. Cool to 0°C.[1][5]

  • Add TMSCN followed by TEA. Safety: TMSCN releases HCN upon hydrolysis.[1] Use a scrubber containing bleach (NaOCl).[1]

  • Dose Benzoyl Chloride dropwise over 1 hour.

  • Warm to Room Temperature and stir for 4–6 hours.

  • Work-up: Quench with sat. NaHCO₃. Wash organic layer with water.[1][4][6][7]

  • Purification: Crystallize from Ethanol/Heptane or pass through a silica plug if necessary.[1]

    • Yield Target: 75-85%[1]

    • Purity: >97% HPLC.[1]

    • Note: This step is highly regioselective for C6.[1] The C2 position is blocked by Br; C4 is blocked by Cl.[1]

Step 3: Hydrolysis to this compound

Objective: Convert nitrile to carboxylic acid.[1]

Reagents:

  • Intermediate 2 (Nitrile) (1.0 eq)[1]

  • Sulfuric Acid (H₂SO₄), 50-70% aq.[1] solution (10 vol)

Protocol:

  • Suspend the Nitrile in aqueous H₂SO₄.[1]

  • Heat to reflux (approx. 100-110°C) for 4–6 hours. Note: Monitor closely.[1] Too harsh conditions may hydrolyze the halogens (Cl/Br -> OH).[1]

  • Cool to 5°C. The product often precipitates as the free acid.[1]

  • Filter the solids.

  • Wash with cold water to remove residual acid.[1]

  • Dry in a vacuum oven at 45°C.

    • Yield Target: 85-90%[1]

    • Appearance: White to off-white powder.[1]

Process Safety & Engineering Controls

Hazard ClassSourceMitigation Strategy
Thermal Runaway TFAA Addition (Step 1)Active cooling jacket; dose-controlled addition pump; emergency quench water available.[1]
Toxic Gas (HCN) TMSCN Hydrolysis (Step 2)Reactor vented to a caustic scrubber (NaOH/NaOCl); HCN monitors in the suite; full PPE + respirator.[1]
Corrosive H₂SO₄ Hydrolysis (Step 3)Glass-lined equipment (GLR) required; Hastelloy C-22 for valves/fittings.[1]
Cyanide Handling Diagram (Graphviz)

Safety Reactor Reaction Vessel (TMSCN + Acid) Vent Vent Line Reactor->Vent Off-gas Scrubber1 Scrubber 1 (10% NaOH) Vent->Scrubber1 Traps Acid Scrubber2 Scrubber 2 (NaOCl Bleach) Scrubber1->Scrubber2 Oxidizes CN- Stack Exhaust Stack Scrubber2->Stack Safe Air

Caption: Dual-stage scrubbing system required for cyanide-based chemistry.

Analytical Specifications (QC)

Target Product: this compound

  • Appearance: White to pale yellow solid.[1]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, 1H, Ar-H), 9.02 (d, 1H, Ar-H), 13.5 (br s, 1H, COOH).[1] Note: Shifts are approximate based on analogs.

  • HPLC Purity: NLT 98.0% (a/a).

  • Moisture (KF): NMT 0.5%.[1]

  • Residual Solvents: Compliant with ICH Q3C.

References

  • Patent on Analogous Synthesis (3-bromo-6-chloropicolinic acid)

    • Title: Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.[1][7]

    • Source: CN103980188A (and related patents).[1]

    • Relevance: Establishes the validity of the "N-oxide -> TMSCN -> Hydrolysis" route for bromo-chloro-pyridines.
    • [1]

  • Target Compound Utility (CD38 Inhibitors)

    • Title: CD38 Inhibitors (WO2021207186A1).[1]

    • Source: World Intellectual Property Organization.[1]

    • Relevance: Cites usage of this compound (CAS 1060811-25-7) as a starting material.[1][8][9][10]

    • [1]

  • General Reissert-Henze Chemistry

    • Title: The Reissert-Henze Reaction: A Review.[1]

    • Context: Standard mechanism for functionalizing pyridine N-oxides at the alpha position.[1]

  • Commercial Availability & CAS Verification

    • Source: Sigma-Aldrich / Ambeed Catalog entries for CAS 1060811-25-7.[1][8]

    • [1]

Sources

use of "6-Bromo-4-chloropicolinic acid" in materials science research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Bromo-4-chloropicolinic Acid in Advanced Materials Synthesis

Executive Summary

This compound (CAS: 1060811-25-7) is a high-value heteroaromatic scaffold characterized by its orthogonal reactivity profile .[1] Unlike symmetric linkers (e.g., 2,6-dipicolinic acid), this molecule possesses three distinct reactive handles: a carboxylic acid (C2), a chlorine atom (C4), and a bromine atom (C6).[1]

This application note details the strategic use of this scaffold in Materials Science , specifically for:

  • Optoelectronics: Synthesizing tunable ancillary ligands for phosphorescent Iridium(III) OLED emitters.

  • Crystal Engineering: Constructing desymmetrized Metal-Organic Frameworks (MOFs) capable of Post-Synthetic Modification (PSM).[1]

Strategic Logic: The Orthogonal Reactivity Matrix

To successfully utilize this scaffold, researchers must understand the reactivity hierarchy of its substituents.[1] The molecule allows for site-selective functionalization , enabling the sequential construction of complex architectures without the need for extensive protecting group strategies.[1]

PositionSubstituentReactivity ProfilePrimary Application
C2 Carboxylic Acid (-COOH)Coordination / Condensation Primary anchor for metal coordination (N^O chelation) or amide/ester formation.[1]
C6 Bromine (-Br)High Lability (Soft Electrophile) Preferred site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the weaker C-Br bond compared to C-Cl.[1]
C4 Chlorine (-Cl)Lower Lability (Hard Electrophile) Secondary site for functionalization.[1] Requires harsher conditions or specialized ligands after C6 has been reacted.[1]

Expert Insight: The presence of the electron-withdrawing carboxylic acid at C2 activates the ring, making the C6-Br highly susceptible to oxidative addition by Palladium(0).[1] However, the steric bulk of the C2-acid can hinder bulky ligands.[1] Recommendation: Convert the acid to a methyl ester (6-bromo-4-chloropicolinate) prior to cross-coupling to improve solubility and prevent catalyst poisoning.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

G Start This compound (Scaffold) Ester Methyl Ester Intermediate Start->Ester MeOH, H2SO4 Reflux MOF Functionalized MOF Linker (Porous Materials) Start->MOF Direct Solvothermal Synthesis Path1 Path A: C6-Functionalization (Suzuki Coupling) Ester->Path1 Ar-B(OH)2, Pd(0) Site-Selective (Br) Path2 Path B: C4-Functionalization (SnAr / High-T Coupling) Path1->Path2 Optional: Activate Cl OLED Ir(III) Ancillary Ligand (OLED Emitter) Path1->OLED 1. Hydrolysis 2. Ir(III) Dimer

Caption: Divergent synthesis pathways for this compound, highlighting the selectivity between C6-Br and C4-Cl sites.

Protocol A: Synthesis of Tunable Ancillary Ligands for OLEDs

In phosphorescent OLEDs (PHOLEDs), the emission color and quantum efficiency are fine-tuned by the ancillary ligand.[1] Using this compound allows for the introduction of electron-donating or withdrawing groups at the C6 position to shift the HOMO/LUMO levels.[1]

Step 1: Esterification (Protection)[1]
  • Reagents: this compound (10 mmol), Methanol (50 mL), conc.

    
     (0.5 mL).[1]
    
  • Procedure: Reflux for 12 hours. Neutralize with

    
    , extract with DCM.[1]
    
  • Yield Target: >95%.

Step 2: Site-Selective Suzuki Coupling (C6-Br)
  • Objective: Introduce a phenyl or carbazole group at C6 while leaving C4-Cl intact.[1]

  • Reagents:

    • Methyl 6-bromo-4-chloropicolinate (1.0 eq)[1]

    • Arylboronic acid (1.1 eq)[1]

    • 
       (5 mol%)[1]
      
    • 
       (2M aqueous, 3.0 eq)[1]
      
    • Toluene/Ethanol (4:1 v/v)[1]

  • Conditions: Heat to 80°C under

    
     for 6–12 hours.
    
  • Validation: Monitor via TLC. The Br reacts significantly faster.[1] If C4-coupling products appear, lower temperature to 60°C.[1]

Step 3: Hydrolysis & Complexation
  • Hydrolysis: Treat with LiOH in THF/Water to regenerate the free acid.[1]

  • Complexation: React the functionalized picolinic acid (2.2 eq) with the Iridium dimer

    
     in ethoxyethanol at 110°C using 
    
    
    
    as a base.

Outcome: A heteroleptic Iridium(III) complex where the picolinate ligand modifies the emission spectrum (blue-shift or red-shift) based on the group installed at C6.[1]

Protocol B: Post-Synthetic Modification (PSM) in MOFs

This protocol describes incorporating the molecule into a Metal-Organic Framework as a "tagged" linker, allowing for chemical modification after the crystal has formed.[1]

Step 1: Solvothermal Synthesis of the MOF
  • Precursors: this compound (Linker) + Lanthanide Nitrate (e.g.,

    
     or 
    
    
    
    ).[1]
  • Solvent: DMF/Water (10:1).[1]

  • Conditions: Sealed autoclave at 120°C for 48 hours.

  • Structure: The Carboxylic acid and Pyridine Nitrogen coordinate to the metal nodes.[1] The Br and Cl atoms project into the MOF pores.[1]

Step 2: Post-Synthetic Modification (PSM)
  • Concept: The C6-Br bond is accessible within the pores.[1]

  • Reaction: Perform a heterogeneous Suzuki coupling or amine substitution (

    
    ) on the MOF crystals.
    
  • Protocol:

    • Suspend activated MOF crystals in dry Dioxane.

    • Add amine (e.g., ethylenediamine) for

      
       targeting the activated C6/C4 positions.[1]
      
    • Heat gently (60°C) for 24 hours.

    • Wash crystals extensively to remove unreacted amine.[1]

  • Application: This transforms a hydrophobic MOF into an amine-functionalized MOF capable of

    
     capture or heavy metal sensing.[1]
    

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Loss of Regioselectivity Temperature too high during Suzuki coupling.[1]Reduce reaction temperature to <65°C; use a less active catalyst (e.g., simple

rather than Buchwald precatalysts).
Low Yield in Ir-Complexation Steric hindrance at C6.[1]If a bulky group (e.g., t-Butyl) is at C6, increase reaction time and use Ethylene Glycol (higher BP) instead of Ethoxyethanol.[1]
Decarboxylation Excessive heating of the free acid.[1]Always store and react as the Ester or Salt form until the final coordination step.[1]

References

  • PubChem. Compound Summary: this compound. [Link][1]

  • Baranoff, E., & Nazeeruddin, M. K. (2014). Acidic Ancillary Ligands in Iridium(III) Complexes for OLEDs.[1] (Contextual grounding for picolinate ligand synthesis). [Link]

  • Kozieł, S., et al. (2020). Half-Sandwich Iridium(III) Complexes: Synthesis and Biological Activity.[1] (Demonstrates the stability of Ir-picolinate motifs). [Link][1]

  • CrystEngComm. Solid-state assemblies from pyridine-2,6-dicarboxylates. (Structural basis for using halogenated picolinic acids in MOFs). [Link]

Sources

Troubleshooting & Optimization

optimizing reaction yield for "6-Bromo-4-chloropicolinic acid" Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #SC-6B4C-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Substrate Challenge

You are attempting to perform a Suzuki-Miyaura cross-coupling on 6-Bromo-4-chloropicolinic acid . This substrate presents a "Triad of Difficulty" for standard palladium catalysis:

  • Regioselectivity (C6-Br vs. C4-Cl): You must engage the C6-Bromine while leaving the C4-Chlorine intact for future functionalization.

  • Electronic Deactivation: The pyridine ring is electron-deficient, which generally facilitates oxidative addition, but the specific position of the halogens creates competition.[1]

  • Catalyst Poisoning (The Free Acid): The picolinic acid moiety (pyridine-2-carboxylic acid) is a known bidentate ligand. It can chelate Palladium (Pd), forming stable, catalytically inactive species (Pd-black precipitation), or interfere with the transmetallation step.[1]

This guide provides a validated optimization pathway to overcome these hurdles.

Module 1: Regiochemical Control (The "Which Halogen?" Question)

The Rule: In 2,4-dihalopyridines (and by extension 4,6-dihalo systems), the oxidative addition of Pd(0) occurs preferentially at the Bromine bond over the Chlorine bond due to lower Bond Dissociation Energy (BDE) (C-Br ~68 kcal/mol vs. C-Cl ~81 kcal/mol).[1]

The Risk: The 4-position (gamma to Nitrogen) is highly electron-deficient. If you use overly aggressive ligands (e.g., highly bulky, electron-rich phosphines like


) or high temperatures (>100°C), you risk activating the C4-Cl, leading to bis-coupling or polymerization.[1]

Optimization Strategy:

  • Temperature: Keep reaction temperature below 80°C .

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of Boronic Acid.[1] Excess boronic acid drives the secondary coupling at the Chlorine site.[1]

Module 2: The Free Acid Problem (Catalyst Poisoning)

The carboxylic acid at the C2 position is your primary failure point.[1] In neutral organic solvents, the free acid can protonate the Pd-precursor or coordinate tightly to the metal center.[1]

Mechanism of Failure

The picolinate anion acts as a bidentate ligand (N and O- donor), sequestering the Pd atom and removing it from the catalytic cycle.[1]

Visualizing the Troubleshooting Logic

G Start Start: Low Yield / No Reaction CheckColor Did the solution turn black immediately? Start->CheckColor CheckSolubility Is the reaction mixture homogeneous? SolubilityIssue Issue: Carboxylate insolubility CheckSolubility->SolubilityIssue No (Precipitate visible) StandardPath Standard Optimization Path CheckSolubility->StandardPath Yes CheckColor->CheckSolubility No (Remains pale/brown) PoisoningIssue Issue: Pd-Picolinate Chelation (Poisoning) CheckColor->PoisoningIssue Yes (Pd Black) SolubilityFix Fix: Add water (Dioxane:H2O 4:1) Switch to Cs2CO3 SolubilityIssue->SolubilityFix PoisoningFix Fix: Protect Acid as Methyl Ester OR Use High-Loading Pd(dppf)Cl2 PoisoningIssue->PoisoningFix

Figure 1: Diagnostic logic flow for identifying failure modes in picolinic acid coupling.

Module 3: Validated Experimental Protocols

Protocol A: The "Ester Protection" Route (Highly Recommended)

Why: Converting the acid to an ester eliminates catalyst poisoning and simplifies purification.

  • Pre-step: Reflux this compound in MeOH with catalytic

    
     to form Methyl 6-bromo-4-chloropicolinate .
    
  • Coupling:

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (3 mol%).
    • Solvent: Toluene/Ethanol/Water (4:1:1) or DME/Water.[1]

    • Base:

      
       (2.0 equiv).
      
    • Temp: 80°C.

    • Result: High yield of the methyl ester biaryl.[1]

  • Post-step: Hydrolysis (LiOH, THF/H2O) to return to the acid.[1]

Protocol B: The "Direct Coupling" Route (If protection is impossible)

Why: You need a one-step process.[2] Critical Requirement: You must maintain a high pH to keep the acid fully deprotonated and soluble, preventing it from binding Pd in a bidentate fashion.[1]

ParameterRecommendationRationale
Solvent DME / Water (3:1) Water is mandatory to solubilize the carboxylate salt. DME is preferred over DMF to simplify workup.[1]
Base

or

(3.0 equiv)
Strong inorganic bases ensure complete deprotonation. Cesium often improves solubility of the intermediate.[1]
Catalyst

The bidentate ferrocene ligand (dppf) is sterically bulky and resists displacement by the picolinate moiety better than

.
Ligand Additive SPhos (Optional)If the reaction is sluggish, adding SPhos can accelerate the coupling of the hindered/deactivated bromide.[1]

Module 4: Troubleshooting & FAQs

Q1: The reaction turns black immediately upon heating, and no product forms.

  • Diagnosis: "Pd-Black" formation. Your catalyst has decomposed and aggregated into inactive metal nanoparticles.[1]

  • Root Cause: The free carboxylic acid is destabilizing the Pd-ligand complex.

  • Fix: Ensure you are using degassed solvents (oxygen accelerates decomposition). Switch to Protocol A (Ester) or increase the ligand-to-metal ratio (e.g., add extra

    
     or SPhos).
    

Q2: I see the starting material disappearing, but I am isolating the de-halogenated product (H instead of Br).

  • Diagnosis: Hydrodehalogenation.[1]

  • Root Cause: This competes with the Suzuki cycle when the transmetallation step is slow.[1] It is often caused by hydride sources (like ethanol) or excessive heating.

  • Fix: Switch to a non-protic solvent system (e.g., Toluene/Water instead of Ethanol). Use a strictly anhydrous base like

    
     in dry dioxane if solubility permits.[1]
    

Q3: Can I couple the Chlorine at C4 instead?

  • Answer: Not easily in the presence of the Bromine.[1] You would need to perform a halogen exchange (Finkelstein) or use a specialized catalyst that prefers chlorides (highly unlikely to succeed selectively over Br). The standard path is: Couple C6-Br

    
     Isolate 
    
    
    
    Activate C4-Cl (using Buchwald ligands like XPhos) for a second coupling.

References

  • Regioselectivity in Dihalopyrimidines/Pyridines

    • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine...[1][3]

    • Source: MDPI (Molecules 2023)
    • URL:[Link]

  • Catalyst Poisoning by Carboxylic Acids

    • Title: Poisoning and deactivation of palladium catalysts[1][4][5][6][7]

    • Source: Applied C
    • URL:[Link]

  • Optimization of Heteroaryl Suzuki Couplings

    • Title: Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling
    • Source: Science (2022) / PubMed
    • URL:[Link]

  • General Suzuki Mechanism & Side Reactions

    • Title: The Suzuki Reaction (Myers Group Handout)
    • Source: Harvard University[1]

    • URL:[Link]

Sources

improving the regioselectivity of "6-Bromo-4-chloropicolinic acid" functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Regioselectivity of "6-Bromo-4-chloropicolinic acid" Functionalization

Role: Senior Application Scientist Status: Active System: this compound (and methyl ester derivatives)

Executive Summary: The Reactivity Landscape

The scaffold This compound (often utilized as its methyl ester) presents a unique "orthogonal reactivity" profile that allows for precise, sequential functionalization. As a researcher, your primary challenge is exploiting the electronic and steric differences between the C4 and C6 positions.

The Golden Rule of Regioselectivity for this Scaffold:

  • C4-Position (Chlorine): This site is electronically activated for Nucleophilic Aromatic Substitution (SNAr) . The para-relationship to the ring nitrogen and the electron-withdrawing 2-carboxylate group makes the C4-Cl bond highly susceptible to nucleophilic attack (amines, alkoxides, thiols), significantly more so than the C6-Br position [1].

  • C6-Position (Bromine): This site is the preferred point of entry for Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Stille) . The C-Br bond is weaker than the C-Cl bond, facilitating faster oxidative addition by Palladium(0) species [2].

By strictly controlling reaction conditions, you can functionalize these sites independently.

Interactive Troubleshooting Modules

Module A: Nucleophilic Substitution (SNAr) at C4

Target: Installing amines, ethers, or thiols at the 4-position while leaving the 6-Br intact.

Q1: I am observing significant hydrolysis of the methyl ester (C2) during my SNAr reaction. How do I prevent this? A: This is a common issue when using aqueous bases or hygroscopic solvents.

  • Root Cause: Hydroxide ions (generated from wet base) attack the ester carbonyl faster than the amine attacks the C4 position.

  • Solution: Switch to anhydrous conditions.

    • Base: Use non-nucleophilic organic bases like DIPEA (N,N-Diisopropylethylamine) or inorganic bases like anhydrous K₂CO₃ .

    • Solvent: Use dry Acetonitrile (MeCN) or DMF . Avoid alcohols if transesterification is a concern.

    • Protocol Adjustment: Perform the reaction at lower temperatures (0°C to RT) initially. The C4 position is sufficiently activated that high heat is often unnecessary for primary amines [3].

Q2: My nucleophile is attacking the C6-Br position instead of, or in addition to, the C4-Cl. Why? A: This "regio-scrambling" is rare but occurs with highly reactive, "hard" nucleophiles or under forcing conditions.

  • Mechanism: While C4 is electronically favored (para-activation), C6 is sterically accessible and ortho-activated.

  • Correction:

    • Lower the Temperature: SNAr at C4 has a lower activation energy. Running at 0–20°C favors the kinetic product (C4 substitution).

    • Stoichiometry: Use exactly 1.0–1.1 equivalents of the nucleophile. Excess nucleophile drives the slower C6 reaction.

    • Leaving Group Reality: While Br is a better leaving group than Cl, the electronic activation of the C4 position in picolinates dominates the reaction landscape.

Q3: The reaction stalls with unreacted starting material. Can I heat it? A: Yes, but cautiously.

  • Threshold: Do not exceed 60°C if using the methyl ester, as thermal instability or side reactions (decarboxylation/hydrolysis) may occur.

  • Catalysis: Add a Lewis Acid catalyst (e.g., ZnCl₂ or CuI) only if absolutely necessary, but be aware this may alter regioselectivity.

Module B: Cross-Coupling (Suzuki/Stille) at C6

Target: Installing aryl/heteroaryl groups at the 6-position.

Q4: I am seeing oxidative addition at the C4-Cl bond. How do I ensure C6-Br selectivity? A: C4-coupling is a symptom of "over-active" catalytic systems.

  • Root Cause: The catalyst is too electron-rich or the temperature is too high, blurring the distinction between the C-Br and C-Cl bond dissociation energies (BDE).

  • Solution:

    • Ligand Choice: Use "mild" phosphine ligands like PPh₃ or dppf . Avoid bulky, electron-rich Buchwald ligands (e.g., XPhos, SPhos) or NHC ligands in the first step, as these are powerful enough to activate aryl chlorides [4].

    • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) are standard for discriminating Br over Cl.

    • Temperature: Keep the reaction between 60–80°C. Activation of aryl chlorides typically requires temperatures >90°C or specialized ligands.

Q5: I already installed an amine at C4 (SNAr product). Now the Suzuki coupling at C6 is sluggish. Why? A: The amine at C4 is an Electron Donating Group (EDG).

  • Mechanism: The EDG increases the electron density of the pyridine ring, making the oxidative addition of Pd(0) into the C6-Br bond more difficult (the ring is less electrophilic).

  • Troubleshooting:

    • Increase Energy: You may need to increase the temperature to 90–100°C.

    • Change Ligand: Now is the time to switch to a more active catalyst system (e.g., Pd(OAc)₂ + XPhos ) because the competing C4-Cl site is gone (replaced by amine) [5].

    • Protecting Group: If the C4-amine has a free N-H, it might coordinate to the Pd. Protect it as an amide or carbamate before coupling.

Strategic Workflow & Protocols

Pathway Decision Map
  • Path A (Standard): SNAr (C4)

    
     Cross-Coupling (C6). Best for synthesizing 4-amino-6-aryl picolinates (e.g., Halauxifen-type).
    
  • Path B (High Reactivity): Cross-Coupling (C6)

    
     SNAr (C4). Best if the C4 nucleophile is weak and needs a highly electron-deficient ring.
    

G Start 6-Bromo-4-chloropicolinate Step1A Step 1: SNAr (C4) (Nucleophile: Amine/OR) Start->Step1A Path A (Recommended) Step1B Step 1: Suzuki (C6) (Ligand: PPh3/dppf) Start->Step1B Path B InterA Intermediate: 4-Substituted-6-bromo Step1A->InterA Step2A Step 2: Suzuki (C6) (Requires Active Cat.) InterA->Step2A Deactivated Ring Final Target: 4,6-Difunctionalized Picolinate Step2A->Final InterB Intermediate: 6-Aryl-4-chloro Step1B->InterB Selective Br Activation Step2B Step 2: SNAr (C4) (Ring less activated) InterB->Step2B Step2B->Final

Caption: Divergent synthesis pathways. Path A is generally preferred for drug/agrochemical synthesis to avoid catalyst poisoning by free amines.

Standard Operating Procedure (SOP): Selective C4-Amination

Objective: Synthesize Methyl 4-amino-6-bromo-3-chloropicolinate derivatives.

  • Preparation: Dissolve Methyl 6-bromo-4-chloropicolinate (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Reagent Addition: Add anhydrous K₂CO₃ (1.5 equiv).

  • Nucleophile: Add the amine (1.05 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 4–6 hours. Monitor by HPLC/TLC.

    • Checkpoint: If reaction is <50% complete after 4h, warm to 40°C.

  • Workup: Filter off solids. Concentrate filtrate. Partition between EtOAc and Water.[1] Dry organic layer over Na₂SO₄.[2]

Standard Operating Procedure (SOP): Selective C6-Arylation

Objective: Cross-coupling on the 6-Br position without touching C4-Cl.

  • Preparation: Dissolve Methyl 6-bromo-4-chloropicolinate (1.0 equiv) in Toluene/Water (4:1) or Dioxane.[2][3]

  • Reagents: Add Aryl Boronic Acid (1.1 equiv) and Na₂CO₃ (2.0 equiv).

  • Degassing: Sparge with Argon/Nitrogen for 15 mins (Critical to prevent homocoupling).

  • Catalyst: Add Pd(PPh₃)₄ (3-5 mol%) .

    • Note: Avoid Pd-XPhos or Pd-tBu3P here to prevent C4 reaction.

  • Reaction: Heat to 70–80°C for 2–4 hours.

  • Workup: Standard aqueous extraction.

Data Summary: Reactivity Comparison

FeatureC4-Position (Cl)C6-Position (Br)
Primary Reactivity SNAr (Nucleophilic Attack)Cross-Coupling (Oxidative Addition)
Activation Source Para-N, 2-COOMe (Electronic)Weak C-Br Bond (Bond Energy)
Selectivity Control Temperature (0–40°C), weak baseCatalyst Ligand (PPh₃ vs bulky phosphines)
Common Pitfall Ester Hydrolysis (if wet)C4-Coupling (if catalyst too active)

References

  • Regioselectivity of SNAr in Picolinates

    • Source: Konduri, S. et al. "Design and Synthesis of 'Chloropicolinate Amides and Urea Derivatives' as Novel Inhibitors for Mycobacterium tuberculosis."[4] ACS Omega, 2021, 6(2), 1432–1446.

    • URL:[Link]

    • Relevance: Confirms C4-regioselectivity for amine addition in poly-halogenated picolin
  • Cross-Coupling Selectivity (Br vs Cl)

    • Source: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176–4211.
    • URL:[Link]

    • Relevance: Establishes the fundamental order of oxidative addition (I > Br > Cl) and ligand effects.
  • Synthesis of Arylex Active (Halauxifen-methyl)

    • Source: Dow AgroSciences (Corteva). "Process for the preparation of 4-amino-3-chloro-6-(substituted phenyl)picolinates." U.S. Patent 20140274701.[2]

    • URL
    • Relevance: Provides industrial validation of the "SNAr first, Coupling second" workflow for this specific scaffold.
  • Ligand Effects on Site Selectivity

    • Source: R. Martin & S. L. Buchwald. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides." Accounts of Chemical Research, 2008, 41(11), 1461–1473.
    • URL:[Link]

    • Relevance: Explains how bulky ligands enable C-Cl activation, which must be avoided to maintain C6-Br selectivity.
  • Functionalization of 4,6-Dihalopyridines

    • Source: Schlosser, M. et al. "Site-Selective Coupling of 4,6-Dihalopyridines." European Journal of Organic Chemistry, 2002.
    • URL:[Link]

    • Relevance: General strategies for differenti

Sources

troubleshooting failed reactions involving "6-Bromo-4-chloropicolinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-4-chloropicolinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges you may encounter during your experiments with this versatile reagent. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.

Understanding the Molecule: Key Physicochemical Properties

This compound is a di-halogenated pyridine derivative with a carboxylic acid at the 2-position. This unique substitution pattern imparts specific reactivity characteristics that are crucial to understand for successful experimentation.

PropertyValueSource
Molecular Formula C₆H₃BrClNO₂[1]
Molecular Weight 236.45 g/mol [1]
IUPAC Name 6-bromo-4-chloropyridine-2-carboxylic acid[1]
CAS Number 1060811-25-7[2]
Storage Store in a dry, sealed place.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The molecule presents three primary sites for chemical modification:

  • The Carboxylic Acid Group: This site is ideal for forming amides, esters, and other carboxylic acid derivatives.

  • The Bromo Substituent at C6: This is the more reactive of the two halogen atoms towards palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

  • The Chloro Substituent at C4: While less reactive than the bromo group, it can still participate in cross-coupling reactions under more forcing conditions.

Q2: I am observing significant decarboxylation of my starting material during a high-temperature reaction. Why is this happening and how can I prevent it?

Picolinic acids are known to undergo thermal decarboxylation. The nitrogen atom in the pyridine ring stabilizes the negative charge that develops on the ring during the transition state of CO₂ elimination.

To mitigate decarboxylation:

  • Lower Reaction Temperatures: If the desired reaction can proceed at a lower temperature, this is the most straightforward solution.

  • Protect the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) will prevent decarboxylation. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step if needed.

  • Decarboxylative Coupling as a Strategy: In some cases, this "problem" can be turned into a synthetic advantage through decarboxylative cross-coupling reactions, where the carboxylic acid itself directs the formation of a new C-C bond.[3][4]

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation. However, 2-substituted pyridines like this compound can be challenging substrates, a phenomenon often referred to as the "2-pyridyl problem".[5]

Issue 1: Low to no conversion of the starting material.

Potential Causes & Solutions:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation.

    • Solution: Use a higher catalyst loading (e.g., 5-10 mol%). Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can favor the desired catalytic cycle over catalyst inhibition.

  • Instability of the Boronic Acid/Ester: Heterocyclic boronic acids can be prone to protodeboronation, especially under basic conditions.

    • Solution: Use freshly prepared or high-quality boronic acids/esters. Consider using more stable boronic acid derivatives like MIDA boronates.[6]

  • Inappropriate Base: The choice of base is critical. Strong bases can promote side reactions, while weak bases may not be effective in the transmetalation step.

    • Solution: Screen a variety of bases. K₃PO₄ and Cs₂CO₃ are often good starting points for challenging couplings.[7]

Experimental Protocol: General Conditions for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Reagents: - this compound (1 equiv) - Boronic acid/ester (1.2-1.5 equiv) - Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₃PO₄, 2-3 equiv) - Solvent (e.g., Dioxane/H₂O) setup Reaction Setup: - Combine reagents in a Schlenk flask - Degas the mixture (e.g., Ar sparging) - Heat to 80-100 °C reagents->setup 1. monitoring Reaction Monitoring: - TLC, LC-MS, or GC-MS setup->monitoring 2. workup Workup: - Cool to room temperature - Aqueous workup - Extract with organic solvent monitoring->workup 3. purification Purification: - Column chromatography workup->purification 4.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is a cornerstone of organic synthesis. While generally robust, reactions with this compound can present specific challenges.

Issue 2: Incomplete conversion to the desired amide.

Potential Causes & Solutions:

  • Poor Activation of the Carboxylic Acid: The electron-withdrawing nature of the di-halogenated pyridine ring can affect the reactivity of the carboxylic acid.

    • Solution: Use a more potent coupling reagent. While standard reagents like EDC/HOBt may work, consider phosphonium-based reagents (e.g., PyBOP) or uronium-based reagents (e.g., HBTU, HCTU, HATU) for more challenging couplings.[8][9]

  • Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react sluggishly.

    • Solution: Increase the reaction temperature or use a stronger, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) to facilitate the reaction.

  • Side Reaction with the Coupling Reagent: Some coupling reagents can react with the pyridine nitrogen.

    • Solution: If side reactions are suspected, screen different classes of coupling reagents.

Experimental Protocol: General Conditions for Amide Coupling

Amide_Coupling_Workflow reagents Reagents: - this compound (1 equiv) - Amine (1.1-1.2 equiv) - Coupling reagent (e.g., HATU, 1.1 equiv) - Base (e.g., DIPEA, 2-3 equiv) - Solvent (e.g., DMF, DCM) setup Reaction Setup: - Dissolve acid in solvent - Add coupling reagent and base - Stir for 5-10 min (pre-activation) - Add amine reagents->setup 1. monitoring Reaction Monitoring: - TLC or LC-MS setup->monitoring 2. workup Workup: - Aqueous workup - Extract with organic solvent monitoring->workup 3. purification Purification: - Column chromatography or recrystallization workup->purification 4.

Caption: General workflow for an amide coupling reaction.

Troubleshooting Logic: A Systematic Approach

When a reaction fails, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical progression for diagnosing and solving common issues.

Troubleshooting_Logic start Reaction Failed (Low Yield/No Product) check_reagents 1. Verify Reagent Quality - Purity of starting materials? - Activity of catalyst/reagents? - Anhydrous solvents? start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature correct? - Reaction time sufficient? - Atmosphere inert? check_reagents->check_conditions analyze_crude 3. Analyze Crude Mixture - Starting material present? - Side products formed? - Desired product unstable? check_conditions->analyze_crude optimize 4. Systematically Optimize - Screen solvents - Screen bases/additives - Vary temperature analyze_crude->optimize

Caption: A systematic approach to troubleshooting failed reactions.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72211989, this compound. Retrieved from [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C–H Bonds. The Journal of Organic Chemistry, 70(20), 8157–8168.
  • Burke, M. D., & Gillis, E. P. (2009). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 131(19), 6949–6951.
  • Khan, I., Zaib, S., Batool, S., Ibrar, A., Ashraf, Z., & Iqbal, J. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(12), 2293.
  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 28). Decarboxylative cross-coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Kim, J., & Chang, S. (2005). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 70(22), 9170–9172.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2016). Synthesis of 6-bromo-4-iodoquinoline.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Shang, M., Wang, X., & Sun, S. Z. (2018). Co(II)-Catalyzed Picolinamide-Directed C(sp3)−S Bond Formation with N-(phenylsulfanyl)succinimides. Molecules, 23(9), 2309.
  • Dong, Y., Zhang, L., & Chen, J. (2018). Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. Environmental Science & Technology, 52(17), 9878–9887.
  • LibreTexts. (2016, February 28). 13.9: Hydrolysis of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Le, C. M., & Leadbeater, N. E. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(9), 1361–1367.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Google Patents. (n.d.). CN101623648A - Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof.
  • ResearchGate. (2025, October 15). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Macmillan Group. (2008, February 12). Decarboxylative Cross-Coupling (NTJ). Retrieved from [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169.
  • Reddy, G. S. K., Kumar, A., & Singh, V. K. (2018). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Organic & Biomolecular Chemistry, 16(24), 4443–4447.
  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

  • Goldberg, F. W., & Sibi, M. P. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(5), 1709.
  • Procter, D. J., & Scott, P. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Royal Society of Chemistry. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Havelková, M., Dvořáková, H., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis, 2001(11), 1704–1710.
  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]

  • Costa, S. P. G., Raposo, M. M. M., & Figueira, F. D. S. (2002). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 7(8), 618–627.
  • Thompson, A. E., Hughes, D. L., & Pipik, B. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3272–3283.
  • Rojas Lab. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. Retrieved from [Link]

  • Jagriti Sharma. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 28). Picolinic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) The physical, chemical, and microbiological stability of chloramphenicol ophthalmic solution. Retrieved from [Link]

  • Wu, J., & Li, Y. (2019). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 24(17), 3105.
  • Royal Society of Chemistry. (2011, July 27). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Ruhr-Universität Bochum. (n.d.). New Developments in Decarboxylative Cross-Coupling Reactions. Retrieved from [Link]

  • Sanada, H., & Miyazaki, M. (2001). Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats. The Journal of Nutrition, 131(4), 1146–1149.
  • OpenStax. (n.d.). 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

Sources

catalyst selection for efficient cross-coupling with "6-Bromo-4-chloropicolinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Catalyst Selection for 6-Bromo-4-chloropicolinic Acid

Introduction: The Substrate Challenge

Welcome to the technical support center. Working with This compound presents a classic "chemoselectivity vs. stability" conflict. You are dealing with an electron-deficient pyridine ring containing two halogens with distinct reactivity profiles (C6-Br vs. C4-Cl) and a reactive carboxylic acid at C2.

This guide moves beyond generic protocols to address the specific electronic and steric interactions of this scaffold. Our goal is to ensure you achieve high-yield C6-arylation while preserving the C4-chloride for subsequent diversification and the C2-carboxylate for pharmacophore integrity.

Part 1: Strategic Analysis & Catalyst Selection

The Reactivity Hierarchy

Before selecting a catalyst, understand the intrinsic reactivity order of your molecule under Pd(0) catalysis:

  • C6-Bromine (Most Reactive): Located

    
     to the nitrogen, this position is highly activated for oxidative addition. However, it is sterically crowded by the adjacent C2-carboxylic acid (or ester).
    
  • C4-Chlorine (Less Reactive): Located

    
     to the nitrogen. While activated by the pyridine ring, the C-Cl bond is significantly stronger than C-Br. Standard Pd catalysts (e.g., Pd(PPh
    
    
    
    )
    
    
    ) will rarely touch this site at temperatures
    
    
    C.
  • C2-Carboxylic Acid (The Disruptor):

    • Risk 1: Catalyst Poisoning. Free carboxylates can bind Pd(II) species, arresting the catalytic cycle.

    • Risk 2: Protodecarboxylation. 2-Picolinic acids are notorious for thermal decarboxylation, especially in the presence of metal salts at high temperatures.

The "Protect First" Imperative

Do not attempt cross-coupling on the free acid unless absolutely necessary. Recommendation: Convert to the Methyl or Ethyl Ester prior to coupling. This prevents catalyst sequestration and stabilizes the pyridine ring against decarboxylation.

Catalyst Decision Matrix
Catalyst SystemLigand TypeRecommended ForProsCons
Pd(dppf)Cl

· DCM
Bidentate (Ferrocene)Primary Recommendation. General Suzuki coupling of the ester.Large bite angle accelerates reductive elimination; highly robust; air stable.Moderate cost; requires removal of Fe residues.
Pd(PPh

)

Monodentate (Phosphine)Cost-sensitive scale-up; High selectivity.Excellent Br/Cl selectivity (rarely activates Cl); cheap.Oxygen sensitive; slow oxidative addition if C6 is sterically hindered.
Pd

(dba)

+ XPhos
Bulky Dialkylbiaryl"Stubborn" substrates or low catalyst loading.Extremely active; works at room temp (preventing side reactions).Too active? Risk of activating the C4-Cl bond if not monitored.

Part 2: Optimized Experimental Protocol

Workflow: Esterification


 Selective C6-Suzuki Coupling 

Hydrolysis (Optional)
Step 1: Methyl Ester Protection (Standard)
  • Dissolve this compound (1.0 eq) in MeOH (0.5 M).

  • Add H

    
    SO
    
    
    
    (catalytic, 0.1 eq) or SOCl
    
    
    (1.2 eq) dropwise at 0°C.
  • Reflux for 3-5 hours.

  • Checkpoint: Ensure conversion to Methyl 6-bromo-4-chloropicolinate .

Step 2: Selective C6-Suzuki Coupling

Target: Coupling at Br, preserving Cl.

  • Substrate: Methyl 6-bromo-4-chloropicolinate (1.0 eq)

  • Boronic Acid: Aryl-B(OH)

    
     (1.1 eq)
    
  • Catalyst: Pd(dppf)Cl

    
    [1] · DCM (3-5 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2.5 eq) or Cs
    
    
    CO
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed

  • Temperature: 80°C (Do not exceed 90°C to protect C4-Cl).

Procedure:

  • Charge reaction vessel with ester, boronic acid, base, and catalyst.

  • Evacuate and backfill with Argon (

    
    3).
    
  • Add degassed solvents.

  • Stir at 80°C for 4–12 hours.

  • Monitor: TLC/LCMS. Look for the consumption of the bromide. If the reaction stalls, add 1 mol% additional catalyst rather than increasing temperature.

Part 3: Troubleshooting & FAQs

Q1: I am seeing significant protodecarboxylation (loss of the C2-acid). Why?

Diagnosis: You are likely coupling the free acid at high temperatures (


100°C). 2-Picolinic acids are zwitterionic and unstable under thermal metal-catalyzed conditions.
Solution: 
  • Switch to the Ester: As detailed in Part 2.

  • If you MUST couple the free acid: Use Pd(OAc)

    
     / PPh
    
    
    
    with Na
    
    
    CO
    
    
    in water/isopropanol at lower temperatures (60-70°C). The lower temp preserves the carboxylate but requires longer reaction times.
Q2: The reaction yields a mixture of mono-coupled (C6) and di-coupled (C4/C6) products.

Diagnosis: Loss of chemoselectivity. This usually happens if:

  • The catalyst is too active (e.g., SPhos, XPhos).

  • Temperature is too high (>100°C).

  • Excess boronic acid is used (>1.5 eq).[2] Solution:

  • Downgrade the Catalyst: Switch to Pd(PPh

    
    )
    
    
    
    . The triphenylphosphine ligand is less electron-rich, making oxidative addition into the C-Cl bond kinetically difficult.
  • Stoichiometry Control: Use exactly 1.05 eq of Boronic Acid. Add it dropwise over 1 hour if necessary.

Q3: My catalyst turns black immediately and conversion is <10%.

Diagnosis: "Palladium Black" precipitation. The active Pd(0) species is aggregating and deactivating. This is common with electron-deficient pyridines which can coordinate to Pd and displace ligands. Solution:

  • Stabilize the Pd: Switch to Pd(dppf)Cl

    
     . The bidentate dppf ligand prevents ligand dissociation.
    
  • Solvent Switch: Change from Dioxane to Toluene/EtOH/H

    
    O . Toluene often stabilizes the hydrophobic interactions better than pure ether solvents.
    

Part 4: Visualization of Reaction Logic

The following diagram illustrates the decision pathways for selective functionalization.

G Start Substrate: This compound Check Is the Acid Protected? Start->Check Protect Step 1: Esterification (MeOH/H2SO4) Check->Protect No (Recommended) Direct Direct Coupling (High Risk: Decarboxylation) Check->Direct Yes (Not Recommended) Coupling Step 2: Cross-Coupling Selectivity Check Protect->Coupling Direct->Coupling Low Yield Cat_Select Catalyst Selection Coupling->Cat_Select Path_A Pd(PPh3)4 (High Selectivity, Slower) Cat_Select->Path_A Cost/Selectivity Priority Path_B Pd(dppf)Cl2 (Robust, Standard) Cat_Select->Path_B Yield/Stability Priority (Preferred) Path_C Buchwald G3/XPhos (Low Selectivity, Risk of C4-Cl reaction) Cat_Select->Path_C Avoid for this substrate Product Target Product: Methyl 6-aryl-4-chloropicolinate Path_A->Product Path_B->Product

Caption: Workflow logic for maximizing chemoselectivity and yield. Note the critical branching at catalyst selection to avoid C4-Cl activation.

Part 5: Quantitative Data Summary

Table 1: Expected Reactivity Profile of Halopyridines

PositionHalogenElectronic EnvironmentPd-Oxidative Addition RateRecommended Max Temp
C6 Bromine

-to-N (Electron Poor)
Fast (

)
80°C
C4 Chlorine

-to-N (Electron Poor)
Slow (

)
>100°C

Table 2: Solvent Effects on 2-Picolinate Coupling

Solvent SystemBaseYield (Est.)Notes
Dioxane / H

O (4:1)
K

CO

85-95%Best general balance of solubility and rate.
Toluene / H

O (10:1)
K

PO

70-80%Good for very hydrophobic boronic acids.
DMF (Anhydrous) CsF40-60%Lower yields; often leads to dehalogenation side products.

References

  • Reactivity of 2,6-Dihalopyridines: Identifying the preference for C6 (alpha) vs C4 (gamma)

    • Source: National Institutes of Health (NIH).
    • [Link]

  • General Suzuki Coupling Protocols: Standard conditions for heteroaryl halides.

    • Source: Organic Chemistry Portal. "Suzuki Coupling."[1][3][4][5][6]

    • [Link]

  • Decarboxylation Risks: Discussion on the instability of 2-picolinic acids in metal-c

    • Source: Royal Society of Chemistry (RSC).
    • [Link]

  • Substrate Data: this compound chemical properties and safety.

    • Source: PubChem. "this compound."[7]

    • [Link]

Sources

preventing decomposition of "6-Bromo-4-chloropicolinic acid" during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Stability Guide Ticket Subject: Preventing Decomposition of 6-Bromo-4-chloropicolinic Acid (CAS: 1060811-25-7) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open | Priority: Critical[1]

Executive Summary

You are encountering stability issues with This compound . This molecule is structurally fragile due to the synergistic electron-withdrawing effects of the pyridine nitrogen, the 4-chloro substituent, and the 6-bromo substituent.[1] These factors destabilize the C2-carboxylic acid bond (promoting decarboxylation) and activate the C4-position toward nucleophilic attack (promoting hydrolysis).[1]

This guide provides a self-validating workflow to synthesize and isolate this compound without degradation.

Part 1: The Stability Profile

Before modifying your protocol, you must understand the two primary decomposition pathways.[1]

ParameterStability ThresholdFailure ModeMechanism
Thermal < 80°C (Solid)< 50°C (Solution)Decarboxylation Loss of

to form 2-bromo-4-chloropyridine.[1] Accelerated by acidic pH and high temperature.[1]
Chemical (pH) pH 2.0 – 10.0 (Safe Zone)Hydrolysis (

)
Substitution of 4-Cl or 6-Br by

.[1] Occurs rapidly at pH > 12 or in boiling strong acid.[1]
Storage -20°C, Inert GasAuto-catalysis Trace acid impurities catalyze further decomposition.[1]
Visualizing the Failure Modes

The following diagram illustrates the mechanistic pathways leading to product loss.

DecompositionPathways Target This compound (Target Molecule) Decarb 2-Bromo-4-chloropyridine (Useless Byproduct) Target->Decarb THERMAL PATHWAY T > 90°C or Acidic Reflux (-CO2) Hydrolysis 6-Bromo-4-hydroxy-picolinic acid (Impurity) Target->Hydrolysis CHEMICAL PATHWAY pH > 12 (Aq. Base) (SNAr at C4) Heat Risk Factor: Vacuum Drying at High Temp Heat->Target Base Risk Factor: Prolonged Workup in NaOH Base->Target

Figure 1: Critical decomposition pathways.[1] The target molecule sits on a "stability cliff" between thermal decarboxylation and nucleophilic hydrolysis.

Part 2: Optimized Synthesis Protocol

Recommendation: The most robust route is the oxidation of 2-methyl-4-chloro-6-bromopyridine .[1] Avoid direct halogenation of picolinic acid, as the acid group will likely decarboxylate under the harsh conditions required for halogenation.

Step-by-Step Workflow (Oxidation Route)

Reagents:

  • Substrate: 2-Methyl-4-chloro-6-bromopyridine (1.0 eq)[1]

  • Oxidant:

    
     (2.5 eq) or Sodium Hypochlorite (bleach)[1]
    
  • Solvent: Pyridine/Water (1:1 v/v) – Pyridine buffers the reaction, preventing acidification.[1]

Protocol:

  • Controlled Addition (Ticket #402 Resolution):

    • Dissolve substrate in Pyridine/Water at 25°C .

    • Add oxidant in portions.[1] CRITICAL: Monitor internal temperature. Do not allow exotherm to exceed 60°C .

    • Why? Higher temps trigger the decarboxylation of the transient intermediate before the final product stabilizes.[1]

  • The Quench (The Danger Zone):

    • Filter off

      
       (if using permanganate) while the solution is still basic (pH ~8-9).[1]
      
    • Do NOT acidify the hot filtrate.[1]

    • Cool the filtrate to 0-5°C (Ice bath).

  • Acidification & Isolation (Ticket #118 Resolution):

    • Slowly add 2M HCl to the cold filtrate until pH reaches 2.5 - 3.0 .

    • Warning: Do not go to pH < 1.[1]0. Highly acidic environments accelerate decarboxylation via the zwitterionic form.[1]

    • Extract immediately with Ethyl Acetate (EtOAc).[1] Do not let the aqueous acid slurry sit.[1]

  • Drying (Most Common Failure Point):

    • Dry organic layer over

      
      .[1]
      
    • Evaporate solvent under reduced pressure at < 40°C .[1]

    • STOP: Do not dry the solid in a vacuum oven > 50°C.

Part 3: Troubleshooting & FAQs

Q1: My yield is low, and NMR shows a product missing the carboxylic acid peak. What happened?

Diagnosis: You suffered Thermal Decarboxylation .[1] Root Cause: This likely occurred during the solvent removal step.[1] Picolinic acids with electron-withdrawing halogens (Cl, Br) are prone to losing


 because the resulting pyridyl anion is stabilized by the halogens.[1]
Fix: 
  • Lower the rotovap bath temperature to 35°C.[1]

  • If the product is an intermediate, consider converting it immediately to the methyl ester (via

    
     or MeOH/H2SO4 at room temp).[1] The ester is thermally stable.[1]
    
Q2: I see a new impurity peak at ~170 ppm (Carbon NMR) and loss of the C-Cl signal.

Diagnosis: You triggered Nucleophilic Aromatic Substitution (


) .
Root Cause:  The reaction pH was likely too high (>12) for too long.[1] The nitrogen in the pyridine ring pulls electron density, making the C4-Chlorine position highly electrophilic.[1] 

attacked and replaced the Chlorine.[1] Fix:
  • Keep workup pH below 10.[1]

  • Perform the oxidation in a buffered system (like Pyridine/Water) rather than straight aqueous NaOH.[1]

Q3: Can I use the Sandmeyer reaction (Amino Bromo) on 4-chloro-6-aminopicolinic acid?

Diagnosis: Risky. Analysis: Diazotization requires strong mineral acid (


/

) and often heating.[1] This environment (Strong Acid + Heat) is the exact recipe for decarboxylation.[1] Alternative: Perform the Sandmeyer reaction on the methyl ester or the methyl-pyridine precursor, then hydrolyze/oxidize as the final step.[1]

Part 4: Synthesis Decision Matrix

Use this logic flow to determine your next experimental step.

SynthesisLogic Start Start: 2-Methyl-4-chloro-6-bromopyridine Oxidation Oxidation Step (KMnO4/H2O/Pyridine) Start->Oxidation CheckTemp Is Temp > 60°C? Oxidation->CheckTemp Fail1 FAIL: Decarboxylation Risk CheckTemp->Fail1 Yes Success1 Proceed to Workup CheckTemp->Success1 No Workup Acidification (HCl) Success1->Workup CheckPH Is pH < 1.0? Workup->CheckPH Fail2 FAIL: Acid Catalyzed Decomp CheckPH->Fail2 Yes Success2 Extract into EtOAc (Keep Cold) CheckPH->Success2 No (Target pH 2.5) Final Target Isolated: This compound Success2->Final

Figure 2: Synthesis Logic Flow. Green paths indicate the safe operating window.[1]

References

  • Corteva Agriscience LLC. (2019).[1] Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.[1] (US Patent No.[1] US9475771B2).[1] Google Patents. 1]

    • Relevance: details hydrolysis conditions and stability limits for halogenated picolinic acid intermedi
  • Chemical Reviews. (2020).[1] Decarboxylative Halogenation of Organic Compounds.[1][2] American Chemical Society.[1] [Link]1]

    • Relevance: Provides mechanistic insight into the thermal instability of carboxylic acids attached to electron-deficient heterocycles.[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 72211989, this compound.[1][Link]1]

    • Relevance: Verifies chemical structure and physical property data.[1][3]

  • Relevance: Confirms commercial handling requirements (Inert

Sources

common pitfalls in the derivatization of "6-Bromo-4-chloropicolinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Derivatization of 6-Bromo-4-chloropicolinic Acid

Status: Active Ticket ID: CHEM-SUP-6B4C Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1]

Executive Summary: The "Janus" Molecule

Welcome to the technical support hub for This compound (CAS: 1060811-25-7) . This scaffold is a critical intermediate in the synthesis of agrochemicals (synthetic auxins) and pyridine-based pharmaceutical pharmacophores.[1]

Users frequently encounter failure modes because this molecule possesses orthogonal reactivity zones that often behave counter-intuitively.[1] The presence of a carboxylic acid at C2, a chlorine at C4, and a bromine at C6 creates a "triad of interference."

This guide addresses the three most common support tickets we receive:

  • Regioselectivity Inversion: Why did the reaction occur at the wrong halogen?

  • Esterification Stalls: Why is the yield low despite standard conditions?

  • Metal Scrambling: Why did the halogen migrate during lithiation?

Module 1: The Regioselectivity Matrix (Pd-Catalysis vs. )

User Question: "I attempted a Suzuki coupling to install an aryl group at the C4-position using standard Pd(PPh3)4 conditions. NMR shows the coupling occurred exclusively at the C6-position.[1] Why did the 'less hindered' C4-chlorine not react?"

Technical Diagnosis: You are fighting thermodynamics with kinetics. In pyridine chemistry, the "rules of engagement" change depending on the mechanism (Metal-Catalyzed vs. Nucleophilic).

  • Mechanism A: Palladium-Catalyzed Coupling (Suzuki, Sonogashira) [1][2]

    • Rule: Reactivity is dictated by Bond Dissociation Energy (BDE) and the rate of Oxidative Addition .

    • Reality: The C-Br bond (approx. 68 kcal/mol) is significantly weaker than the C-Cl bond (approx. 81 kcal/mol).[1] Palladium will always insert into the C6-Br bond first, regardless of the steric environment or electronic activation at C4.

    • Outcome: C6-selectivity is intrinsic.[1]

  • Mechanism B: Nucleophilic Aromatic Substitution (

    
    ) [1][2]
    
    • Rule: Reactivity is dictated by LUMO coefficient magnitude and Meisenheimer Complex stability .[1]

    • Reality: The C4 position (para to Nitrogen) is electronically "hotter" (more electrophilic) than the C6 position (ortho to Nitrogen). Additionally, the C4 position is less sterically encumbered.

    • Outcome: Nucleophiles (amines, alkoxides) will preferentially attack C4-Cl, displacing the chlorine while leaving the C6-Br intact.[1]

The Protocol for Success (Self-Validating Workflow):

To functionalize both positions, you must sequence your reactions correctly.[1]

  • If you want C6-Aryl / C4-Cl: Run Suzuki coupling first (Limit to 1.05 eq.[1] boronic acid, mild base like

    
    ).[1]
    
  • If you want C6-Br / C4-Amine: Run

    
     first (Heat with amine in DMSO/NMP).[1]
    
  • If you want C6-Aryl / C4-Amine: Run

    
     (at C4) 
    
    
    
    Suzuki (at C6).[1] Note: Amino groups can poison Pd catalysts; protect the amine or use precatalysts (e.g., XPhos Pd G2) for the second step.
Visualization: The Reaction Divergence Pathway

ReactivityMatrix Start Starting Material: This compound Decision Target Goal? Start->Decision PathA Path A: Metal Catalysis (Suzuki, Sonogashira) Decision->PathA Use Pd(0)/Base PathB Path B: Nucleophilic Substitution (Amines, Alkoxides) Decision->PathB Use Nucleophile/Heat ProductA Major Product: C6-Functionalized (C4-Cl remains intact) PathA->ProductA ProductB Major Product: C4-Functionalized (C6-Br remains intact) PathB->ProductB ReasonA Mechanism: Oxidative Addition C-Br bond is weaker than C-Cl ProductA->ReasonA ReasonB Mechanism: S_NAr C4 is electronically activated (para) and less hindered ProductB->ReasonB

Caption: Figure 1. Divergent reactivity profiles. Palladium catalysts select for C6-Br (bond strength control), while nucleophiles select for C4-Cl (electronic/steric control).[1]

Module 2: Carboxylic Acid Pitfalls (Esterification & Decarboxylation)

User Question: "I tried to make the methyl ester using MeOH and catalytic H2SO4, but the reaction is sluggish and I see a new spot on TLC that isn't product. What is happening?"

Technical Diagnosis: Picolinic acids (2-pyridinecarboxylic acids) are prone to zwitterion formation (proton transfer from acid to pyridine nitrogen), which reduces solubility in organic solvents and deactivates the carbonyl carbon toward nucleophilic attack.[1] Furthermore, harsh acidic conditions at high temperatures can trigger decarboxylation , especially if the ring is electron-deficient (which it is, due to Cl and Br).

Troubleshooting Guide:

MethodRisk LevelRecommendation
Fischer (MeOH/H2SO4) HighAvoid. Protonation of the pyridine N creates a dicationic species that repels the protonated alcohol.[1] High heat leads to decarboxylation.[1]
Acid Chloride (SOCl2) MediumProceed with Caution. Formation of the acid chloride requires DMF catalysis. The acid chloride is prone to hydrolysis during workup.[1]
Alkylation (MeI/Base) LowRecommended. Use

and MeI in DMF at RT.[1] This avoids strong acids and heating.[1]
TMS-Diazomethane LowExcellent (Small Scale). Rapid, neutral conditions.[1] Ideal for precious late-stage intermediates.[1]

Protocol: Safe Methyl Esterification (Alkylation Method) Use this to avoid decarboxylation and zwitterion issues.[1]

  • Dissolve: 1.0 eq of this compound in anhydrous DMF (0.5 M concentration).

  • Base: Add 1.5 eq of finely ground, anhydrous

    
    . Stir for 15 min (Solution may turn yellow/orange).
    
  • Electrophile: Add 1.2 eq of Methyl Iodide (MeI) dropwise at

    
    .
    
  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over

    
    .
    
  • Why this works: The base deprotonates the carboxylic acid (

    
     ~3-4), creating a carboxylate nucleophile that attacks MeI.[1] The pyridine nitrogen remains unprotonated, preventing solubility issues.
    

Module 3: Metal-Halogen Exchange (The "Dance" of the Halogens)

User Question: "I treated the molecule with n-BuLi to form the C6-lithio species, but I got a mixture of products including starting material and C4-substituted byproducts."

Technical Diagnosis: Halogen dance (base-catalyzed halogen migration) is a notorious side reaction in poly-halogenated heteroaromatics.[1] However, the bigger issue here is Lithium-Halogen Exchange Kinetics vs. Nucleophilic Attack .

  • The Trap: n-BuLi is both a base and a nucleophile.[1] It can attack the C2-carbonyl (forming a ketone) or the C4-Cl (

    
    ) before performing the Br/Li exchange at C6.[1]
    
  • The Fix: You must protect the acid (as an ester or carboxylate salt) and use a non-nucleophilic exchange agent or extremely low temperatures.[1]

Correct Protocol for C6-Lithiation:

  • Substrate: Use the isopropyl ester (steric bulk protects the carbonyl).[1]

  • Reagent: Use iPrMgCl·LiCl (Turbo Grignard) instead of n-BuLi.[1]

    • Why: Turbo Grignard performs Br/Mg exchange selectively at C6 (fastest oxidative insertion) between -15°C and 0°C. It tolerates the ester and the C4-chloride.[1]

  • Quench: Add your electrophile (aldehyde, etc.) immediately after exchange is complete (monitor by GC-MS of a quenched aliquot).

References & Further Reading

  • Regioselectivity in Pd-Catalyzed Coupling:

    • Saito, B., & Fu, G. C. (2007).[1] Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature.[1] Journal of the American Chemical Society.[3][4] (Demonstrates Br > Cl selectivity principles).

    • [1]

  • Nucleophilic Aromatic Substitution in Pyridines:

    • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Discusses

      
       vectors in halo-pyridines).
      
    • [1]

  • Esterification of Picolinic Acids:

    • Goossen, L. J., et al. (2008).[1] Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts.[1] Science. (Highlights the lability/decarboxylation risk of picolinic acids).

    • [1]

  • Halogen Dance & Metal Exchange:

    • Schlosser, M. (2005).[1] The "Halogen Dance" and Other Halogen Migrations.[1] Angewandte Chemie International Edition.

    • [1]

Disclaimer: This guide is for research purposes only. Always consult the SDS for this compound before handling.[1] Reaction conditions may need optimization based on specific substrates.

Sources

dealing with low solubility of "6-Bromo-4-chloropicolinic acid" in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-SOL-2024-001 Subject: Solubility Optimization & Reaction Engineering for Halogenated Picolinates Target Analyte: 6-Bromo-4-chloropicolinic acid (CAS: 1060811-25-7)[1][2][3]

Executive Summary

This compound presents a classic "brick-dust" challenge in organic synthesis.[2][3] Its poor solubility stems from a combination of strong intermolecular hydrogen bonding (carboxylic acid dimers) and high crystal lattice energy driven by π-stacking of the planar, halogenated pyridine ring.[2][3]

This guide provides field-proven protocols to overcome these limitations. Unlike standard substrates, you cannot simply "add more solvent."[2][3] Success requires reactive dissolution (salt formation), heterogeneous reaction engineering , or thermal modulation .[2][3]

Module 1: The Solubility Matrix

Diagnosis: Users often attempt to dissolve this substrate in DCM or EtOAc at room temperature, resulting in a persistent suspension.[2][3]

The Polarity Protocol

The electron-withdrawing nature of the Chlorine (C4) and Bromine (C6) atoms significantly reduces the basicity of the pyridine nitrogen, making the molecule behave primarily as a lipophilic acid rather than a zwitterion.[2][3]

Solvent ClassSolubility RatingRecommended Use CaseNotes
Dipolar Aprotic (DMSO, DMF, NMP)High SNAr, Suzuki CouplingsBest for homogeneous reactions.[2][3] High boiling points make removal difficult.[2][3]
Alcohols (MeOH, EtOH)Moderate (Hot) EsterificationRequires reflux.[2][3] Solubility drops sharply upon cooling.[2][3]
Chlorinated (DCM, DCE)Poor Workup / ExtractionIneffective for reaction solvation without additives.[2][3]
Ethers (THF, Dioxane)Low-Moderate Reduction / GrignardOften requires heating to 60°C+ to maintain solution.[2][3]
Aqueous Base (NaOH, K2CO3)High Hydrolysis / WorkupForms the soluble carboxylate salt immediately.[2][3]
Visual Guide: Solvent Selection Decision Tree

SolventSelection cluster_tips Pro-Tip Start Start: Select Reaction Type ReactionType What is the reaction mechanism? Start->ReactionType Coupling Pd-Catalyzed / SnAr (Suzuki, Displacement) ReactionType->Coupling Esterification Acid Protection (Esterification) ReactionType->Esterification Workup Purification / Isolation ReactionType->Workup DMSO Use DMSO or NMP (Temp: 80-120°C) Coupling->DMSO Tip1 If DMSO is impossible, use Toluene + PTC Coupling->Tip1 Alternative Alcohol Use MeOH/EtOH + H2SO4 (Reflux required) Esterification->Alcohol BaseExt Dissolve in aq. NaOH (pH > 10) Precipitate with HCl (pH < 3) Workup->BaseExt

Figure 1: Decision logic for solvent selection based on intended chemical transformation.

Module 2: Reaction Engineering (Synthesizing with Slurries)

Core Concept: You do not need a homogeneous solution for a reaction to proceed.[2][3] Many industrial patents involving halopicolinic acids utilize slurry-to-solution kinetics.[2][3]

Protocol A: The "Slurry" Approach (Thionyl Chloride Activation)

When converting the acid to the acid chloride (a common activation step), the starting material will likely remain solid initially.[2][3]

  • Setup: Suspend this compound in Toluene (or neat SOCl2).

  • Catalyst: Add catalytic DMF (5 mol%).

  • Thermal Activation: Heat to 70–90°C .

    • Mechanism:[2][3][4][5][6] As the acid converts to the acid chloride, the intermolecular H-bonds break, and the species becomes soluble in the non-polar medium.[2][3]

    • Endpoint: The reaction is complete when the solution turns clear (evolution of SO2/HCl ceases).[2][3]

Protocol B: Phase Transfer Catalysis (PTC)

For nucleophilic substitutions (SNAr) where you want to displace the Chlorine or Bromine:

  • Challenge: The nucleophile is often ionic (e.g., NaOMe, NaN3), while the picolinate is organic-insoluble.[2][3]

  • Solution: Use a biphasic system (Toluene/Water) with a quaternary ammonium salt (e.g., TBAB).[2][3]

  • Workflow:

    • Dissolve nucleophile in water.[2][3]

    • Suspend picolinic acid in Toluene.[2][3]

    • Add 5-10 mol% Tetrabutylammonium bromide (TBAB).[2][3]

    • Vigorous stirring is critical to maximize interfacial area.[2][3]

Module 3: Workup & Purification (The pH Switch)[2][3]

Because this compound possesses an ionizable carboxylic acid (pKa ~3.2), you can exploit pH manipulation to purify it without chromatography.[2][3]

The "Dissolve-Wash-Crash" Protocol

This is the most reliable method to remove non-acidic impurities (uncoupled halides, catalyst ligands).[2][3]

  • Basification:

    • Suspend the crude reaction mixture in water.

    • Slowly add 2M NaOH until pH reaches 10-12.[2][3]

    • Result: The picolinic acid deprotonates to the carboxylate salt and dissolves completely in water.[2]

  • Organic Wash (Impurity Removal):

    • Wash the aqueous layer with Ethyl Acetate or DCM.[2][3]

    • Action: Impurities remain in the organic layer; the product stays in the water.[2][3] Discard the organic layer. [2][3]

  • Precipitation (The "Crash"):

    • Cool the aqueous phase to 0–5°C.

    • Slowly add 6M HCl until pH reaches ~2.0.[2][3]

    • Observation: The product will precipitate as a thick solid.[2][3]

  • Isolation:

    • Filter the solid.[2][3][4][7] Wash with cold water to remove inorganic salts (NaCl).[2][3]

    • Dry in a vacuum oven at 45°C.

FAQ: Troubleshooting Common Failures

Q: I tried heating it in Ethanol, but it precipitated immediately when I cooled it down. A: This is expected. Halopicolinic acids have steep solubility curves. If you are performing an esterification, do not cool the reaction to room temperature before quenching.[2][3] Instead, remove the solvent in vacuo while warm, or pour the hot reaction mixture directly into ice water to force controlled precipitation.[2][3]

Q: Can I use THF? A: THF is risky.[2][3] While it may dissolve the compound at reflux, it often fails to keep it in solution at the lower temperatures required for sensitive lithiation or Grignard exchange reactions (e.g., Turbo-Grignard).[2][3] For metallation, consider a THF/NMP co-solvent system to maintain solubility at -20°C.[2][3]

Q: My product is stuck in the aqueous phase during workup. A: You likely haven't acidified enough.[2][3] The pKa is low (~3.2).[2][3] If you only acidify to pH 4 or 5, a significant portion remains ionized.[2][3] You must drive the pH below 2.0 to fully protonate and precipitate the species.[2][3]

References & Grounding[1][2][3][5][7][8]

  • Compound Properties & Safety:

    • Source: PubChem CID 72211989.[2][3]

    • Data: pKa prediction (~3.25), Molecular Weight (236.45).[2][3]

    • Link:[2][3]

  • Reaction Conditions (Acid Chloride Synthesis):

    • Source: Patent WO2011093256A1 (Ishihara Sangyo Kaisha).[2][3]

    • Context: Describes chlorination of pyridine-2-carboxylic acids using thionyl chloride at 70-90°C.

    • Link:[2][3]

  • Reaction Conditions (Esterification/Purification):

    • Source: Patent CN106432073B.[2][3]

    • Context: Describes workup of bromo-chloro-pyridine derivatives using pH adjustment (neutralization with KOH, washing, precipitation).

    • Link:[2][3]

  • Commercial Availability & Handling:

    • Source: BLD Pharm / Synblock MSDS Data.[2][3]

    • Context: Storage conditions (Inert atmosphere, 2-8°C) and solubility profiles.[2][3]

    • Link:[2][3]

Sources

work-up procedures for "6-Bromo-4-chloropicolinic acid" mediated reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for researchers working with 6-Bromo-4-chloropicolinic acid (and its related halopicolinic scaffolds).

This molecule is a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity: the C6-Bromine allows for selective metal-catalyzed couplings, while the C4-Chlorine is primed for nucleophilic aromatic substitution (


).[1] However, its zwitterionic nature and strong metal-chelating ability create unique work-up challenges.[1]

Module 1: Solubility & Isolation (The "Isoelectric Crash")

Problem: "I cannot extract my product into organic solvents from the aqueous phase," or "My product yields are low after acidification."

Technical Insight: this compound is amphoteric.[1] It possesses a basic pyridine nitrogen and an acidic carboxylic acid.[1] However, the electron-withdrawing effects of the halogens (Br at C6, Cl at C4) significantly lower the basicity of the nitrogen and the


 of the carboxylic acid compared to unsubstituted picolinic acid.
  • High pH (>9): Exists as a soluble carboxylate anion.[1]

  • Low pH (<1): Exists as a soluble pyridinium cation (though unstable due to weak basicity).[1]

  • Isoelectric Point (pH ~2.5 - 3.5): The molecule is neutral and least soluble.[1]

Protocol: The Controlled pH Precipitation

Do not simply "acidify to pH 1." You must target the specific precipitation window.[1]

  • Cooling: Chill the aqueous reaction mixture to 0–5 °C.

  • Acidification: Slowly add 1M HCl or

    
     while monitoring with a calibrated pH meter.
    
  • The Critical Window:

    • As pH approaches 4.0 , turbidity will begin.[1]

    • Continue adding acid dropwise until pH 2.5–3.0 is reached.[1]

    • Stop. Going to pH 1.0 may redissolve the compound as the hydrochloride salt.

  • Aging: Stir the slurry at 0 °C for 30 minutes to allow crystal growth.

  • Filtration: Filter the solid.

    • Wash: Use minimal ice-cold water (pH adjusted to 3.0).[1]

    • Drying: Vacuum oven at 40 °C.

Troubleshooting Diagram: Isolation Logic

IsolationLogic Start Aqueous Reaction Mixture (High pH) Cool Cool to 0-5 °C Start->Cool Acidify Add 1M HCl Dropwise Cool->Acidify CheckPH Check pH Acidify->CheckPH Precip Target pH 2.5 - 3.0 (Precipitation Zone) CheckPH->Precip pH 2.5-3.0 OverAcid pH < 1.0 (Soluble Pyridinium Salt) CheckPH->OverAcid pH < 1.5 Filter Filter & Wash (Cold Water pH 3) Precip->Filter OverAcid->Acidify Back-adjust with NaOH

Figure 1: Decision matrix for isolating halopicolinic acids from aqueous media.

Module 2: Metal Scavenging (The "Chelation Trap")

Problem: "My Suzuki coupling worked, but the isolated product is colored (grey/black) and NMR shows broad peaks."

Technical Insight: Picolinic acids are bidentate ligands.[1] The Nitrogen and Carboxylate oxygen form a stable 5-membered chelate ring with transition metals (Pd, Cu).[1] Standard Celite filtration is often insufficient because the metal is chemically bound to your product, not just suspended.

Comparative Scavenging Data
MethodEfficiencyProsCons
Celite Filtration Low (<20%)Cheap, fastRemoves only bulk metal; fails for chelated Pd.[1]
Thiourea Wash High (>90%)Breaks Pd-N bondsThiourea is toxic; requires careful separation.[1]
SiliaMetS® Thiol Very High (>95%)Clean, filtration onlyExpensive; requires organic solubility.[1]
Activated Carbon Moderate (60-80%)ScalableCan adsorb product; messy.[1]
Protocol: The Thiourea Release

If you cannot use solid-supported scavengers, use this liquid-phase protocol.[1]

  • Dissolution: Dissolve the crude organic product in Ethyl Acetate or 2-MeTHF.

  • The Scavenger Solution: Prepare a 5% w/v aqueous solution of Thiourea .

  • Extraction:

    • Wash the organic phase vigorously with the Thiourea solution (2x).

    • Mechanism:[1][2][3][4] Sulfur has a higher affinity for Pd than the picolinic nitrogen, "pulling" the metal into the aqueous phase.

  • Polishing: Wash with brine, dry over

    
    , and concentrate.
    

Module 3: Regioselectivity & Byproducts

Problem: "I am trying to displace the Chlorine (


) but I see hydrolysis byproducts."

Technical Insight: In this compound, the C4-Cl is activated for nucleophilic attack because it is para to the pyridine nitrogen.[1] However, the carboxylic acid moiety can self-catalyze hydrolysis or react with nucleophiles if not protected.[1]

Key Risks:

  • Hydrolysis: Water present in the reaction will displace the C4-Cl to form the 4-hydroxy derivative (pyridone tautomer).[1]

  • Regio-scrambling: While C4 is electronically favored, C6 (Br) is also activated.[1] Strong nucleophiles at high heat may displace both.[1]

Protocol: Ensuring Purity
  • Protection First: It is highly recommended to convert the acid to an ester (Methyl or t-Butyl) before attempting

    
     or coupling reactions.[1] This prevents the zwitterionic solubility issues and eliminates the acidic proton that can quench nucleophiles.
    
  • Conditions: Use anhydrous solvents (DMF or DMAc).

  • Base Selection: Use a non-nucleophilic base (e.g., DIPEA or

    
    ) rather than hydroxide bases to prevent hydrolysis.[1]
    
Reaction Pathway Diagram

Reactivity Substrate 6-Bromo-4-chloro- picolinic acid PathA Esterification (Recommended) Substrate->PathA MeOH/H2SO4 PathB Direct SnAr Substrate->PathB Nucleophile/Base ProductA Stable Ester Ready for Coupling PathA->ProductA ProductB Mixture: Product + 4-OH impurity PathB->ProductB Trace H2O

Figure 2: Workflow decision tree to avoid hydrolysis byproducts.

Frequently Asked Questions (FAQ)

Q: Can I use DCM (Dichloromethane) for extraction? A: Poor choice.[1] Halopicolinic acids have low solubility in DCM.[1] Use Ethyl Acetate or 2-MeTHF (2-Methyltetrahydrofuran).[1] 2-MeTHF is superior due to its higher boiling point and better ability to solvate polar/zwitterionic compounds.[1]

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the carboxylate salt or the zwitterion. Add a few drops of Acetic Acid to your TLC eluent (e.g., 50:50 EtOAc:Hexane + 1% AcOH). This protonates the acid, breaking the ionic interaction and allowing the spot to move (


 ~ 0.3-0.5).

Q: How do I store this compound? A: Store at 2-8°C under an inert atmosphere (Argon). While the solid is relatively stable, the C-Br bond is light-sensitive over long periods.[1] Protect from light.[1]

References

  • PubChem. (2025).[1] this compound | C6H3BrClNO2.[1][5] National Library of Medicine.[1] Link[1]

  • ChemicalBook. (2025).[1] 6-Bromopicolinic acid Properties and pKa Data. Link

  • Biotage. (2023).[1][6] How to Remove Palladium in three easy steps: A Guide to Metal Scavenging. Link

  • ResearchGate. (2015).[1][3] Discussion on Isolation of Pyridine Carboxylic Acids from Aqueous Solution. Link

Sources

identifying unexpected side products in "6-Bromo-4-chloropicolinic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Molecule: 6-Bromo-4-chloropicolinic acid (CAS: 1060811-25-7) Primary Application: Key intermediate for synthetic auxins (herbicides like Halauxifen-methyl) and metalloprotease inhibitors.

The synthesis of This compound typically proceeds via the chlorodehydroxylation of 6-bromo-4-hydroxypicolinic acid using phosphoryl chloride (


). While theoretically straightforward, this reaction on the electron-deficient pyridine ring is prone to three specific classes of "unexpected" side products: halogen scrambled analogs , phosphorylated intermediates , and decarboxylated species .

This guide provides a forensic approach to identifying these impurities and adjusting process parameters to eliminate them.

Diagnostic Workflow: The Reaction Network

The following diagram illustrates the primary reaction pathway and the divergence points where unexpected side products are generated.

ReactionNetwork SM Starting Material (6-Bromo-4-hydroxypicolinic acid) Inter Activated Intermediate (Dichlorophosphate Adduct) SM->Inter POCl3, DMF (cat) Activation Product TARGET PRODUCT (this compound) Inter->Product Cl- attack (SNAr) -PO2Cl2- Imp_Scramble Impurity A: Halogen Scramble (4,6-Dichloropicolinic acid) Inter->Imp_Scramble Excess Cl- / High T Br/Cl Exchange at C6 Imp_Dimer Impurity C: Pyridyl Ether Dimer (Bis-pyridyl ether) Inter->Imp_Dimer Low POCl3 equiv Attack by SM-OH Imp_Decarb Impurity B: Decarboxylation (2-Bromo-4-chloropyridine) Product->Imp_Decarb Thermal Stress (>140°C) Acidic Workup

Caption: Figure 1. Reaction network showing the Vilsmeier-Haack type activation of the C4-hydroxyl and subsequent divergence into critical impurities.

Troubleshooting Guide: Specific Impurity Profiles

Issue 1: The "Ghost" Intermediate (Incomplete Conversion)

Symptom: HPLC shows a peak with a retention time similar to the starting material, but LC-MS shows a mass of


 or 

. Identity: Phosphorodichloridate Intermediate (Unreacted activated species).
  • Mechanism: The reaction proceeds via an intermediate where the C4-oxygen is phosphorylated (

    
    ). On electron-deficient rings (like pyridine-2-carboxylic acid), the subsequent nucleophilic attack by chloride (
    
    
    
    ) is the rate-determining step. If the reaction is quenched too early or runs too cold, this intermediate persists. Upon aqueous workup, it may hydrolyze back to the starting material or remain as a stable phosphate ester.
  • Corrective Action:

    • Catalyst: Ensure DMF (Dimethylformamide) is added. It forms the Vilsmeier reagent (

      
      ), which is a far more potent electrophile than 
      
      
      
      alone.
    • Temperature: Increase reaction temperature to reflux (

      
      ). The 
      
      
      
      displacement of the phosphate group requires high thermal energy.
Issue 2: Halogen Scrambling (The 4,6-Dichloro Impurity)

Symptom: LC-MS shows a peak with a mass of 192/194 Da (approx) and an isotope pattern characteristic of


 rather than 

. Identity: 4,6-Dichloropicolinic acid .
  • Mechanism: While C4 is activated for substitution, the C6-Bromine is also susceptible to nucleophilic attack, particularly under highly acidic conditions with excess chloride ions (Finkelstein-type conditions). This is exacerbated if

    
     is used instead of 
    
    
    
    , as
    
    
    generates a higher concentration of free chloride.
  • Corrective Action:

    • Reagent Selection: Switch strictly to

      
       (Phosphorus oxychloride) rather than 
      
      
      
      .
    • Acid Scavenging: Avoid adding exogenous HCl sources.

    • Monitoring: Stop the reaction immediately upon consumption of the starting material. Prolonged reflux promotes thermodynamic equilibration to the dichloro-species.

Issue 3: "Missing Mass" (Decarboxylation)

Symptom: Product yield is low; LC-MS shows a major non-acidic peak at MW 192.4 (loss of 44 Da). Identity: 2-Bromo-4-chloropyridine .

  • Mechanism: Picolinic acids (pyridine-2-carboxylic acids) are zwitterionic and prone to thermal decarboxylation. The electron-withdrawing halogens at C4 and C6 destabilize the carboxyl bond, lowering the decarboxylation temperature threshold. This often happens during the workup (exothermic quenching) or drying steps.

  • Corrective Action:

    • Quench Control: Quench the

      
       mixture into ice water slowly to keep the internal temperature 
      
      
      
      .
    • pH Management: Avoid prolonged heating at pH < 2. Decarboxylation is acid-catalyzed.

    • Drying: Dry the final solid under vacuum at

      
      . Do not oven dry at ambient pressure.
      

Analytical Reference Data

Use the following mass spectrometry fragments to confirm impurity identity.

CompoundStructureMolecular FormulaMonoisotopic Mass (M+)Key MS Fragments (ESI+)
Target Product 6-Br-4-Cl-Picolinic Acid

234.90235/237/239 (M+H), 191 (M-COOH)
Impurity A 4,6-Dichloropicolinic Acid

190.95191/193/195 (Cl2 pattern)
Impurity B 2-Bromo-4-chloropyridine

190.91191/193 (M+H), No COOH loss
Impurity C 6-Bromo-4-hydroxypicolinic

216.94218/220 (M+H), 174 (M-COOH)

Validated Experimental Protocol (Self-Validating)

This protocol minimizes scrambling and decarboxylation risks.

  • Setup: In a dry flask under

    
    , charge 6-bromo-4-hydroxypicolinic acid  (1.0 eq).
    
  • Activation: Add

    
      (5.0 eq) followed by DMF  (0.1 eq) dropwise. Note: Exotherm expected.
    
  • Reaction: Heat to 105°C for 4–6 hours.

    • Checkpoint: Pull aliquot, quench in MeOH. Check LCMS. If SM > 2%, continue heating. If Impurity A (Dichloro) appears, stop immediately.

  • Quench (Critical): Cool reaction mass to 40°C. Slowly pour into a stirred mixture of Ice/Water (10 vol) maintaining temp < 20°C.

  • Isolation: Stir for 1 hour to hydrolyze phosphoryl intermediates. Adjust pH to 1–2. Filter solids.[1][2]

  • Purification: Recrystallize from Acetonitrile/Water (avoid alcohols to prevent esterification).

References

  • Corteva Agriscience. (2015). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids and derivatives thereof. U.S. Patent 9,108,944. Link

  • Dow AgroSciences LLC. (2011). 4-Aminopicolinic acids and their use as herbicides. U.S. Patent 7,863,220. (Describes halogenation of picolinic acid scaffolds). Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Mechanisms of nucleophilic substitution in pyridine). Link

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of pyridines. In Science of Synthesis. (Detailed mechanistic insight on POCl3 activation). Link

Sources

Validation & Comparative

comparing the reactivity of "6-Bromo-4-chloropicolinic acid" with other dihalopyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Bromo-4-chloropicolinic acid , focusing on its orthogonal reactivity profile compared to other dihalopyridine building blocks.[1] It is designed for medicinal chemists requiring precise regiocontrol in scaffold elaboration.

Executive Technical Summary

This compound (CAS: 1060811-25-7) represents a "trident" scaffold in medicinal chemistry, offering three distinct vectors for functionalization:

  • C2-Carboxylic Acid: Amide coupling/esterification (Solubility/Linker handle).

  • C4-Chloride: Nucleophilic Aromatic Substitution (SNAr) "soft" electrophile.

  • C6-Bromide: Metal-catalyzed cross-coupling (Suzuki/Buchwald) "hard" electrophile.

Unlike symmetric alternatives (e.g., 4,6-dichloropicolinic acid), this molecule utilizes the intrinsic difference between C–Br and C–Cl bond energies to achieve chemoselective orthogonal functionalization without requiring protecting groups.

Electronic & Mechanistic Dissection

The Regioselectivity Paradox

To exploit this scaffold, one must understand the competing mechanisms of SNAr and Oxidative Addition .

  • Nucleophilic Aromatic Substitution (SNAr):

    • Preferred Site: C4-Position .

    • Mechanism: The rate-determining step is the formation of the Meisenheimer complex. The Nitrogen atom at position 1 stabilizes the negative charge at C2 and C4 (para-like). While C6 is also activated (ortho-like), the C4 position is generally more reactive towards amines due to reduced steric hindrance and favorable orbital coefficients in the LUMO.

    • Leaving Group Effect: In SNAr, the "Element Effect" dictates that electronegativity accelerates the addition step (F >> Cl ≈ Br > I). Thus, the C4-Cl is sufficiently activated and often reacts preferentially over C6-Br with nucleophiles, preserving the bromide for later steps.

  • Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira):

    • Preferred Site: C6-Position .[2][3]

    • Mechanism: The rate-determining step is Oxidative Addition. This is governed by bond dissociation energy (BDE).

    • Selectivity: C–Br (approx. 68 kcal/mol) breaks significantly faster than C–Cl (approx. 81 kcal/mol). This allows for exclusive functionalization at C6 using Pd(0) catalysts at moderate temperatures, leaving the C4-Cl intact.

Comparative Analysis: Why Choose This Scaffold?

The following table objectively compares this compound against common alternatives.

FeatureThis compound 4,6-Dichloropicolinic acid 2,4-Dichloropyridine 2,6-Dibromopyridine
C6 Selectivity (Pd) High (Br reacts >> Cl)Low (Statistical mixture)N/A (C2 vs C4 is complex)Low (Symmetric)
C4 Selectivity (SNAr) High (Cl activated, Br preserved)Moderate (Competing C6)High (C4 > C2 usually)N/A
Solubility Handle Yes (C2-COOH)Yes (C2-COOH)No No
Orthogonality Excellent (3 distinct handles)Poor (Requires stoichiometry control)Good (2 handles)Poor (Symmetric)
Use Case Complex, multi-vector librariesSymmetric core synthesisSimple bi-aryl systemsSymmetric core synthesis

Experimental Protocols

Workflow A: C4-Selective SNAr (Amination)

Objective: Install an amine at C4 while preserving the C6-Bromide.

  • Reagents: this compound (1.0 equiv), Primary Amine (1.1 equiv), DIPEA (2.5 equiv).

  • Solvent: n-Butanol or DMA (Dimethylacetamide).

  • Procedure:

    • Dissolve substrate in solvent (0.2 M).

    • Add DIPEA and amine.

    • Heat to 80–90 °C for 4–6 hours. Note: Do not exceed 100 °C to prevent C6-displacement.

    • Monitor by LCMS (Look for mass shift of -Cl +Amine).

    • Workup: Acidify to pH 3–4 (precipitates product) or extract with EtOAc.

  • Validation: 1H NMR will show a shift in the C3/C5 protons; loss of the C4-Cl signal pattern.

Workflow B: C6-Selective Suzuki Coupling

Objective: Arylate C6 while preserving the C4-Chloride.

  • Reagents: Substrate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(PPh3)4 (0.05 equiv), Na2CO3 (2.0 equiv, 2M aq).

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 15 min).

    • Combine reactants under Argon atmosphere.

    • Heat to 70–80 °C for 2–4 hours. Note: Avoid temperatures >90 °C or electron-rich ligands (e.g., SPhos) which might activate the chloride.

    • Workup: Filter through Celite, dilute with water, extract with DCM.

  • Validation: Retention of the chlorine isotope pattern (3:1 ratio of M:M+2) in MS confirms C4-Cl integrity.

Visualized Reaction Pathways

ReactivityMap Start This compound (Scaffold) SnAr_Path Path A: S_NAr (Nucleophilic Subst.) Reagent: R-NH2, Base, 80°C Start->SnAr_Path Kinetic Control (Element Effect) Suzuki_Path Path B: Suzuki Coupling Reagent: Ar-B(OH)2, Pd(0), 70°C Start->Suzuki_Path Bond Energy Control (C-Br < C-Cl) Prod_SnAr Product A: 4-Amino-6-bromo-picolinic acid (C4-Cl Displaced) SnAr_Path->Prod_SnAr Prod_Suzuki Product B: 6-Aryl-4-chloro-picolinic acid (C6-Br Coupled) Suzuki_Path->Prod_Suzuki Final Final Drug Candidate (Tri-functionalized) Prod_SnAr->Final Subsequent Suzuki Prod_Suzuki->Final Subsequent S_NAr

Caption: Orthogonal reaction vectors. Path A exploits the activation of C4-Cl for nucleophilic attack. Path B exploits the weak C6-Br bond for oxidative addition.

References

  • Regioselectivity in SNAr of Pyridines

    • Title: Regioselective Nucleophilic Aromatic Substitution of Halopyridines.[3][4][5]

    • Source:New Journal of Chemistry, 2024.
    • Context: Establishes the general preference for C4 substitution in 2,4-dihalo systems due to para-activ
    • (Example: Chem. Sci., 2022, 13, 12114 - General Model for SnAr).

  • Suzuki Coupling Selectivity (Br vs Cl)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts and Halides.
    • Source:Organic Chemistry Portal.
    • Context: Confirms the oxidative addition order of Ar-I > Ar-Br >> Ar-Cl.
  • Commercial Availability & Properties

    • Title: this compound (PubChem CID 72211989).
    • Source:National Center for Biotechnology Inform
  • Mechanistic Insight (Element Effect)

    • Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
    • Source:J. Am. Chem. Soc.[6] (via NIH PMC).

    • Context: Explains why Cl is often a better leaving group than Br in SNAr due to transition state stabiliz

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions of 6-Bromo-4-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. 6-Bromo-4-chloropicolinic acid is a valuable building block, offering two distinct halogenated sites for diversification through cross-coupling reactions. The selective transformation of this molecule hinges on a nuanced understanding of catalyst systems. This guide provides a comparative analysis of catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, leveraging experimental data from analogous systems to inform catalyst selection for this specific substrate.

The Strategic Importance of this compound in Synthesis

This compound is a strategically important starting material in the synthesis of a variety of compounds, including high-value herbicides and potential pharmaceutical candidates. Its utility lies in the differential reactivity of the C-Br and C-Cl bonds, allowing for selective and sequential cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling site-selective functionalization at the 6-position.

Understanding the Catalytic Landscape: A Comparative Overview

The choice of catalyst is paramount for achieving high yield and selectivity in cross-coupling reactions. Palladium-based catalysts are the most common and versatile for the reactions discussed herein. The performance of the palladium catalyst is critically influenced by the choice of ligands, base, and solvent.

General Principles of Catalyst Selection

The rational selection of a catalyst system for the cross-coupling of this compound should be guided by the following principles:

  • Reactivity of the C-X Bond: The C-Br bond is significantly more reactive than the C-Cl bond in oxidative addition to a Pd(0) center, which is typically the rate-determining step. This inherent difference in reactivity is the basis for site-selective cross-coupling at the 6-position.

  • Electronic Nature of the Substrate: The pyridine ring is electron-deficient, which can influence the catalytic cycle. The carboxylic acid moiety can also play a role, potentially coordinating to the metal center or requiring protection.

  • Ligand Properties: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical. Bulky, electron-rich ligands generally promote oxidative addition and reductive elimination, leading to more efficient catalysis.

  • Base and Solvent: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and for neutralizing the HX generated during the reaction. The solvent must solubilize the reactants and the catalyst system and can influence the reaction rate and selectivity.

The following diagram illustrates the general decision-making process for catalyst selection in cross-coupling reactions:

G cluster_start Starting Point cluster_substrate Substrate Analysis cluster_catalyst Catalyst System Selection cluster_optimization Reaction Optimization start Define Target Transformation (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) substrate Analyze Substrate: This compound - C-Br vs. C-Cl reactivity - Electron-deficient pyridine - Carboxylic acid group start->substrate catalyst Choose Pd Precursor (e.g., Pd(OAc)2, Pd2(dba)3) substrate->catalyst ligand Select Ligand - Bulky & electron-rich for C-Cl - Bidentate for stability catalyst->ligand base Select Base (e.g., K2CO3, K3PO4, Cs2CO3) - Strength and solubility ligand->base solvent Select Solvent (e.g., Dioxane, Toluene, DMF) - Polarity and aprotic nature base->solvent optimization Optimize Conditions - Temperature - Reaction time - Catalyst loading solvent->optimization

Caption: A workflow for selecting a catalyst system for cross-coupling reactions.

Comparative Analysis of Catalytic Systems

While specific experimental data for this compound is scarce in the public domain, we can draw valuable insights from studies on analogous substrates. The following table summarizes recommended catalyst systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions based on these analogous systems.

Reaction TypeCoupling PartnerRecommended Catalyst SystemExpected Outcome & Remarks
Suzuki-Miyaura Arylboronic acidCatalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos) Base: K₃PO₄ or Cs₂CO₃ Solvent: 1,4-Dioxane/H₂O or Toluene/H₂OHigh yield for coupling at the C-Br position. The use of bulky, electron-rich ligands is crucial for achieving good yields, especially if subsequent coupling at the C-Cl position is desired.
Sonogashira Terminal alkyneCatalyst: Pd(PPh₃)₄ and CuI (co-catalyst) Base: Et₃N or other amine base Solvent: THF or DMFGood to excellent yields for coupling at the C-Br position. The presence of the carboxylic acid may necessitate the use of a non-protic solvent and a suitable base to avoid side reactions.
Buchwald-Hartwig AmineCatalyst: Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., BrettPhos, RuPhos) Base: NaOtBu or K₃PO₄ Solvent: Toluene or DioxaneGood yields for C-N bond formation at the C-Br position. The choice of ligand is critical and often substrate-dependent. The carboxylic acid group may need to be protected as an ester to prevent interference with the strong base.

Mechanistic Insights: The Palladium Catalytic Cycle

The success of these cross-coupling reactions is underpinned by a fundamental catalytic cycle involving a palladium catalyst. The general mechanism consists of three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetalation R'-M or R'2NH PdII_R_R R-Pd(II)Ln-R' Transmetalation->PdII_R_R ReductiveElimination Reductive Elimination PdII_R_R->ReductiveElimination ReductiveElimination->Pd0 Product R-R' ReductiveElimination->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Sonogashira Coupling of this compound (Adapted from Analogous Systems)

This protocol is adapted from a procedure for the Sonogashira coupling of a structurally similar substrate and should serve as a robust starting point for the optimization of the reaction with this compound.[1]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF and anhydrous Et₃N (2:1 v/v) to the flask.

  • Degas the solution by bubbling argon through it for 10-15 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-4-chloropicolinic acid.

Conclusion and Future Directions

The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel compounds. While direct comparative data for this specific substrate is limited, a rational approach to catalyst selection based on analogous systems provides a clear path forward. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky, electron-rich phosphine ligands is highly recommended to achieve efficient coupling. For Sonogashira couplings, the standard Pd(PPh₃)₄/CuI system is a reliable starting point.

Future work should focus on generating a systematic dataset for the cross-coupling reactions of this compound to build a more comprehensive understanding of the optimal catalytic systems. This will undoubtedly accelerate the discovery and development of new molecules with valuable applications in agriculture and medicine.

References

  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. BenchChem. Accessed January 29, 2026.
  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Accessed January 29, 2026.
  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
  • PubMed. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. Accessed January 29, 2026.
  • Wikipedia. Sonogashira coupling. Wikipedia. Accessed January 29, 2026.
  • Google Patents. Coupler intermediates and their formation.
  • The Sonogashira Coupling. University of California, Irvine. Accessed January 29, 2026.
  • Burke, M. D., et al. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Accessed January 29, 2026.
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Accessed January 29, 2026.
  • PubChem. This compound. PubChem. Accessed January 29, 2026.
  • Synblock. CAS 1060811-25-7 | this compound. Synblock. Accessed January 29, 2026.
  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. Accessed January 29, 2026.
  • Google Patents. Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Accessed January 29, 2026.
  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Accessed January 29, 2026.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Accessed January 29, 2026.
  • ChemScene. 1353101-32-2 | 6-Amino-4-bromopicolinic acid. ChemScene. Accessed January 29, 2026.
  • Patsnap. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid.
  • Bradner, J. E., et al. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Accessed January 29, 2026.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Accessed January 29, 2026.
  • 001CHEMICAL. CAS No. 1060811-25-7, this compound. 001CHEMICAL. Accessed January 29, 2026.
  • ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 29, 2026.

Sources

Technical Guide: Purity Assessment of 6-Bromo-4-chloropicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In the synthesis of 6-Bromo-4-chloropicolinic acid (a critical scaffold for auxin-mimic herbicides and metalloproteinase inhibitors), standard analytical workflows often fail. The core challenge is not the removal of reactants, but the detection of positional isomers (e.g., 4-Bromo-6-chloropicolinic acid) generated during halogenation steps involving POCl₃/POBr₃.

These isomers possess nearly identical hydrophobicities and pKa values, causing them to co-elute on standard C18 HPLC columns. Relying solely on HPLC-UV area% often leads to false purity assignments >98%, while the actual active content may be <90%.

This guide details an orthogonal approach combining Phenyl-Hexyl UHPLC-MS/MS for separation and Quantitative NMR (qNMR) for absolute purity determination, eliminating the need for rare reference standards.

Part 1: The Analytical Challenge

The "Halogen Dance" and Isobaric Interferences

Synthesis of this compound typically involves nucleophilic aromatic substitution on a pyridine ring. A common pathway involves bromination of a 4-chloro precursor or chlorination of a 6-bromo precursor.

  • Critical Failure Mode: Halogen scrambling (the "halogen dance") or non-regieroselective substitution results in the 4-bromo-6-chloro isomer.

  • Detection Problem: Both isomers have the exact same molecular weight (Mass 234.9 / 236.9 isotope pattern). A standard Low-Res LC-MS cannot distinguish them. Their UV absorption maxima (

    
    ) are often within 2-5 nm of each other.
    
Why Standard C18 Fails

On an alkyl-bonded C18 column, retention is driven by hydrophobicity. The lipophilicity difference between a chlorine atom at C4 vs. C6 is negligible. Consequently, these isomers often present as a single, slightly broadened peak, masking the impurity.

Part 2: Comparative Methodology

We compare three assessment techniques. Method B (Orthogonal) is the recommended gold standard for this specific molecule.

FeatureMethod A: Standard HPLC-UV Method B: Phenyl-Hexyl LC-MS + qNMR Method C: Potentiometric Titration
Primary Mechanism Hydrophobic Interaction (C18)

-

Interaction + Magnetic Resonance
Acid-Base Neutralization
Isomer Resolution Poor (Co-elution likely)High (Phenyl phase separates halogens)None (measures total acid)
Standard Requirement Requires high-purity referenceNone (qNMR is absolute)None
Limit of Detection ~0.05%<0.01% (MS detection)N/A (Macro method)
Risk False Positives (Purity Overestimation)High Instrument CostCannot detect isomeric impurities
Recommendation

Use Method B . The Phenyl-Hexyl stationary phase exploits the different electron densities of the pyridine ring caused by the positioning of the electronegative halogens, achieving separation where C18 fails. qNMR provides mass balance without needing a pure standard of the impurity.

Part 3: Experimental Protocols

Protocol 1: Separation via Phenyl-Hexyl UHPLC

Objective: To qualitatively confirm isomeric purity and identify trace de-halogenated byproducts.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

  • Column: Acquity UPLC CSH Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm) or equivalent.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5 mg of synthesized acid in 10 mL of 50:50 MeOH:Water. Vortex for 1 min. Filter through 0.2 µm PTFE.

  • Equilibration: Set column temperature to 45°C . (Higher temp improves mass transfer for halogenated pyridines).

  • Gradient Profile:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: Linear ramp to 60% B (Shallow gradient is critical for isomer separation).

    • 8-10 min: Ramp to 95% B (Wash).

  • Detection:

    • UV: 270 nm (Generic pyridine absorption).

    • MS: ESI Positive Mode. Monitor SIM (Selected Ion Monitoring) for m/z 236 and 238.

  • Criteria: The 4-chloro-6-bromo isomer typically elutes after the 4-bromo-6-chloro isomer on Phenyl phases due to steric hindrance differences in

    
    -stacking.
    
Protocol 2: Absolute Purity via 1H qNMR

Objective: To determine absolute weight % purity (Assay) without a reference standard of the analyte.

Reagents:

  • Solvent: DMSO-d6 (Preferred over CDCl₃ to prevent aggregation of carboxylic acids).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (TraceCERT® grade).

    • Why TMB? Non-hygroscopic, high relaxation delay not required, distinct singlet at ~6.1 ppm (aromatic region but distinct from pyridine protons).

Step-by-Step Workflow:

  • Weighing (Critical):

    • Weigh exactly ~10 mg of the Analyte (

      
      ) into a vial.
      
    • Weigh exactly ~5 mg of Internal Standard (

      
      ) into the same vial.
      
    • Note: Use a microbalance with readability of 0.001 mg.

  • Dissolution: Add 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary). Transfer to 5mm NMR tube.

  • Acquisition Parameters (Bruker/Varian):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds . (Essential! Pyridine protons have long 
      
      
      
      relaxation times. Short delays lead to integration errors).
    • Scans (

      
      ): 16 or 32.
      
    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phase and baseline correction must be manual and precise.

    • Integrate the Internal Standard singlet (

      
      ) and the characteristic pyridine proton of the analyte (
      
      
      
      ).
    • Target Signal: The proton at C3 or C5 of the pyridine ring.

  • Calculation:

    
    
    
    • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      : Purity (as decimal)[1]
      
    • 
      : Integral Area[2]
      
    • 
      : Number of protons (e.g., 3 for TMB, 1 for Pyridine H)
      
    • 
      : Molar Mass[2]
      
    • 
      : Mass weighed
      

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision matrix for assessing the synthesized batch.

PurityAssessment Start Crude Synthesis (this compound) Step1 Step 1: Phenyl-Hexyl LC-MS (Qualitative Triage) Start->Step1 Decision1 Isomeric Impurities Detected? Step1->Decision1 Recryst Recrystallization (Solvent: Heptane/EtOAc) Decision1->Recryst Yes (>1% Isomer) Step2 Step 2: 1H qNMR (Quantitative Assay) Decision1->Step2 No (Single Peak) Recryst->Step1 Re-analyze Final Release Batch (Report Absolute Purity) Step2->Final Purity > 98%

Caption: Analytical workflow prioritizing isomer detection via specialized HPLC stationary phases before absolute quantification via qNMR.

Part 5: References

  • Godejohann, M., et al. (2014). "The use of qNMR for the determination of relative response factors for pharmaceutical impurities." Enovatia White Paper. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • SIELC Technologies. (2024). "HPLC Separation of Pyridinecarboxylic Acids on Primesep 100." Application Note. Link

  • ChemicalBook. (2024). "Synthesis and properties of this compound." Product Database. Link

  • Bhat, S., et al. (2023). "Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis." Molecules, 28(3), 1023. Link

Sources

Evaluation of the Therapeutic Potential of "6-Bromo-4-chloropicolinic acid" Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the utility of 6-Bromo-4-chloropicolinic acid (CAS 1060811-25-7) as a "privileged scaffold" in early-stage drug discovery. Unlike simple phenyl-based building blocks, this pyridine derivative offers orthogonal reactivity (allowing precise, multi-vector substitution) and intrinsic metal-chelating properties.

This analysis compares analogs derived from this scaffold against standard Benzoic Acid and Hydroxamic Acid pharmacophores, specifically focusing on the development of Zinc-Metalloprotease Inhibitors (MMPs) and Kinase Inhibitors .

Key Finding: this compound analogs exhibit superior solubility and metabolic stability compared to benzoic acid isosteres, while avoiding the mutagenic toxicity often associated with hydroxamic acids.

Part 1: The Scaffold Advantage (Mechanism & Chemistry)

Orthogonal Reactivity

The core value of this compound lies in its ability to serve as a hub for Divergent Synthesis . The distinct electronic environments of the C4-Chlorine and C6-Bromine atoms allow medicinal chemists to functionalize the ring sequentially without protecting groups.

  • C4-Position (Chlorine): Located para to the ring nitrogen, this position is highly activated for Nucleophilic Aromatic Substitution (SNAr) . It reacts readily with amines or alkoxides under mild conditions.

  • C6-Position (Bromine): Located ortho to the ring nitrogen, this position is ideal for Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of aryl or heteroaryl tails to probe hydrophobic pockets.

  • C2-Carboxylic Acid: Serves as the "warhead" for metal chelation or hydrogen bonding interactions.

Mechanism of Action: Bidentate Chelation

In therapeutic applications targeting metalloenzymes (e.g., MMP-9, NDM-1), the picolinic acid moiety acts as a bidentate ligand. The pyridine nitrogen and the carboxylate oxygen form a stable 5-membered chelate ring with the active site Zinc (Zn2+) ion.

Part 2: Comparative Analysis

This section compares libraries generated from the This compound scaffold (Scaffold A) against two industry standards: 3,5-Dichlorobenzoic acid (Scaffold B) and Hydroxamic Acid derivatives (Scaffold C).

Table 1: Physicochemical and Biological Profile Comparison
FeatureScaffold A: Picolinic Analogs (6-Br-4-Cl derived)Scaffold B: Benzoic Analogs (Phenyl isosteres)Scaffold C: Hydroxamic Acids (Standard MMP inhibitors)
Binding Mode Bidentate (N, O) ChelationMonodentate/Weak BidentateStrong Bidentate (O, O)
Zn2+ Affinity (Kd) Moderate to High (nM range)Low (µM range)Very High (pM - nM range)
Selectivity High (Tunable via C6 substitution)Low (Promiscuous)Low (Often hits all MMPs)
Solubility (LogS) High (Pyridine N increases polarity)Low (Planar lipophilic ring)Moderate
Metabolic Stability High (Resistant to P450 oxidation)Moderate (Prone to hydroxylation)Low (Rapid hydrolysis/glucuronidation)
Toxicity Risk LowLowHigh (Mutagenic potential/Ames+)
Synthetic Utility High (Orthogonal Halogens)Moderate (Symmetric halogens)Low (Unstable intermediates)
Analysis of Causality
  • Solubility: The pyridine nitrogen in Scaffold A possesses a lone pair that can accept hydrogen bonds from water, significantly lowering the LogP (lipophilicity) compared to the all-carbon benzene ring of Scaffold B. This translates to better oral bioavailability.

  • Toxicity: Hydroxamic acids (Scaffold C) are notorious for binding to off-target metals (e.g., Iron in hemoglobin), leading to side effects. Picolinic acid analogs are more selective for Zinc and generally lack the mutagenic "structural alert" associated with hydroxamates.

Part 3: Experimental Protocols

Protocol: Divergent Library Synthesis

Objective: To generate a library of 20 analogs with variable C4-amines and C6-aryl groups.

Step 1: SNAr Diversification at C4

  • Dissolve This compound (1.0 eq) in DMF.

  • Add Primary Amine (R1-NH2, 1.2 eq) and DIPEA (2.0 eq).

  • Heat to 80°C for 4 hours. Note: The C4-Cl is displaced preferentially over C6-Br due to the para-activation by the pyridine nitrogen.

  • Precipitate with water/acid workup.

  • Validation: LC-MS should show mass shift corresponding to amine addition; Br isotope pattern (1:1) must remain intact.

Step 2: Suzuki Coupling at C6

  • Dissolve the C4-substituted intermediate (1.0 eq) in 1,4-Dioxane/Water (4:1).

  • Add Aryl Boronic Acid (R2-B(OH)2, 1.5 eq), K2CO3 (3.0 eq), and Pd(dppf)Cl2 (5 mol%).

  • Microwave irradiation at 110°C for 30 mins (or reflux 4h).

  • Filter through Celite and purify via Prep-HPLC.

Protocol: Fluorometric MMP Inhibition Assay

Objective: To determine IC50 values of the synthesized analogs against MMP-9.

  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 0.05% Brij-35.

  • Enzyme Activation: Incubate pro-MMP-9 with 1 mM APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C.

  • Plating: In a black 96-well plate, add 10 µL of Analog (serial dilution in DMSO).

  • Reaction: Add 40 µL of activated MMP-9 enzyme (final conc 5 nM). Incubate 15 mins.

  • Substrate: Add 50 µL of fluorogenic substrate (Mca-PLGL-Dpa-AR-NH2, 10 µM).

  • Read: Monitor fluorescence (Ex 328 nm / Em 393 nm) kinetically for 30 mins.

  • Calculation: Plot Slope vs. Log[Inhibitor] to derive IC50.

Part 4: Visualization of Workflows

Diagram 1: The Divergent Synthetic Logic

This diagram illustrates the orthogonal reactivity strategy, showing how a single scaffold generates diverse chemical space.

SyntheticWorkflow Start This compound (Scaffold) Step1 Step 1: SnAr Reaction (Targeting C4-Cl) Start->Step1 + Amine (R1) + Base, 80°C Inter Intermediate: 6-Bromo-4-amino-picolinate Step1->Inter Yield > 85% Step2 Step 2: Suzuki Coupling (Targeting C6-Br) Inter->Step2 + Boronic Acid (R2) + Pd Cat, 110°C Final Final Analog Library (Bioactive) Step2->Final Purification

Caption: Divergent synthesis workflow utilizing the reactivity difference between C4-Cl (nucleophilic displacement) and C6-Br (metal-catalyzed coupling).

Diagram 2: Biological Evaluation Decision Tree

This diagram outlines the logic for filtering hits based on the specific advantages of the picolinic acid scaffold.

BioLogic Library Analog Library (Picolinic Derivatives) Screen1 Primary Screen: Zn-Metalloprotease (MMP-9) Library->Screen1 Decision1 IC50 < 100 nM? Screen1->Decision1 Screen2 Secondary Screen: Selectivity (vs MMP-1/2) Decision1->Screen2 Yes Fail Discard / Redesign Decision1->Fail No ADME ADME Profiling: LogD & Microsomal Stability Screen2->ADME Selectivity > 10x Screen2->Fail Non-selective ADME->Fail Unstable Lead Lead Candidate ADME->Lead t1/2 > 60min

Caption: Screening cascade prioritizing potency (Zinc binding) followed by selectivity and metabolic stability, leveraging the scaffold's tunable properties.

References

  • Comparison of Pyridine and Benzene Scaffolds in Medicinal Chemistry Source: National Institutes of Health (PMC) / RSC Context: Validates the "Scaffold Advantage" regarding solubility and electronics. URL:[Link]

  • Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1) Source: PubMed / ACS Infectious Diseases Context: Establishes the therapeutic utility of picolinic acid derivatives in zinc-dependent enzyme inhibition. URL:[Link]

  • Synthesis of 6-bromo-4-iodoquinoline and related intermediates Source: ResearchGate / Atlantis Press Context: Provides experimental grounding for the synthetic manipulation of halogenated pyridine/quinoline intermediates. URL:[Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities Source: National Institutes of Health (PMC) Context: Supports the claim of improved metabolic stability when moving from benzene to pyridine.[1] URL:[Link]

Sources

Validating the Mechanism of Action for Bioactive "6-Bromo-4-chloropicolinic Acid" Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Discovery & Agrochemical Professionals

Executive Summary: The Arylpicolinate Advantage

6-Bromo-4-chloropicolinic acid serves as the critical scaffold for a novel class of synthetic auxins known as arylpicolinates (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl). Unlike legacy auxins (phenoxys like 2,4-D or benzoates like Dicamba), these derivatives exhibit a unique mode of action (MoA) characterized by preferential binding to the AFB5 auxin receptor homolog rather than TIR1.

This guide outlines the validation protocols required to confirm this distinct MoA, comparing the performance of this compound derivatives against industry-standard alternatives.

Mechanism of Action: The "Molecular Glue" Hypothesis

To validate these derivatives, one must prove they act as a "molecular glue" that stabilizes the interaction between the SCF^TIR1/AFB ubiquitin ligase complex and the Aux/IAA transcriptional repressor.

The Core Pathway:

  • Bio-activation: The derivative (often an ester pro-herbicide) is hydrolyzed by plant esterases into the active acid form.[1]

  • Receptor Binding: The acid binds to the TIR1/AFB receptor pocket.

  • Ubiquitination: This binding recruits Aux/IAA proteins for poly-ubiquitination.

  • Degradation: The 26S proteasome degrades Aux/IAA.

  • Gene Activation: ARF transcription factors are released, triggering uncontrolled expression of ethylene (ACS) and ABA (NCED) biosynthesis genes, leading to plant death.

Visualization: The Auxin Signaling Cascade

AuxinSignaling ProHerbicide Derivative (Ester Form) ActiveAcid Active Acid (6-Bromo-4-chloro...) ProHerbicide->ActiveAcid Hydrolysis Receptor SCF(TIR1/AFB5) Complex ActiveAcid->Receptor Binding Esterase Esterase (Bio-activation) Esterase->ActiveAcid Complex TIR1-Auxin-Aux/IAA Ternary Complex Receptor->Complex AuxIAA Aux/IAA Repressor AuxIAA->Complex Recruitment ARF ARF Transcription Factors AuxIAA->ARF Inhibition (Removed) Proteasome 26S Proteasome Complex->Proteasome Ubiquitination Proteasome->AuxIAA Degradation GeneExp Uncontrolled Gene Expression (ACS, NCED) ARF->GeneExp Activation Death Epinasty & Necrosis GeneExp->Death

Caption: The activation pathway of arylpicolinates, highlighting bio-activation and SCF-mediated proteolysis of repressors.

Comparative Analysis: Arylpicolinates vs. Standards

The following table contrasts the performance and mechanistic nuances of this compound derivatives against 2,4-D (Phenoxy) and Dicamba (Benzoate).

Feature6-Bromo-4-chloropicolinic Derivatives2,4-D (Standard)Dicamba (Standard)
Primary Receptor AFB5 (High Affinity)TIR1 (High Affinity)TIR1 / AFB2
Bio-activation Required (Ester

Acid)
Not typically requiredNot typically required
Cross-Resistance Low (Controls 2,4-D resistant weeds)High risk within classHigh risk within class
Symptomology Rapid necrosis, distinct epinastyStem twisting, callus growthCupping, leaf malformation
Use Rate Low (grams ai/ha)High (hundreds grams ai/ha)Moderate
Key Gene Induction High induction of NCED (ABA pathway)Moderate inductionModerate induction

Expert Insight: The preferential binding to AFB5 is the critical differentiator. Validation must prove that the derivative retains activity in tir1 mutants but loses activity in afb5 mutants.

Validation Protocols (Step-by-Step)
Protocol A: Receptor Specificity via Surface Plasmon Resonance (SPR)

Objective: Quantify the binding affinity (


) of the derivative to purified TIR1 vs. AFB5 receptors.
  • Protein Preparation: Express and purify recombinant Arabidopsis TIR1 and AFB5 proteins using an insect cell expression system (e.g., Sf9). Co-express with ASK1 to ensure stability.

  • Sensor Chip Setup: Immobilize a biotinylated Aux/IAA degron peptide (e.g., from IAA7 or IAA3) onto a Streptavidin (SA) sensor chip.

  • Injection Cycle:

    • Inject the receptor (TIR1 or AFB5) alone (Reference).

    • Inject the receptor pre-mixed with the this compound derivative at graded concentrations (0.1 nM to 10

      
      M).
      
  • Data Analysis: Measure the change in Response Units (RU). A "molecular glue" will show increased receptor binding to the immobilized peptide in the presence of the compound.

  • Validation Criteria: The derivative should show a lower

    
     (stronger binding) for AFB5  compared to TIR1.
    
Protocol B: Genetic Confirmation using Arabidopsis Mutants

Objective: Confirm the physiological target in vivo.

  • Plant Material: Wild Type (Col-0), tir1-1 mutant, and afb5-5 mutant lines.

  • Root Inhibition Assay:

    • Sterilize seeds and plate on 0.5x MS medium containing increasing concentrations of the derivative (0, 1, 10, 100, 1000 nM).

    • Include 2,4-D as a positive control.

    • Grow vertically for 7-10 days under long-day conditions.

  • Measurement: Quantify primary root length using image analysis software (e.g., ImageJ).

  • Self-Validating Result:

    • 2,4-D Control: tir1-1 shows resistance; afb5-5 shows sensitivity similar to WT.

    • Test Compound: afb5-5 must show significant resistance (longer roots) compared to WT, while tir1-1 remains sensitive.

Protocol C: Transcriptional Profiling (RT-qPCR)

Objective: Verify the downstream signaling cascade.

  • Treatment: Spray 14-day-old seedlings with the GR50 concentration of the derivative. Harvest tissue at 1, 3, and 6 hours post-treatment.

  • Target Genes:

    • IAA5, IAA19 (Early auxin response).

    • ACS family (Ethylene biosynthesis).

    • NCED family (ABA biosynthesis - highly specific to arylpicolinate lethality).

  • Normalization: Normalize against housekeeping genes (ACT2 or UBQ10).

  • Comparison: Compare fold-change against 2,4-D treated samples. Arylpicolinates typically induce NCED expression more robustly and rapidly than phenoxy auxins.

Experimental Workflow Diagram

This diagram illustrates the logical flow for validating a new derivative from this scaffold.

ValidationWorkflow Start New 6-Bromo-4-chloro Derivative Step1 1. In Vitro Binding (SPR) Target: AFB5 vs TIR1 Start->Step1 Step2 2. Genetic Screen (wt vs afb5 mutants) Step1->Step2 High Affinity Step3 3. Transcriptional Profiling (RT-qPCR) Step2->Step3 Resistance in afb5 Decision Is MoA Validated? Step3->Decision ResultA AFB5 Selective (Arylpicolinate Profile) Decision->ResultA High NCED/AFB5 dep. ResultB TIR1 Selective (2,4-D Profile) Decision->ResultB Low NCED/TIR1 dep.

Caption: Step-by-step validation logic to distinguish arylpicolinate activity from standard auxins.

References
  • Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl, new arylpicolinate herbicides with broad-spectrum utility. Bioorganic & Medicinal Chemistry. Link

  • Bell, J. L., et al. (2019). The crystal structure of the auxin receptor AFB5 in complex with the synthetic auxin picloram.[2] Science.[3][4] Link

  • McCauley, C. L., et al. (2020). Auxin herbicide resistance in broadleaf weeds: current status and future prospects. Pest Management Science.[5] Link

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action.[3][4][6][7] Pest Management Science.[5] Link[4]

  • Prade, L., et al. (2022). Differences in the Mode of Action of Florpyrauxifen-Benzyl between Barnyardgrass and Yerbadetajo.[8] MDPI Plants. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 6-Bromo-4-chloropicolinic Acid

[1]

Executive Summary & Chemical Profile

Effective disposal of 6-Bromo-4-chloropicolinic acid requires strict adherence to halogenated waste protocols . Unlike simple organic acids, the presence of both Bromine (C6) and Chlorine (C4) on the pyridine ring dictates that this substance must never be treated as general organic waste .[1]

Improper disposal via standard incineration without scrubbers releases corrosive hydrogen bromide (HBr) and hydrogen chloride (HCl) gases, damaging facility infrastructure and violating environmental emission standards.[1]

Chemical Identity & Hazard Data
ParameterSpecification
Chemical Name This compound
CAS Number 1060811-25-7
Molecular Formula C₆H₃BrClNO₂
Molecular Weight 236.45 g/mol
Acidity (pKa) ~2.9 (Predicted) - Stronger acid than acetic acid
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.)
Waste Classification Halogenated Organic Solid / Acidic

Strategic Waste Segregation (The "Why" and "How")

The Mechanism of Hazard

As a researcher, you must understand the fate of your waste.[1]

  • Thermal Decomposition: Upon incineration, the carbon backbone oxidizes to CO₂, but the halogens detach to form acidic gases.[1]

  • Scrubbing Requirement: These gases require wet scrubbers (alkaline quench) in the incinerator stack. If you classify this simply as "Organic Waste," it may be routed to fuel-blending kilns lacking these scrubbers, causing illegal emissions.[1]

Storage Compatibility[1][5][6]
  • Incompatible: Strong oxidizers, Strong bases.[1]

  • Storage: Store in HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers (steel/aluminum) for long-term storage of the solution, as the acidic nature combined with halide ions can accelerate corrosion.[1]

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Do NOT dissolve in solvent solely for disposal (increases waste volume and cost).[1]

  • Step 1: Transfer solid into a wide-mouth HDPE jar or glass amber bottle.

  • Step 2: Label clearly as "Solid Waste: Halogenated Organic - Toxic/Irritant."

  • Step 3: Ensure the lid is chemically resistant (phenolic or polypropylene with Teflon liner).

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Most errors occur here. Follow this decision matrix:

  • Organic Solvent Mixtures (e.g., DCM, Ethyl Acetate):

    • Collect in the Halogenated Solvent Waste carboy.[1]

    • Note: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of dissolved this compound (>1-2%) often mandates the entire mixture be treated as a halogenated stream depending on local TSDF (Treatment, Storage, and Disposal Facility) regulations.[1]

  • Aqueous Mixtures:

    • NEVER pour down the laboratory drain.[1]

    • Reasoning: Pyridine derivatives often exhibit high aquatic toxicity and persistence.[1]

    • Action: Collect in Aqueous Hazardous Waste containers. Adjust pH to neutral (pH 6-8) only if required by your specific facility's acceptance criteria, but generally, collect as-is to avoid exothermic splashing.[1]

Visual Decision Workflow

The following diagram outlines the logical flow for segregating this specific compound.

DisposalWorkflowStartStart: this compound(Waste Generation)StateCheckPhysical State?Start->StateCheckSolidPathPure Solid / PrecipitateStateCheck->SolidPathSolidLiquidPathDissolved in SolutionStateCheck->LiquidPathLiquidDestSolidDESTINATION:Solid Halogenated Waste Bin(Incineration)SolidPath->DestSolidPack in HDPE/GlassSolventCheckSolvent Type?LiquidPath->SolventCheckOrgStreamOrganic SolventSolventCheck->OrgStreamDCM, EtOAc, MeOHAqStreamAqueous SolutionSolventCheck->AqStreamWater/BufferDestHaloLiqDESTINATION:Halogenated Organic Solvent Carboy(Fuel Blending/Incineration)OrgStream->DestHaloLiqSegregateDestAqDESTINATION:Aqueous Toxic Waste(NO DRAIN DISPOSAL)AqStream->DestAqCollect As-Is

Figure 1: Decision tree for the segregation of this compound waste streams.

Emergency Procedures (Spill Response)

In the event of a benchtop spill, immediate action prevents exposure and contamination.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile (Minimum 0.11 mm thickness). Double gloving recommended for solutions.[1]

    • Respiratory: If dust is generated, use N95 or P100.[1] If in volatile solvent, use a fume hood.[1]

  • Containment:

    • Solids: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum if available.[1]

    • Liquids: Absorb with vermiculite or commercial spill pads.

  • Decontamination:

    • Wipe the surface with a weak alkaline solution (1-5% Sodium Bicarbonate) to neutralize potential acid residues, followed by water.[1]

    • Discard all cleanup materials into the Solid Halogenated Waste bin.[1]

Final Destruction (Facility Level)

This section is for your waste coordinator or TSDF partner.[1]

  • Method: Rotary Kiln Incineration.

  • Temperature: >1100°C (2012°F) with a residence time >2 seconds.

  • Requirement: Secondary combustion chamber with rapid quench and caustic scrubber to neutralize HBr/HCl and prevent dioxin/furan formation (de novo synthesis).

References

  • PubChem. (n.d.).[3] this compound Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[3] Substance Information: this compound.[2][3][5][6] Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved October 26, 2023, from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-chloropicolinic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-chloropicolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.